Cyclophosphamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSMOCZEIVJLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6055-19-2 (monohydrate) | |
| Record name | Cyclophosphamide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020364 | |
| Record name | Cyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent., White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline], Solid, FINE WHITE CRYSTALLINE POWDER. | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
336 °C | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
113 °C c.c. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992), Soluble. 1-5 g/100 mL at 23 °C, 1 in 25 parts water, 1 in 1 parts alcohol, Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone, Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide., In water, 40,000 ppm @ 20 °C, 1.51e+01 g/L, Solubility in water, g/l at 20 °C: 40 (moderate) | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.48 g/cm³ | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000445 [mmHg], Vapor pressure, Pa at 25 °C: 0.006 (calculated) | |
| Record name | Cyclophosphamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION, Crystalline solid | |
CAS No. |
50-18-0, 6055-19-2 | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclophosphamide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclophosphamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclophosphamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPHOSPHAMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UXW23996M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
106 to 113 °F (NTP, 1992), 48-49, 49.5-53 °C, 41 - 45 °C, 49.5 - 53 °C | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vivo Study of Cyclophosphamide's Active Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclophosphamide (CPA) remains a cornerstone of chemotherapy and immunosuppression, yet its clinical utility is dictated not by the parent compound but by a complex cascade of in vivo bioactivation. As a prodrug, CPA requires hepatic metabolism to generate its therapeutically active and toxic moieties. Understanding the in vivo behavior of these metabolites is paramount for optimizing efficacy, mitigating toxicity, and developing next-generation oxazaphosphorine agents. This guide provides a technical framework for the rigorous in vivo investigation of this compound's key active metabolites: 4-hydroxythis compound (4-OHCP), aldophosphamide (APA), phosphoramide mustard (PAM), and acrolein. We will dissect the metabolic pathway, detail the distinct roles of each metabolite, present field-proven protocols for study design and execution, and explore the critical analytical methodologies required for their accurate quantification. This document is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness in this challenging area of pharmacology.
Chapter 1: The Metabolic Crucible - this compound Bioactivation
The therapeutic action of this compound is entirely dependent on its metabolic conversion within the body.[1] The parent drug is inert until it undergoes a complex, multi-step process primarily within the liver.
The Hepatic Ignition: Cytochrome P450 Activation
The journey begins in the liver, where cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2B6, CYP2C19, and CYP3A4, catalyze the initial and rate-limiting step: the hydroxylation of CPA at the C-4 position.[2][3][4] This enzymatic oxidation converts the stable prodrug into its first, highly unstable active metabolite, 4-hydroxythis compound (4-OHCP).[4][5] Over 70% of a given CPA dose is typically directed down this activation pathway.[6]
The Central Equilibrium and Bifurcation
4-OHCP is not a static entity; it exists in a dynamic, reversible equilibrium with its open-ring tautomer, aldophosphamide (APA).[2][7][8] This 4-OHCP/APA combination is considered the primary transport form of the activated drug, capable of circulating and diffusing across cell membranes.[7] Once intracellular, the fate of aldophosphamide dictates the ultimate biological effect. It stands at a critical bifurcation point:
-
Detoxification: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, which are abundant in protective tissues like bone marrow stem cells and liver, to form the inactive and non-toxic metabolite carboxyphosphamide.[2][8]
-
Spontaneous Decomposition (Toxification): In cells with low ALDH activity (such as many tumor cells), aldophosphamide undergoes spontaneous, non-enzymatic β-elimination.[7][8] This chemical cleavage yields the two ultimate effector molecules: phosphoramide mustard (PAM) and acrolein .[2][5][9]
This differential ALDH activity between target and host tissues is a key determinant of this compound's therapeutic index.
Visualizing the Pathway
The metabolic cascade is a critical concept to internalize before designing any in vivo experiment.
Caption: Metabolic activation and detoxification pathways of this compound.
Chapter 2: Profiling the Key Metabolites: Function and Significance
An effective in vivo study hinges on understanding the unique properties and roles of each major metabolite.
4-Hydroxythis compound / Aldophosphamide (4-OHCP/APA)
-
Primary Role: This tautomeric pair constitutes the activated, circulating form of CPA.[7] Aldophosphamide is the crucial precursor that delivers the ultimate cytotoxic potential into the target cell.[10][11][12]
-
In Vivo Significance: The concentration and half-life of 4-OHCP/APA in the plasma directly govern the amount of phosphoramide mustard and acrolein generated within tissues.
-
Causality in Experimental Design: The extreme chemical instability of 4-OHCP (plasma half-life < 3 minutes in vitro) is the single most critical factor in study design.[6] Failure to account for this instability will result in erroneously low or undetectable levels, invalidating pharmacokinetic (PK) analysis. This mandates specialized, immediate sample processing at the point of collection.
Phosphoramide Mustard (PAM)
-
Primary Role: PAM is the ultimate alkylating agent and the principal driver of this compound's antineoplastic effect.[5][13][14] It functions by forming covalent bonds with DNA, particularly at the N-7 position of guanine, leading to intra- and inter-strand cross-links that inhibit DNA replication and trigger apoptosis.[5][15]
-
In Vivo Significance: The exposure of tumor tissue to PAM (often measured as Area Under the Curve, or AUC) is directly correlated with therapeutic efficacy.[16] It is the major circulating metabolite with a significantly longer terminal half-life (around 15 hours in humans) compared to 4-OHCP.[17] However, it also contributes to non-target toxicities, such as the destruction of ovarian follicles.[18]
-
Causality in Experimental Design: As the primary therapeutic agent, accurate quantification of PAM is essential for any PK/PD (pharmacokinetic/pharmacodynamic) modeling. Its relative stability compared to 4-OHCP allows for more conventional sample handling, but its high polarity requires robust chromatographic methods for separation and analysis.
Acrolein
-
Primary Role: Acrolein is a highly reactive and toxic α,β-unsaturated aldehyde byproduct of APA decomposition.[2][5][9] It possesses no meaningful antitumor activity.[5]
-
In Vivo Significance: Acrolein is the primary causative agent of hemorrhagic cystitis, a severe and dose-limiting toxicity of this compound therapy, resulting from its accumulation in the bladder and damage to the urothelium.[5][9] Beyond the bladder, acrolein contributes to systemic toxicity, including cardiotoxicity and myocyte damage, through mechanisms involving oxidative stress and adduction with cellular proteins and thiols.[19][20]
-
Causality in Experimental Design: When the research objective involves studying CPA's toxicity profile or evaluating protective agents (like Mesna), the direct or indirect measurement of acrolein (e.g., via urinary adducts) is critical. Its high reactivity means it is often measured via its downstream effects or stable adducts rather than as the free aldehyde.
Chapter 3: A Practical Framework for In Vivo Study Design
A robust in vivo study is a self-validating system where the protocol is designed to answer a specific question with minimal confounding variables.
Model Selection and Justification
-
Preclinical Models (Rodents): Mice and rats are commonly used for foundational PK, efficacy, and toxicity studies.[18][21][22] The choice of species can be critical, as interspecies differences in CYP450 activity can lead to significant variations in metabolic rates.[23] For efficacy studies, appropriate tumor models (e.g., xenografts, syngeneic models) are required.
-
Higher-Order Models (Canine, Feline): Larger animal models are sometimes used as their metabolism can more closely mimic human pharmacokinetics.[24]
-
Human Clinical Trials: These are essential for definitive human PK data and establishing correlations between metabolite exposure and clinical outcomes (both efficacy and toxicity).[17][25][26][27]
Experimental Workflow and Protocol
The following represents a generalized workflow for a preclinical PK study. The critical steps, particularly for handling unstable metabolites, are highlighted.
Caption: A typical experimental workflow for an in vivo PK study of CPA metabolites.
Step-by-Step Protocol: Blood Sample Collection and Processing
This protocol is the cornerstone of a trustworthy study. Its purpose is to immediately stabilize the highly reactive 4-OHCP/APA, preventing its degradation post-collection and ensuring an accurate measurement of its in vivo concentration.
-
Preparation: Pre-label all collection tubes. For each time point, prepare two tubes per animal:
-
Tube A (for 4-OHCP): A microcentrifuge tube containing a pre-aliquoted, concentrated solution of a trapping agent (e.g., semicarbazide hydrochloride) to yield a final concentration sufficient to stabilize 4-OHCP.[24]
-
Tube B (for CPA/PAM): A standard anticoagulant tube (e.g., K2-EDTA).
-
-
Sample Collection: At the designated time point, collect the required volume of whole blood via the appropriate route (e.g., tail vein, retro-orbital sinus, or cannula).
-
IMMEDIATE Action (< 30 seconds):
-
Dispense the correct volume of blood into Tube A. Immediately cap and vortex vigorously for 10-15 seconds to ensure complete mixing of blood with the trapping agent.
-
Dispense the remaining blood into Tube B.
-
-
Stabilization & Freezing:
-
Immediately place Tube A on dry ice or in a -80°C freezer. The derivatization reaction is rapid, and immediate freezing halts all further biological and chemical activity.
-
-
Plasma Preparation:
-
Place Tube B on wet ice. As soon as feasible, centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully transfer the resulting plasma supernatant to a new, pre-labeled cryovial.
-
Flash freeze the plasma vial on dry ice and transfer to a -80°C freezer.
-
-
Documentation: Meticulously record the time of collection and processing for every sample. Any deviation from the protocol must be noted.
Chapter 4: Analytical Methodologies for Accurate Quantification
The analysis of CPA metabolites is analytically demanding due to their structural similarity, disparate concentration ranges, and varied stability.[28][29]
The Gold Standard: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application.[30]
-
Expertise & Causality: LC provides the necessary chromatographic separation of the parent drug from its various metabolites. MS/MS provides unparalleled sensitivity and specificity by measuring the unique mass-to-charge ratio of each compound and its characteristic fragments, allowing for confident identification and quantification even in a complex biological matrix like plasma.[31]
Protocol: General LC-MS/MS Analytical Workflow
-
Sample Thawing & Preparation: Thaw samples on ice.
-
Protein Precipitation/Extraction: Add a volume of cold organic solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a deuterated version of the analyte) to a known volume of plasma or stabilized whole blood. Vortex thoroughly to precipitate proteins.
-
Clarification: Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Injection & Separation: Inject a small volume of the supernatant onto an appropriate HPLC/UPLC column (e.g., a C18 reversed-phase column). Use a gradient elution method with solvents like water and acetonitrile/methanol (often with additives like formic acid) to separate the analytes.
-
Detection & Quantification: As analytes elute from the column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the analyte concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Data Presentation: Pharmacokinetic Parameters
Summarizing data from multiple studies provides a crucial comparative overview. The table below presents representative PK data from human clinical studies to illustrate the typical parameters measured.
| Parameter | This compound (CPA) | 4-Hydroxythis compound (4-OHCP) | Phosphoramide Mustard (PAM) | Data Source |
| Mean t½ (elimination) | ~5.2 - 6.5 hours | Declines in parallel with CPA | ~15 hours | [16][17][32] |
| Mean Peak Concentration (Cmax) | Dose-dependent | ~2.4 µM (after 1000 mg/m²) | ~40 µM (after 1000 mg/m²) | [16][17] |
| Mean AUC Ratio (Metabolite/CPA) | N/A | ~0.016 | ~0.45 | [16][17] |
| Urinary Excretion (% of Dose) | ~10.8% | ~0.5% | ~39.0% | [16][17] |
Note: These values are illustrative and can vary significantly based on dose, patient population, and co-administered drugs.[29]
Conclusion: Towards a Mechanistic Understanding
The in vivo study of this compound's active metabolites is a technically demanding but essential field of research. It requires a deep, mechanistic understanding of the drug's complex metabolic pathway and the unique chemical properties of each resulting compound. The extreme instability of the primary metabolite, 4-OHCP, necessitates rigorous, time-critical sample handling protocols that form the bedrock of any valid pharmacokinetic study. By combining meticulous in vivo study design with the power of modern analytical techniques like LC-MS/MS, researchers can accurately quantify these transient yet powerful molecules. This capability allows for the precise correlation of metabolite exposure with therapeutic efficacy and toxic side effects, paving the way for dose optimization, improved patient outcomes, and the rational design of safer, more effective next-generation alkylating agents.
References
- 1. Metabolism of this compound | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of this compound and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of aldophosphamide as a metabolite of this compound in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism of Action of this compound and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics [mdpi.com]
- 13. SMPDB [smpdb.ca]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Binding of metabolites of this compound to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Clinical pharmacokinetics of this compound and metabolites with and without SR-2508. | Semantic Scholar [semanticscholar.org]
- 17. Clinical pharmacokinetics of this compound and metabolites with and without SR-2508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphoramide mustard is responsible for the ovarian toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Preclinical evaluation of toxicity and therapeutic efficacy of a stabilized cytostatic metabolite of this compound (ASTA Z 7557, INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to this compound | British Journal of Cancer [preview-nature.com]
- 23. Kinetics of this compound Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. avmajournals.avma.org [avmajournals.avma.org]
- 25. Pharmacokinetics of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics of this compound and its metabolites in bone marrow transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. The analysis of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Item - Analytical and pharmacological studies of this compound - Karolinska Institutet - Figshare [openarchive.ki.se]
- 31. Rapid quantitation of this compound metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
Cyclophosphamide Signaling Pathways in Lymphocytes: A Dual-Pronged Mechanism of Cytotoxicity and Immunomodulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclophosphamide (CTX), a cornerstone of chemotherapy and immunosuppression for over half a century, transcends its classification as a simple DNA alkylating agent. Its profound effects on the immune system, particularly on lymphocyte populations, are governed by a complex interplay of metabolic activation, dose-dependent signaling cascades, and differential sensitivities among lymphocyte subsets. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in lymphocytes. We dissect its cytotoxic mechanisms, centered on the DNA Damage Response (DDR), and its nuanced immunomodulatory functions, including the selective depletion of regulatory T cells (Tregs) and the induction of immunogenic cell death (ICD). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and field-proven experimental methodologies to facilitate further investigation into this multifaceted compound.
The Foundation: Metabolic Activation of a Prodrug
This compound is administered as an inactive prodrug, a critical feature for its systemic use.[1] Its therapeutic and toxic effects are entirely dependent on its metabolic activation, which occurs predominantly in the liver via the cytochrome P450 (CYP) enzyme system.[2][3]
The initial step is the 4-hydroxylation of CTX to form 4-hydroxythis compound (4-OH-CTX) . This primary metabolite exists in equilibrium with its ring-opened tautomer, aldophosphamide .[4] These two metabolites are sufficiently stable to exit the liver and circulate throughout the body.
The fate of aldophosphamide dictates the ultimate biological effect:
-
Detoxification: In cells with high levels of aldehyde dehydrogenase (ALDH), such as bone marrow stem cells and liver cells, aldophosphamide is oxidized to the inactive and non-toxic carboxythis compound .[4][5] This enzymatic detoxification is a key mechanism of cellular resistance.
-
Activation: In cells with low ALDH levels, including many lymphocytes and tumor cells, aldophosphamide spontaneously decomposes into two active metabolites:
This metabolic pathway underscores the first layer of CTX's selectivity, targeting cells with low ALDH expression.
Core Cytotoxic Mechanism: The DNA Damage Response and Apoptosis
The primary mechanism of CTX-induced lymphocyte death is the initiation of an overwhelming DNA Damage Response (DDR) by its active metabolite, phosphoramide mustard.
DNA Alkylation and Cross-Linking
Phosphoramide mustard is a bifunctional alkylating agent that covalently binds to the N7 position of guanine bases in the DNA.[4][7][8] This action leads to the formation of two types of DNA lesions:
-
Intrastrand Cross-links: Linking two guanine bases on the same DNA strand.
-
Interstrand Cross-links (ICLs): Linking guanine bases on opposite DNA strands.[8]
ICLs are particularly cytotoxic as they physically block DNA replication and transcription, posing a formidable challenge to the cell's repair machinery.[9][10] This blockage is the critical upstream event that triggers the DDR signaling cascade.
The ATM/ATR-Chk1/Chk2-p53 Signaling Axis
The presence of DNA adducts and stalled replication forks activates the master sensor kinases of the DDR pathway: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).
-
Sensor Activation: The kinases ATM and ATR are recruited to the sites of DNA damage.
-
Signal Transduction: Activated ATM/ATR phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2.[9]
-
p53 Stabilization: A crucial target of Chk1/Chk2 is the tumor suppressor protein p53. Phosphorylation of p53 on serine residues (e.g., Ser15, Ser20) prevents its ubiquitination and degradation, leading to its stabilization and accumulation in the nucleus.[9]
-
Cellular Response: Stabilized p53 acts as a transcription factor, inducing the expression of genes that mediate:
-
Cell Cycle Arrest: Primarily through the expression of p21, which inhibits cyclin-dependent kinases (CDKs), halting the cell cycle to allow time for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, p53 upregulates pro-apoptotic proteins of the BCL-2 family, such as PUMA and BAX.[9]
-
This pathway ensures that cells with significant DNA damage are prevented from proliferating and are ultimately eliminated.
Induction of Apoptosis
The commitment to apoptosis is primarily executed through the intrinsic (mitochondrial) pathway. The p53-mediated upregulation of BAX leads to mitochondrial outer membrane permeabilization (MOMP). This event causes the release of cytochrome c into the cytoplasm, which binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and the subsequent executioner caspases (caspase-3, -7), dismantling the cell. At high doses, transcriptional inhibition can also contribute directly to apoptosis.[9] Studies have also shown that CTX can augment Fas-mediated apoptosis in lymphoma cell lines.[11]
| Key Protein | Role in CTX-Induced Apoptosis | Reference |
| ATM/ATR | Master sensor kinases that detect DNA damage and initiate the signaling cascade. | [9] |
| Chk1/Chk2 | Checkpoint kinases that transduce the damage signal to downstream effectors. | [9] |
| p53 | Tumor suppressor; stabilized in response to damage, transcriptionally activates genes for cell cycle arrest and apoptosis. | [9] |
| BAX/PUMA | Pro-apoptotic BCL-2 family members, induced by p53, that trigger mitochondrial permeabilization. | [9] |
| Caspase-9 | Initiator caspase activated by the apoptosome. | - |
| Caspase-3 | Executioner caspase that cleaves cellular substrates, leading to apoptotic cell death. | - |
Table 1: Core proteins in the this compound-induced DNA damage and apoptotic pathway.
The Immunomodulatory Facet: A Dose-Dependent Phenomenon
Beyond its direct cytotoxic effects, CTX is a potent immunomodulator, with actions that are highly dependent on dose and timing.[12] Low, "metronomic" doses can paradoxically enhance anti-tumor immune responses.[13][14]
Selective Depletion of Regulatory T cells (Tregs)
One of the most significant immunomodulatory effects of low-dose CTX is the selective depletion of CD4+Foxp3+ regulatory T cells (Tregs).[15][16] Tregs are a subset of T cells that suppress the function of other immune cells and are often abundant in the tumor microenvironment, hindering effective anti-tumor immunity.
The heightened sensitivity of Tregs to CTX is attributed to several factors:
-
Low Intracellular ATP: Tregs have inherently lower levels of ATP compared to effector T cells.[17]
-
Impaired DNA Repair: Tregs possess less efficient DNA repair mechanisms, making them more vulnerable to the DNA cross-linking effects of phosphoramide mustard.[5][17]
-
Low Glutathione (GSH) Levels: GSH is an antioxidant that can detoxify CTX metabolites. Tregs have lower GSH levels, increasing their susceptibility.[14]
By preferentially eliminating these immunosuppressive cells, CTX alters the balance between regulatory and effector T cells, tilting it in favor of an immune response.[18]
Homeostatic Proliferation and Enhanced Effector Function
The depletion of lymphocytes, particularly Tregs, creates "space" within the lymphoid compartments.[12] This lymphopenia triggers a compensatory mechanism known as homeostatic proliferation , where remaining lymphocytes undergo rapid, cytokine-driven proliferation to repopulate the niche.[19] This process preferentially expands tumor-specific effector T cells, leading to a more robust and functional anti-tumor T cell population.[12][19] Low-dose CTX has been shown to enhance the production of tumor antigen-specific T cells that secrete both Granzyme B and IFNγ.[20]
Effects on B Lymphocytes and Dendritic Cells
-
B Lymphocytes: CTX has a profound suppressive effect on B cells.[21] It directly inhibits multiple stages of the B cell cycle, including activation, proliferation, and differentiation into antibody-secreting plasma cells.[22][23] This is the basis for its use in antibody-mediated autoimmune diseases.
-
Dendritic Cells (DCs): CTX treatment can modulate DC subsets, selectively depleting CD8+ resident DCs while sparing other subsets.[24] Furthermore, by inducing immunogenic cell death (ICD) in tumor cells, CTX promotes the release of damage-associated molecular patterns (DAMPs) like HMGB1.[15] These DAMPs act as "danger signals" that mature and activate antigen-presenting cells like DCs, leading to improved antigen presentation to T cells.[15]
Mechanisms of Cellular Resistance
Resistance to this compound can be a significant clinical challenge. The primary mechanisms within lymphocytes involve:
-
High Aldehyde Dehydrogenase (ALDH) Activity: As mentioned, high intracellular levels of ALDH efficiently convert aldophosphamide to its inactive carboxy form, preventing the generation of phosphoramide mustard.[4][25]
-
Increased Glutathione (GSH) Levels: Glutathione can directly conjugate with and detoxify both phosphoramide mustard and acrolein, reducing their ability to cause cellular damage.[26]
-
Enhanced DNA Repair Capacity: Cells with highly efficient DNA repair pathways, particularly those involved in repairing interstrand cross-links, can overcome the damage induced by CTX before it triggers apoptosis.[26]
-
Drug Efflux Pumps: Certain membrane transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[25]
Experimental Protocols for Studying CTX Effects on Lymphocytes
To empower researchers, this section provides validated, step-by-step methodologies for assessing the core signaling events discussed.
Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).
Workflow Diagram:
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) using a Ficoll-Paque density gradient. Wash cells twice with phosphate-buffered saline (PBS).
-
Cell Culture and Treatment: Resuspend cells in complete RPMI-1640 medium and seed in a 24-well plate at a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of mafosfamide (an in vitro active analog of CTX) or a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest cells and transfer to flow cytometry tubes.
-
Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol: Analysis of DNA Damage via γH2AX Staining
Principle: The phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest events in the DNA Damage Response, occurring at sites of DNA double-strand breaks. Intracellular staining with a fluorescently-labeled anti-γH2AX antibody allows for the quantification of DNA damage by flow cytometry or fluorescence microscopy.[27]
Methodology:
-
Cell Preparation and Treatment: Prepare and treat lymphocytes as described in Protocol 5.1.
-
Fixation: Harvest and wash cells. Resuspend the pellet in 100 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping. Incubate on ice for 30 minutes or at -20°C overnight.
-
Permeabilization: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) and incubate on ice for 15 minutes.
-
Staining:
-
Wash the permeabilized cells.
-
Resuspend the pellet in 100 µL of staining buffer (e.g., PBS with 1% BSA).
-
Add the fluorescently-conjugated anti-γH2AX antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Wash the cells once more and resuspend in PBS. Analyze by flow cytometry, measuring the increase in fluorescence intensity in the appropriate channel.
Conclusion
This compound's interaction with lymphocytes is a paradigm of pharmacological complexity. It is not merely a cytotoxic agent but a sophisticated modulator of the immune system. Its core signaling pathways diverge from a single metabolic activation event into two distinct, yet interconnected, arms: a potent DNA damage response leading to the apoptosis of rapidly dividing cells, and a nuanced, dose-dependent immunomodulation that can either suppress or enhance immune function. Understanding these divergent signaling pathways is critical for optimizing its therapeutic use, from high-dose cancer chemotherapy to low-dose metronomic regimens designed to synergize with modern immunotherapies. The experimental frameworks provided herein offer robust tools for researchers to further unravel the intricate biology of this venerable drug.
References
- 1. Insights on this compound metabolism and anticancer mechanism of action: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of this compound Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Beyond DNA Damage: Exploring the Immunomodulatory Effects of this compound in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Formation of this compound Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. The effect of this compound on Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immune-potentiating effects of the chemotherapeutic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulatory effects of this compound and implementations for vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low dose this compound: Mechanisms of T cell modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. JCI Insight - this compound enhances the antitumor potency of GITR engagement by increasing oligoclonal cytotoxic T cell fitness [insight.jci.org]
- 20. Low-Dose this compound Induces Antitumor T-Cell Responses, which Associate with Survival in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of this compound on B and T lymphocytes in patients with connective tissue diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Suppression of human B lymphocyte function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective effects of this compound therapy on activation, proliferation, and differentiation of human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. Efflux capacity and aldehyde dehydrogenase both contribute to CD8+ T-cell resistance to posttransplant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 27. Amelioration of this compound-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG - PMC [pmc.ncbi.nlm.nih.gov]
discovery and chemical synthesis of cyclophosphamide
An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Cyclophosphamide
Introduction: The Genesis of a Targeted Cytotoxin
This compound (CP), a cornerstone of modern chemotherapy, represents a triumph of rational drug design, born from the necessity to tame the indiscriminate cytotoxicity of early nitrogen mustards.[1] Its discovery was not a matter of chance but a targeted effort to create a less toxic, tumor-activated version of these potent alkylating agents. This guide provides a technical exploration of the historical context, the pivotal chemical synthesis, and the biochemical rationale that underpins the enduring clinical success of this compound.
The story begins in the post-World War I era, where the devastating effects of mustard gas on lymphatic and bone marrow tissues were observed.[1] This led to the hypothesis that related compounds could be harnessed to destroy cancerous cells in lymph nodes.[1] Early nitrogen mustards were effective but brutally toxic. The challenge, therefore, was to devise a molecule that would remain inert in healthy tissue but become lethally active upon reaching a tumor.
This challenge was undertaken by Norbert Brock and his team at ASTA (now Baxter Oncology).[2] Their work was founded on the "transport form/active form" principle.[3][4] The goal was to mask the reactive nitrogen mustard moiety within a stable, non-toxic carrier molecule—a prodrug.[2] The initial hypothesis, proposed by Friedman and Seligman in 1954, was that certain tumors possessed high concentrations of phosphamidase enzymes that could cleave a phosphate-nitrogen bond, releasing the active cytotoxin locally.[2][5][6] While this specific enzymatic trigger was later proven incorrect, the fundamental concept of designing a prodrug that required metabolic activation was revolutionary and ultimately successful.[5][7] After synthesizing and screening over 1,000 candidate oxazaphosphorine compounds, this compound emerged as the most promising candidate.[2] It was first synthesized in 1958, and the first clinical trials were published by the end of the 1950s, with the U.S. FDA granting approval in 1959.[6][7][8]
Chemical Synthesis: A Stepwise Construction
The most common and established method for synthesizing this compound involves a multi-step process starting from readily available reagents. The core structure is a cyclic phosphorodiamidate, which ingeniously incorporates the nitrogen mustard into an oxazaphosphorine ring.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide |
| Molecular Formula | C₇H₁₅Cl₂N₂O₂P |
| Molar Mass | 261.08 g·mol⁻¹[9] |
| Appearance | Fine white crystalline powder[9] |
| Melting Point | 49.5-53 °C[9] |
| CAS Number | 50-18-0[9] |
Synthetic Pathway Overview
The synthesis can be conceptually broken down into two primary stages:
-
Formation of the key intermediate, N,N-bis(2-chloroethyl)phosphoramidic dichloride.
-
Cyclization of this intermediate with 3-aminopropanol to form the final oxazaphosphorine ring.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established literature.[10][11]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Bis(2-chloroethyl)amine hydrochloride
-
3-Aminopropanol
-
A suitable organic solvent (e.g., Dichloroethane)
-
A tertiary amine base (e.g., Triethylamine)
-
Anhydrous conditions (all glassware dried, reactions under inert atmosphere)
Step 1: Preparation of N,N-bis(2-chloroethyl)phosphoramidic dichloride
-
To a cooled (0-5 °C) solution of phosphorus oxychloride in an anhydrous organic solvent, slowly add one molar equivalent of bis(2-chloroethyl)amine.[10] A base such as triethylamine is often used to scavenge the HCl byproduct.
-
The reaction mixture is stirred at a low temperature for several hours to ensure the complete formation of the phosphoramidic dichloride intermediate.
-
Causality: This step is critical as it attaches the nitrogen mustard moiety to the phosphorus center. The use of low temperatures and slow addition is necessary to control the exothermic reaction and prevent unwanted side reactions. Phosphorus oxychloride is a highly reactive reagent used for chlorination and phosphorylation.[12]
Step 2: Cyclization with 3-Aminopropanol
-
To the solution containing the N,N-bis(2-chloroethyl)phosphoramidic dichloride intermediate, slowly add one molar equivalent of 3-aminopropanol.[10]
-
An additional two molar equivalents of a tertiary amine base are required to neutralize the two equivalents of HCl that are generated during the cyclization.
-
The reaction is typically allowed to warm to room temperature and stirred for several hours to drive the cyclization to completion.
-
Causality: 3-aminopropanol acts as the bifunctional linker that forms the oxazaphosphorine ring. Its amino group attacks the phosphorus center, displacing one chloride, and its hydroxyl group attacks the same phosphorus center, displacing the second chloride, thereby forming the stable six-membered ring.
Step 3: Work-up and Purification
-
The reaction mixture is filtered to remove the tertiary amine hydrochloride salt.
-
The filtrate is washed sequentially with dilute acid, water, and brine to remove any unreacted starting materials and water-soluble byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone-ether), to yield this compound as a white crystalline solid.[10]
Mechanism of Action: The Prodrug Unmasked
The clinical efficacy of this compound is entirely dependent on its metabolic activation; the parent compound itself is inactive.[13][14] This bioactivation is a sophisticated multi-step process primarily occurring in the liver, which transforms the stable prodrug into a potent DNA alkylating agent.[15]
-
Hepatic Activation: Upon administration, this compound is transported to the liver where cytochrome P450 enzymes, primarily CYP2B6, but also CYP2C9, and 3A4, hydroxylate the C4 position of the oxazaphosphorine ring.[14][16] This produces the key active metabolite, 4-hydroxythis compound.[17]
-
Tautomeric Equilibrium: 4-hydroxythis compound exists in a rapid equilibrium with its open-ring tautomer, aldophosphamide.[14][16] It is these two metabolites that are released from the liver into circulation and can enter other cells.[16]
-
Spontaneous Decomposition (β-elimination): Inside cells, aldophosphamide is unstable and undergoes a spontaneous, non-enzymatic β-elimination reaction.[14][16] This cleavage event yields two final products:
-
DNA Alkylation: Phosphoramide mustard is a powerful bifunctional alkylating agent. It reacts with the nucleophilic N7 position of guanine bases in the DNA.[13][15] By forming covalent bonds, it creates both intra-strand and inter-strand DNA cross-links.[15][17] These cross-links physically block DNA unwinding, preventing DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[13][14][15] Because this action is most damaging to cells that are actively replicating their DNA, this compound is selectively toxic to rapidly dividing cells, such as cancer cells and some immune cells.[14][18]
-
Detoxification Pathways: Healthy cells, particularly bone marrow stem cells and liver cells, have a degree of protection due to high concentrations of the enzyme aldehyde dehydrogenase (ALDH).[2] ALDH can rapidly oxidize aldophosphamide to the inactive and non-toxic carboxyphosphamide, preventing its conversion to phosphoramide mustard and acrolein.[16][18] This enzymatic detoxification is a key factor in the drug's therapeutic index.
Conclusion
The development of this compound is a landmark in the history of pharmacology. It validated the prodrug concept and demonstrated that rational chemical modification could significantly improve the therapeutic index of a potent drug class. Its synthesis, while requiring careful control, is a robust and scalable process that has allowed for its widespread clinical use for over six decades.[8] Understanding the intricate pathway from its initial synthesis to its ultimate bioactivation and DNA-damaging effects provides a comprehensive picture of this essential anti-cancer and immunosuppressive agent. The legacy of this compound continues to influence the design of new targeted therapies, standing as a testament to the power of integrating chemistry, biology, and medicine.
References
- 1. iwmf.com [iwmf.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazaphosphorine cytostatics: past-present-future. Seventh Cain Memorial Award lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry, this compound, Cancer Chemotherapy, and Serendipity: Sixty Years On | Substantia [riviste.fupress.net]
- 6. riviste.fupress.net [riviste.fupress.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Research Starters | EBSCO Research [ebsco.com]
- 9. This compound | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and antitumor activity of this compound analogues. 3. Preparation, molecular structure determination and anticancer screening of racemic cis- and trans-4-phenylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. echemi.com [echemi.com]
- 16. ClinPGx [clinpgx.org]
- 17. This compound Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
The Preclinical Odyssey of Cyclophosphamide: A Technical Guide to its Research History and Development
This guide provides an in-depth technical exploration of the preclinical research history and development of cyclophosphamide, a cornerstone of cancer chemotherapy. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational science that established this compound's therapeutic potential, from its rational design to its complex metabolic activation and preclinical evaluation.
Genesis of a Prodrug: The Intellectual Foundations of this compound
The story of this compound begins with the quest for a more selective nitrogen mustard. The early nitrogen mustards, while effective, were highly toxic due to their indiscriminate reactivity. In the 1950s, Norbert Brock and his team at Asta Werke (now part of Baxter Oncology) embarked on a mission to design a less toxic "transport form" of a nitrogen mustard that would be activated preferentially within tumor cells.[1][2][3][4] This pioneering work was rooted in the "transport form/active form" principle, aiming to create a prodrug that would remain inert until it reached its target.[1][3][5]
The central hypothesis was that certain tumors possessed higher concentrations of phosphamidases, enzymes that could cleave a phosphorus-nitrogen bond.[4] By incorporating a phosphodiester bond into the nitrogen mustard structure, it was theorized that the drug would be selectively activated in cancer cells, thereby sparing normal tissues. While this initial hypothesis about elevated phosphamidase activity in all tumors was not entirely accurate, the resulting molecule, this compound, proved to be a resounding success due to a different, yet equally elegant, biological mechanism.[6]
Unraveling the Mechanism: Metabolic Activation is Key
This compound is a classic prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[7] Its journey from an inert molecule to a potent DNA alkylating agent is a multi-step process primarily occurring in the liver.
The initial and rate-limiting step is the hydroxylation of this compound at the C4 position of the oxazaphosphorine ring by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP2C19.[8][9] This reaction yields 4-hydroxythis compound (4-HC) , which exists in equilibrium with its tautomer, aldophosphamide .[7] 4-HC is the primary transport form of the activated drug, capable of diffusing into cells.
Once inside the cell, aldophosphamide undergoes spontaneous β-elimination to generate two key molecules:
-
Phosphoramide mustard: This is the ultimate cytotoxic metabolite responsible for the therapeutic effects of this compound. It is a powerful bifunctional alkylating agent that forms covalent cross-links with DNA, primarily at the N7 position of guanine bases.[7] This DNA damage disrupts replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Acrolein: This is a highly reactive aldehyde that contributes significantly to the toxicity of this compound, particularly hemorrhagic cystitis (bladder toxicity).[7]
A significant portion of aldophosphamide is detoxified in normal cells by the enzyme aldehyde dehydrogenase (ALDH), which oxidizes it to the inactive metabolite carboxyphosphamide. The differential expression of ALDH, with lower levels in many tumor cells compared to normal hematopoietic stem cells, is a key determinant of this compound's therapeutic window.
Below is a diagram illustrating the metabolic activation pathway of this compound.
Caption: Metabolic activation pathway of this compound.
Preclinical Pharmacology: Establishing Efficacy and Safety
The preclinical evaluation of this compound was instrumental in defining its therapeutic potential and toxicological profile. These studies were conducted across a range of in vitro and in vivo models.
In Vitro Cytotoxicity
Early in vitro studies were challenging because this compound itself is not cytotoxic. To overcome this, researchers developed methods to mimic its metabolic activation, such as co-incubating tumor cells with liver microsomes or using pre-activated derivatives like 4-hydroperoxythis compound (4-HC).[10][11] These assays were crucial for determining the intrinsic sensitivity of different cancer cell lines to the active metabolites of this compound.
Table 1: Representative IC50 Values of this compound and its Metabolites in Preclinical Models
| Compound/Condition | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound (with human liver microsomes) | Breast Cancer Cells | Breast Cancer | 1857 µM | [8] |
| This compound (with dog liver microsomes) | Breast Cancer Cells | Breast Cancer | 31.65 µM | [8] |
| This compound (with mouse liver microsomes) | Breast Cancer Cells | Breast Cancer | 44.95 µM | [8] |
| This compound | RAW 264.7 | Murine Macrophage | 145.44 µg/ml | [12] |
| 4-Hydroperoxythis compound (4-HC) | Human Tumor Clonogens | Various | 5.7 x 10⁻⁵ M | [10] |
| This compound | OVCAR-4 | Ovarian Cancer | Not specified | [13] |
| This compound | PEO1 | Ovarian Cancer | Not specified | [13] |
| This compound Monohydrate | HEK293 | Normal Kidney | >100 µg/ml | [14] |
| This compound Monohydrate | HEp2 | Larynx Carcinoma | 11.92 µg/ml | [14] |
| This compound Monohydrate | HeLa | Cervical Cancer | 23.12 µg/ml | [14] |
Preclinical Animal Models
A variety of animal models, including mice, rats, and dogs, have been instrumental in understanding the pharmacokinetics, efficacy, and toxicity of this compound.[8][9][15][16] These models allowed for the investigation of the drug's effects in a whole-organism context, which is crucial for a prodrug that requires metabolic activation.
Seminal studies in tumor-bearing rodents demonstrated the potent antitumor activity of this compound against a broad spectrum of malignancies.[4][17] These experiments were critical in establishing the initial dosing regimens and treatment schedules that would later be translated to clinical trials.
Table 2: Comparative Pharmacokinetics of this compound in Different Species
| Parameter | Human | Dog | Cat | Mouse | Reference |
| Intrinsic Clearance (Vmax/KM) of CP Bioactivation (relative to human) | 1 | 55 | 2.8 | 1.2 | [8] |
| Half-life (t1/2) | 3-12 hours | Not specified | Not specified | Not specified | Not specified |
| Route of Administration (IV vs. Oral in Dogs) | - | No significant difference in active metabolite exposure | - | - | [15][16] |
Mechanisms of Resistance
Preclinical research has also been vital in identifying mechanisms of resistance to this compound. The two most well-characterized mechanisms are:
-
Increased ALDH Activity: Elevated levels of aldehyde dehydrogenase in tumor cells can efficiently detoxify aldophosphamide, preventing the formation of the active phosphoramide mustard.[18]
-
Enhanced DNA Repair: Increased capacity of tumor cells to repair DNA damage induced by phosphoramide mustard can lead to resistance.[19][20]
-
Glutathione (GSH) Conjugation: Glutathione and glutathione S-transferases (GSTs) can detoxify the active metabolites of this compound.[20]
Key Experimental Protocols in Preclinical this compound Research
The following sections provide an overview of standardized protocols used in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of this compound's active metabolites on cancer cell lines.
Workflow Diagram:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Ideas and reality in the development of cancer chemotherapeutic agents, with particular reference to oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cellular mechanisms of this compound resistance: model studies in human medulloblastoma cell lines. | Semantic Scholar [semanticscholar.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kinetics of this compound Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative in vitro cytotoxicity of this compound, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical studies and clinical correlation of the effect of alkylating dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity Study of this compound, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of this compound after Oral and Intravenous Administration to Dogs with Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of resistance to the toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
An In-depth Technical Guide to the Molecular Targets of Phosphoramide Mustard
Abstract
Phosphoramide mustard (PM) is the principal bioactive metabolite of the widely used anticancer agent cyclophosphamide. Its potent cytotoxicity stems from its ability to function as a bifunctional alkylating agent, primarily targeting the genetic material of rapidly dividing cells. This guide provides a comprehensive technical overview of the molecular targets of phosphoramide mustard, delving into its mechanisms of action, the cellular responses to the damage it induces, and the experimental methodologies employed to elucidate these interactions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established knowledge with practical, field-proven insights to offer a thorough understanding of this critical cytotoxic agent.
Introduction: The Chemical Biology of a Potent Alkylator
Phosphoramide mustard's therapeutic efficacy is intrinsically linked to its chemical reactivity. As a nitrogen mustard derivative, its two chloroethyl groups are highly electrophilic, enabling them to form covalent bonds with nucleophilic centers in biological macromolecules. The primary and most consequential molecular target of PM is deoxyribonucleic acid (DNA).[1][2][3][4] This interaction disrupts the normal processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4] The lipophilic nature of its parent compound, this compound, allows for effective cellular uptake, after which it undergoes metabolic activation to produce phosphoramide mustard, the ultimate cytotoxic species.[4]
The following sections will dissect the specific molecular interactions of phosphoramide mustard, from its initial attack on the DNA backbone to the complex cellular signaling cascades that ensue. We will explore the formation of various DNA adducts, the identity of proteins that become ensnared in DNA-protein cross-links, and the critical DNA repair pathways that cells mobilize in an attempt to survive this chemical onslaught.
The Primary Molecular Target: DNA Alkylation and Cross-Linking
The cornerstone of phosphoramide mustard's cytotoxic activity is its ability to alkylate DNA. The N7 position of guanine residues is the most frequent site of alkylation due to its high nucleophilicity.[1][2][3] This initial monofunctional alkylation can then proceed to a second reaction, resulting in the formation of cross-links.
Formation of DNA Adducts
Phosphoramide mustard can form several types of DNA adducts:
-
Monoadducts: A single chloroethyl group of PM reacts with a guanine base.
-
Interstrand Cross-Links (ICLs): Both chloroethyl groups react with guanine bases on opposite DNA strands. This is considered the most cytotoxic lesion as it physically prevents the separation of the DNA double helix, a prerequisite for replication and transcription.[1][3][5]
-
Intrastrand Cross-Links: Both chloroethyl groups react with guanine bases on the same DNA strand.
Experimental evidence has shown that phosphoramide mustard exhibits a preference for forming interstrand cross-links at 5'-d(GAC)-3' sequences.[5]
DNA-Protein Cross-Links (DPCs)
In addition to forming cross-links within the DNA molecule itself, phosphoramide mustard is a potent inducer of DNA-protein cross-links (DPCs).[1][2][3][6] These lesions occur when one chloroethyl group of PM alkylates a DNA base (typically guanine), and the other reacts with a nucleophilic amino acid residue (such as cysteine) on a nearby protein.[1][2] DPCs are bulky lesions that can severely impede DNA metabolic processes.
A mass spectrometry-based proteomics approach has identified over 130 proteins that are covalently cross-linked to DNA in human cells following treatment with phosphoramide mustard.[2] These proteins are functionally diverse and include those involved in:
-
Transcriptional Regulation: Proteins that control gene expression become trapped on the DNA, preventing proper regulation.
-
RNA Splicing and Processing: The machinery responsible for maturing RNA molecules can be immobilized, disrupting the flow of genetic information.
-
Chromatin Organization: Proteins that structure and compact DNA are cross-linked, altering the chromatin landscape and affecting DNA accessibility.
-
Protein Transport: Proteins involved in moving molecules within the cell can be tethered to the DNA.
The formation of these various DNA adducts triggers a robust cellular response, which is the focus of the next section.
Cellular Responses to Phosphoramide Mustard-Induced Damage
Cells possess sophisticated surveillance and repair mechanisms to counteract DNA damage. The lesions induced by phosphoramide mustard activate a complex signaling network known as the DNA Damage Response (DDR).
Activation of the DNA Damage Response (DDR) Pathway
The presence of bulky DNA adducts and stalled replication forks triggers the activation of the DDR pathway. Key proteins involved in this response to phosphoramide mustard include:
-
γH2AX: A phosphorylated form of the histone variant H2AX, which serves as a beacon to mark sites of DNA double-strand breaks (DSBs), a consequence of attempts to repair ICLs.[4]
-
ATM (Ataxia-Telangiectasia Mutated): A primary sensor kinase that is activated by DSBs and phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest and DNA repair.[4]
-
PARP-1 (Poly [ADP-ribose] polymerase 1): An enzyme that plays a crucial role in DNA repair and is activated by DNA strand breaks.[4]
-
PRKDC (Protein Kinase, DNA-Activated, Catalytic Polypeptide), also known as DNA-PKcs: A key component of the non-homologous end joining (NHEJ) pathway for repairing DSBs.[4]
-
XRCC6 (X-ray repair cross-complementing protein 6), also known as Ku70: A protein that binds to DNA ends and recruits DNA-PKcs to initiate NHEJ.[4]
-
BRCA1 (Breast Cancer gene 1): A tumor suppressor protein involved in multiple DNA repair pathways, including homologous recombination (HR).[4]
-
RAD51: A key protein in the HR pathway that mediates the search for a homologous template to accurately repair DSBs.[4]
The activation of these proteins indicates that the cell is mounting a multi-pronged defense against the genotoxic effects of phosphoramide mustard.
The Role of DNA Repair Pathways
Two major DNA repair pathways are critically involved in processing the lesions induced by phosphoramide mustard:
-
Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting lesions from DNA. Studies have shown that cells deficient in NER are more sensitive to phosphoramide mustard, indicating that this pathway plays a role in repairing PM-induced adducts.[2]
-
Fanconi Anemia (FA) Pathway: The FA pathway is specifically designed to repair ICLs. Cells with defects in the FA pathway are exquisitely sensitive to cross-linking agents like phosphoramide mustard, highlighting its central role in mitigating the cytotoxicity of this drug.[2]
The interplay between these signaling and repair pathways ultimately determines the fate of the cell – survival through successful repair or death via apoptosis.
Other Cellular Effects
Beyond the direct targeting of DNA, phosphoramide mustard has been shown to influence other cellular processes:
-
Autophagy: Some studies suggest that PM can induce markers of autophagy, a cellular recycling process.[7]
-
mTOR Pathway: The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation, may be inhibited by PM, and inhibition of mTOR has been shown to prevent follicle loss due to PM exposure.[7]
These findings suggest that the cellular impact of phosphoramide mustard extends beyond DNA damage and repair, affecting fundamental metabolic and survival pathways.
Experimental Methodologies for Studying Phosphoramide Mustard's Molecular Targets
A variety of sophisticated experimental techniques are employed to investigate the molecular targets of phosphoramide mustard. The following sections provide detailed, step-by-step methodologies for key experiments.
Identification of DNA-Protein Cross-Links using Mass Spectrometry-Based Proteomics
This protocol outlines a general workflow for the identification of proteins that are covalently cross-linked to DNA by phosphoramide mustard.
Causality Behind Experimental Choices: The rationale for this multi-step process is to isolate the DNA-protein complexes away from the vast excess of non-cross-linked proteins and then to use the high sensitivity and accuracy of mass spectrometry to identify the specific proteins that were adducted to the DNA.
Protocol:
-
Cell Culture and Treatment:
-
Culture human cells (e.g., HT1080 fibrosarcoma cells) to approximately 80% confluency.
-
Treat the cells with a cytotoxic concentration of phosphoramide mustard (e.g., 500 µM) for a defined period (e.g., 2 hours).
-
Include a vehicle-treated control group.
-
-
Isolation of Nuclei and DNA:
-
Harvest the cells and isolate the nuclei using a hypotonic lysis buffer.
-
Lyse the nuclei and isolate the genomic DNA, taking care to minimize shearing. This is often achieved through gentle lysis and precipitation steps.
-
-
Purification of DNA-Protein Cross-Links:
-
Employ a method to separate DNA-protein complexes from free proteins and non-cross-linked DNA. A common technique involves cesium chloride density gradient centrifugation or specialized column chromatography. The principle is that the buoyant density of DPCs is intermediate between that of pure DNA and pure protein.
-
-
Enzymatic Digestion of DNA:
-
Treat the purified DPC-containing fraction with a cocktail of nucleases (e.g., DNase I, nuclease P1) to digest the DNA, leaving the cross-linked proteins with a small DNA remnant attached.
-
-
Protein Digestion and Peptide Preparation:
-
Digest the proteins into smaller peptides using a protease with a known cleavage specificity, most commonly trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS/MS scan).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database (e.g., UniProt).
-
The software will identify the peptides, and by extension the proteins, that were present in the sample. The presence of a peptide with a mass shift corresponding to the phosphoramide mustard-guanine adduct confirms the identity of a cross-linked protein.
-
Self-Validating System: The combination of stringent DPC purification and the high specificity of peptide identification through MS/MS fragmentation provides a robust and self-validating system. The identification of a peptide is based on a statistically significant match of its fragmentation pattern to a theoretical spectrum from the database.
Measurement of DNA Damage using the Alkaline Elution Assay
The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks and DNA cross-links.
Causality Behind Experimental Choices: This technique relies on the principle that under denaturing alkaline conditions, the rate at which single-stranded DNA elutes through a filter is inversely proportional to its size. DNA with more strand breaks will be smaller and elute faster, while DNA with cross-links will be larger and elute slower.
Protocol:
-
Cell Labeling and Treatment:
-
Label the cellular DNA by growing cells in the presence of a radiolabeled precursor, such as [¹⁴C]-thymidine, for one to two cell cycles.
-
Treat the labeled cells with phosphoramide mustard at the desired concentrations and for the desired duration.
-
-
Cell Lysis on Filter:
-
Carefully layer a known number of cells onto a polyvinyl chloride (PVC) filter.
-
Lyse the cells directly on the filter using a lysis solution containing a detergent (e.g., SDS) and proteinase K. This removes cellular membranes and proteins, leaving the DNA on the filter.
-
-
Alkaline Elution:
-
Wash the filter with a buffered solution to remove the lysis solution.
-
Begin the elution by slowly pumping an alkaline buffer (pH ~12.1) through the filter.
-
Collect fractions of the eluate at regular time intervals.
-
-
Quantification of DNA:
-
Determine the amount of DNA in each collected fraction and the amount of DNA remaining on the filter using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the fraction of DNA remaining on the filter versus the elution time.
-
An increase in the rate of elution compared to the control indicates the presence of single-strand breaks.
-
A decrease in the rate of elution indicates the presence of DNA cross-links (both DNA-DNA and DNA-protein). To specifically measure DNA-DNA cross-links, the lysis step can be performed in the presence of proteinase K to digest the proteins in DPCs.
-
Self-Validating System: The inclusion of appropriate controls is crucial for the self-validation of this assay. A negative control (vehicle-treated cells) establishes the baseline elution rate, while a positive control (cells treated with a known dose of ionizing radiation to induce a known number of strand breaks) is used to calibrate the assay.
Analysis of DNA Damage Response Proteins by Western Blotting
Western blotting is a standard technique to detect and quantify the levels of specific proteins, including the phosphorylated forms that are indicative of DDR activation.
Causality Behind Experimental Choices: This method uses the high specificity of antibodies to detect target proteins within a complex mixture of cellular proteins that have been separated by size.
Protocol:
-
Cell Treatment and Lysate Preparation:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[8]
-
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.[8]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[8]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific to the DDR protein of interest (e.g., anti-γH2AX, anti-phospho-ATM).[4][8]
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[8]
-
-
Detection:
-
Add a chemiluminescent substrate that is converted into a light-emitting product by the enzyme on the secondary antibody.[8]
-
Capture the light signal using a CCD camera-based imager.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the protein of interest. Normalize these values to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Self-Validating System: The specificity of the primary antibody is paramount. Including positive and negative controls (e.g., lysates from cells treated with a known DDR activator and untreated cells, respectively) is essential for validating the results. Furthermore, stripping the membrane and re-probing for the total (non-phosphorylated) form of the protein can confirm that changes in the phosphoprotein signal are not due to changes in the overall protein level.
Visualization of Key Pathways and Workflows
To facilitate a deeper understanding of the complex processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Phosphoramide Mustard's Mechanism of Action
Caption: Metabolic activation of this compound to phosphoramide mustard and its subsequent targeting of DNA and proteins.
DNA Damage Response to Phosphoramide Mustard
Caption: Simplified overview of the DNA Damage Response pathway activated by phosphoramide mustard.
Experimental Workflow for DPC Identification
Caption: Step-by-step workflow for the identification of DNA-protein cross-links using mass spectrometry.
Conclusion and Future Directions
Phosphoramide mustard remains a cornerstone of cancer chemotherapy, and a deep understanding of its molecular targets is crucial for optimizing its therapeutic use and developing strategies to overcome resistance. This guide has provided a comprehensive overview of the current knowledge, highlighting DNA as the primary target and detailing the formation of various adducts, including the highly cytotoxic interstrand cross-links and DNA-protein cross-links. The intricate cellular responses, centered around the DNA Damage Response pathway, underscore the complex battle that ensues within a cell upon exposure to this potent alkylating agent.
Future research in this field will likely focus on several key areas:
-
A more comprehensive characterization of the DPC proteome: While over a hundred proteins have been identified, a complete and quantitative map of the proteins cross-linked by phosphoramide mustard in different cell types could reveal novel therapeutic targets and biomarkers of response.
-
Elucidating the mechanisms of DPC repair: While the involvement of the NER and FA pathways is established, the precise mechanisms by which cells recognize and repair these bulky lesions are still being unraveled.
-
Understanding and overcoming resistance: Mechanisms of resistance, such as enhanced detoxification by glutathione S-transferases, are a major clinical challenge. A deeper understanding of these mechanisms could lead to the development of chemosensitizing agents.
-
Exploring the role of non-DNA targets: While DNA is the primary target, the effects of phosphoramide mustard on other cellular components, such as RNA and specific proteins, warrant further investigation.
By continuing to probe the molecular interactions of phosphoramide mustard with ever more sophisticated tools, the scientific community can pave the way for more effective and less toxic cancer therapies.
References
- 1. Covalent DNA-Protein Cross-linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structural basis for a phosphoramide mustard-induced DNA interstrand cross-link at 5'-d(GAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA cross-linking and single-strand breaks induced by teratogenic concentrations of 4-hydroperoxythis compound and phosphoramide mustard in postimplantation rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Cyclophosphamide and Regulatory T Cells: A Technical Guide to Mechanism and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Regulatory T cells (Tregs) represent a critical checkpoint in immune homeostasis, but their potent immunosuppressive activity within the tumor microenvironment is a significant barrier to effective cancer immunotherapy. Cyclophosphamide (CY), a long-established alkylating agent, has garnered renewed interest for its remarkable immunomodulatory properties, particularly its dose-dependent effects on Treg populations. At low, metronomic doses, this compound selectively depletes and functionally impairs Tregs, thereby shifting the immune balance in favor of anti-tumor effector responses. This guide provides a comprehensive technical overview of the mechanisms underpinning this selectivity, the downstream consequences for anti-tumor immunity, and detailed, field-proven protocols for the isolation, phenotyping, and functional assessment of Tregs in the context of this compound treatment.
The Central Role of Regulatory T Cells (Tregs) in Immunity and Cancer
Regulatory T cells, most commonly identified by the CD4+CD25+FOXP3+ phenotype, are the master regulators of the immune system.[1][2] Their primary function is to maintain peripheral self-tolerance and prevent autoimmune diseases by suppressing the activity of conventional effector T cells (Teffs), including CD4+ T helper cells and CD8+ cytotoxic T lymphocytes (CTLs).[2][3]
However, in the context of malignancy, this suppressive function becomes a major obstacle. Tumors actively recruit and expand Treg populations to create an immunosuppressive microenvironment, effectively shielding themselves from immune-mediated destruction.[4][5][6] An elevated number of functional Tregs in cancer patients is often correlated with poor prognosis, leading to significant interest in therapeutic strategies that can specifically target this cell population.[1][4]
The Dualistic Immunomodulatory Effects of this compound
This compound (CY) is a prodrug that, once activated by cytochrome P450 enzymes in the liver, functions as a potent alkylating agent, inducing DNA damage and cell death.[4][5] Its impact on the immune system is profoundly dose-dependent, creating two distinct therapeutic paradigms.[1][7]
-
High-Dose CY (>400 mg/m²): At high concentrations, CY acts as a conventional cytotoxic agent, inducing broad lymphodepletion and myelosuppression.[1][2][7] This approach is non-selective and used primarily for its direct anti-tumor effects or to create space for adoptive cell therapies.
-
Low-Dose / Metronomic CY (<300 mg/m²): When administered at lower doses, either as a single treatment or in a continuous "metronomic" schedule (e.g., 50mg daily), CY exhibits potent immunomodulatory effects.[1][2][7] The most significant of these is the selective depletion and functional inhibition of Tregs.[4][6][8]
This guide will focus on the mechanisms and analysis of low-dose CY, which holds immense promise for combination immunotherapies.
The Molecular Basis for Selective Treg Depletion by Low-Dose this compound
The preferential targeting of Tregs by low-dose CY is not a random event but is rooted in the unique metabolic phenotype of these cells. Research has revealed that Tregs possess intrinsically low levels of intracellular adenosine triphosphate (ATP) compared to their conventional T cell counterparts.[4][9]
This ATP-low state has a critical downstream consequence: it limits the synthesis of glutathione, a key intracellular antioxidant.[4][9] Glutathione is essential for detoxifying the active metabolites of this compound.[5][9] With diminished glutathione stores, Tregs are unable to effectively neutralize the CY-induced DNA damage, leading to increased susceptibility to apoptosis.[2][4][5] Conventional T cells, with their higher ATP and glutathione levels, are better equipped to repair this damage and survive the low-dose exposure.
This elegant mechanism explains how a broad-acting alkylating agent can achieve such specific immunomodulatory effects at the right dose.
Caption: Mechanism of Selective Treg Depletion by Low-Dose this compound.
Consequences of Treg Modulation on the Anti-Tumor Immune Response
The depletion of Tregs by low-dose CY initiates a cascade of favorable immunological events that collectively enhance the host's ability to fight cancer.
-
Enhanced Effector T Cell Function: With the primary suppressors removed, tumor-specific CD8+ and CD4+ effector T cells are "unleashed." This leads to increased proliferation, activation, and cytotoxic potential.[10] Studies have shown that CY pretreatment allows for the activation of high-avidity CD8+ T cells that were previously held in check by Tregs.[1][11]
-
Improved Teff:Treg Ratio: The ratio of effector T cells to regulatory T cells within the tumor microenvironment is a more accurate predictor of clinical outcome than the absolute number of either cell type alone.[1] Low-dose CY robustly shifts this ratio in favor of the effector response.
-
Restoration of Innate Immunity: Tregs are also known to suppress components of the innate immune system. Their depletion can restore the lytic activity of Natural Killer (NK) cells, adding another layer to the anti-tumor assault.[1][8]
-
Induction of Type I Interferons: Low-dose CY can stimulate the release of Type I interferons (IFNs), which further enhances the activation and antigen-presenting capabilities of dendritic cells, leading to more robust priming of anti-tumor T cells.[5]
Table 1: Dose-Dependent Effects of this compound on Key Immune Cell Populations
| Dose Schedule | Target Cell Population | Primary Effect | Consequence for Anti-Tumor Immunity | References |
| Low-Dose / Metronomic | Regulatory T cells (Tregs) | Selective depletion and functional impairment | Reduces immunosuppression; improves Teff:Treg ratio | [1][2][4][8] |
| Effector T cells (Teffs) | Indirect enhancement of proliferation and function | Increased tumor cell killing; expansion of tumor-specific clones | [10][11] | |
| Natural Killer (NK) cells | Restoration of cytotoxic function | Enhanced innate anti-tumor activity | [1][8] | |
| Dendritic Cells (DCs) | Enhanced activation via Type I IFN signaling | Improved T cell priming and antigen presentation | [5] | |
| High-Dose | All Lymphocytes/Myeloid cells | Broad, non-selective cytoreduction | Systemic immunosuppression followed by homeostatic proliferation | [1][2][7] |
Methodologies for Analyzing this compound's Effects on Tregs
To investigate the impact of CY on Tregs, a series of robust, validated laboratory procedures are required. The following section provides detailed, step-by-step protocols for the isolation, phenotyping, and functional analysis of human Tregs.
Experimental Workflow Overview
The overall process involves isolating peripheral blood mononuclear cells (PBMCs) from a blood sample, enriching for the target Treg population, and then subjecting these cells to detailed phenotypic and functional analysis.
Caption: Standard Experimental Workflow for Treg Isolation and Analysis.
Protocol 1: Isolation of Human Tregs and Responder T Cells
This protocol describes the isolation of CD4+CD25+ Tregs and CD4+CD25- responder T cells (Tresp) from PBMCs using magnetic-activated cell sorting (MACS).
Materials:
-
Ficoll-Paque or equivalent density gradient medium
-
PBS (Phosphate-Buffered Saline)
-
FACS Buffer (PBS + 2% FBS + 1mM EDTA)
-
Human CD4+ T Cell Isolation Kit (Negative Selection, Miltenyi Biotec or equivalent)
-
Human CD25 MicroBeads II (Miltenyi Biotec or equivalent)
-
MACS Columns and Separator
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll density gradient centrifugation according to the manufacturer's protocol.[12]
-
CD4+ T Cell Enrichment (Negative Selection): a. Count PBMCs and resuspend the cell pellet in an appropriate volume of FACS buffer. b. Isolate untouched CD4+ T cells using a negative selection kit. This step depletes non-CD4+ cells (CD8+ T cells, B cells, NK cells, monocytes, etc.). Follow the manufacturer's instructions precisely. c. The enriched, unlabeled cell fraction contains your total CD4+ T cell population.
-
Treg Isolation (Positive Selection): a. Take the enriched CD4+ T cell fraction and label with CD25 MicroBeads. b. Apply the labeled cells to a MACS column placed in a magnetic separator. c. The unlabeled fraction that flows through contains the CD4+CD25- population (Tresp/Teff). Collect these cells.[13] d. Remove the column from the magnet and flush out the magnetically retained CD4+CD25+ fraction (Tregs).[13]
-
Cell Counting and Purity Check: Count both the Treg and Tresp fractions. Assess purity by flow cytometry, staining for CD4 and CD25. A pure Treg population should be >90% CD4+CD25+.[14]
Protocol 2: Multi-Parameter Flow Cytometry for Treg Phenotyping
This protocol provides a standard panel for identifying and characterizing human Tregs.
Materials:
-
Isolated Tregs and Tresps, or whole PBMCs
-
FACS tubes
-
Fixation/Permeabilization Buffer Kit (e.g., FOXP3/Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3 (e.g., VioBlue)
-
Anti-CD4 (e.g., FITC)
-
Anti-CD25 (e.g., PE or APC)
-
Anti-CD127 (e.g., PE-Cy7)
-
Anti-FOXP3 (e.g., Alexa Fluor 647)
-
Live/Dead Fixable Viability Dye
-
Methodology:
-
Surface Staining: a. Aliquot ~1x10^6 cells per FACS tube. b. Stain with the Live/Dead dye first, following the manufacturer's protocol. c. Add the surface antibody cocktail (CD3, CD4, CD25, CD127) and incubate in the dark for 20-30 minutes at 4°C. d. Wash cells with FACS buffer.
-
Intracellular Staining: a. Fix and permeabilize the cells using the FOXP3 staining buffer kit according to the manufacturer's instructions. This step is critical for antibody access to the nucleus. b. Add the anti-FOXP3 antibody to the permeabilized cells and incubate in the dark for 30-45 minutes at room temperature. c. Wash cells with permeabilization buffer.
-
Acquisition and Analysis: a. Resuspend the final cell pellet in FACS buffer and acquire on a flow cytometer. b. Analyze the data using appropriate software (e.g., FlowJo). The gating strategy is crucial for accurate identification.
Caption: Hierarchical Gating Strategy for Identifying Human Tregs by Flow Cytometry.
Protocol 3: In Vitro Treg Suppression Assay
This assay quantitatively measures the ability of Tregs to suppress the proliferation of responder T cells.
Materials:
-
Isolated Tregs and Tresps
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Complete RPMI or T-cell culture medium
-
T cell activation stimulus (e.g., Anti-CD3/CD28-coated beads)
-
96-well U-bottom culture plate
Methodology:
-
Label Responder Cells: a. Resuspend Tresp cells in PBS. b. Add the proliferation dye (e.g., CFSE to a final concentration of 1-5 µM) and incubate for 10 minutes at room temperature, protected from light.[15] c. Quench the reaction with 5 volumes of ice-cold culture medium or FBS.[15] d. Wash the labeled Tresps twice to remove excess dye. Resuspend at a known concentration (e.g., 1x10^6 cells/mL).
-
Set Up Co-cultures: a. Plate the labeled Tresps at a constant number in each well of a 96-well plate (e.g., 5 x 10^4 cells/well). b. Create a serial dilution of unlabeled Treg cells and add them to the Tresp wells to achieve different Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).[12] c. Include essential controls: Tresps alone (no suppression) and Tresps alone with stimulus (maximum proliferation).
-
Stimulate and Culture: a. Add the T cell activation stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except the unstimulated control.[15] b. Culture the plate for 3-5 days at 37°C, 5% CO2.
-
Analysis by Flow Cytometry: a. Harvest the cells from each well. b. Acquire on a flow cytometer and analyze the fluorescence of the proliferation dye in the Tresp population. c. Proliferating cells will dilute the dye, resulting in decreased fluorescence intensity. The percentage of suppression can be calculated based on the reduction in proliferation in the presence of Tregs compared to the maximum proliferation control.
Conclusion and Future Directions
Low-dose this compound stands out as a clinically feasible agent for modulating the immunosuppressive Treg axis.[1] Its unique mechanism of action, which exploits the intrinsic metabolic vulnerabilities of Tregs, provides a compelling rationale for its inclusion in combination cancer immunotherapy regimens.[4][9] By selectively reducing Treg numbers and function, CY can reshape the tumor microenvironment, enhance the efficacy of vaccines and checkpoint inhibitors, and uncover potent, high-avidity anti-tumor T cell responses.[1][11]
The methodologies detailed in this guide provide a robust framework for researchers and drug developers to precisely quantify the effects of CY and other immunomodulatory agents on this critical cell population. Future research will continue to refine dosing schedules, explore synergistic combinations, and identify biomarkers to predict which patients will benefit most from Treg-depleting strategies, further cementing the role of agents like this compound in the modern immunotherapy arsenal.
References
- 1. Regulatory T Cell Modulation Using this compound in Vaccine Approaches: A Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human CD4+CD25+ Regulatory T Cells Are Sensitive to Low Dose this compound: Implications for the Immune Response | PLOS One [journals.plos.org]
- 3. Donor CD4+ Foxp3+ regulatory T cells are necessary for posttransplantation this compound-mediated protection against GVHD in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Metronomic this compound regimen selectively depletes CD4+CD25+ regulatory T cells and restores T and NK effector functions in end stage cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T‐cell modulation by this compound for tumour therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metronomic this compound regimen selectively depletes CD4+CD25+ regulatory T cells and restores T and NK effector functions in end stage cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Low-Dose this compound Induces Antitumor T-Cell Responses, which Associate with Survival in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Human Treg cell suppressive assays [protocols.io]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: An In-Depth Guide to the Role of Acrolein in Cyclophosphamide-Induced Toxicity
Introduction: Cyclophosphamide, a Cornerstone of Chemotherapy and Its Inherent Challenge
This compound (CPA) is a cornerstone of chemotherapy, a powerful alkylating agent indispensable in the treatment of a wide spectrum of cancers, including lymphomas and breast cancer, as well as autoimmune disorders.[1] However, its clinical utility is frequently constrained by a significant toxicity profile, most notably hemorrhagic cystitis—a severe inflammation of the bladder lining.[2][3] This toxicity is not caused by CPA itself, but by one of its metabolic byproducts: acrolein.[2] Understanding the intricate role of acrolein is paramount for researchers and drug development professionals seeking to mitigate these debilitating side effects and enhance the therapeutic index of this vital drug. This guide provides a deep dive into the biochemical journey of CPA, the mechanisms of acrolein-induced damage, and the experimental frameworks used to investigate and counteract this toxicity.
Part 1: The Metabolic Activation of this compound - A Tale of Two Metabolites
This compound is a prodrug, meaning it is biologically inert until metabolized within the body.[1][3] The critical activation step occurs predominantly in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system, particularly isozymes like CYP2B6 and CYP3A4.[1][4]
This enzymatic hydroxylation converts CPA into 4-hydroxythis compound, which exists in equilibrium with its tautomer, aldophosphamide.[4][5] Aldophosphamide is the crucial branching point. It is unstable and undergoes spontaneous, non-enzymatic decomposition to yield two distinct compounds:
-
Phosphoramide Mustard: The primary therapeutic agent. This metabolite is the actual DNA alkylating agent responsible for CPA's cytotoxic effect on rapidly dividing cancer cells.[1][4][5]
-
Acrolein: A highly reactive and toxic α,β-unsaturated aldehyde.[1][6] Unlike phosphoramide mustard, acrolein possesses no therapeutic benefit and is the principal agent behind CPA's urotoxicity.[2]
This metabolic bifurcation is the central challenge in CPA therapy: the generation of the desired anticancer agent is inextricably linked to the production of a potent toxin.
Caption: Metabolic activation pathway of this compound (CPA).
Part 2: The Cellular Onslaught - Acrolein's Mechanisms of Toxicity
Once formed, acrolein is excreted via the kidneys and accumulates in the bladder, where its high reactivity wreaks havoc on the urothelial lining.[7] Its toxicity is multifaceted, stemming from its potent electrophilic nature, which allows it to readily react with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[8][9]
Oxidative Stress: The Primary Insult
The cornerstone of acrolein's toxicity is the induction of severe oxidative stress.[10][11] This occurs through two primary mechanisms:
-
Glutathione (GSH) Depletion: Acrolein rapidly conjugates with and depletes the cell's primary antioxidant defender, glutathione.[12][13][14] This conjugation can be spontaneous or catalyzed by glutathione-S-transferases.[6][10] The loss of GSH cripples the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of overwhelming oxidative stress.[12][13]
-
Direct ROS Generation: Acrolein itself can directly lead to the generation of intracellular ROS, further unbalancing the cellular redox state and causing damage to lipids, proteins, and DNA.[10][15]
This cascade of oxidative damage leads to lipid peroxidation, membrane disruption, and mitochondrial dysfunction, pushing the cell towards apoptosis or necrosis.[6][10]
Induction of Apoptosis and Necrosis
Acrolein is a potent inducer of programmed cell death (apoptosis) and unregulated cell death (necrosis) in urothelial cells.[7][16]
-
Mitochondrial Pathway: Acrolein-induced oxidative stress triggers the mitochondrial pathway of apoptosis.[17] This involves the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of cytochrome c, activation of caspase-9, and subsequent activation of executioner caspases-3 and -7.[17]
-
Death Receptor Pathway: Studies have also shown acrolein can trigger the death receptor pathway, involving the upregulation of Fas ligand and activation of caspase-8.[18]
-
DNA Damage: As a reactive aldehyde, acrolein can directly damage DNA by forming adducts, particularly with deoxyguanosine.[10] This DNA damage can also serve as a powerful trigger for apoptosis.[18]
At higher concentrations, the cellular damage is too severe for the ordered process of apoptosis, leading to oncosis or necrosis, characterized by cell swelling and membrane rupture, which further propagates inflammation.[7][14]
Pro-inflammatory Signaling
Acrolein is a potent inflammatory agent. The damage to the urothelium initiates a robust inflammatory response.
-
NF-κB Pathway: The role of acrolein on the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation, is complex. While some studies show acrolein can induce NF-κB signaling, leading to the production of pro-inflammatory cytokines, others suggest it can also inhibit NF-κB activation under certain conditions.[10][14][19] This likely depends on concentration and cell type. Acrolein-induced NF-κB activation contributes to the recruitment of macrophages and the release of cytokines like TNF-α and IL-1β, perpetuating the inflammatory cycle in the bladder wall.[20]
Caption: Acrolein's multifaceted mechanism of cellular toxicity.
Part 3: Experimental Models and Protocols for Studying Acrolein Toxicity
Investigating acrolein-induced toxicity requires robust and reproducible experimental models. The choice of model is critical and depends on the specific question being addressed, from molecular mechanisms to the efficacy of potential uroprotective agents.
In Vivo Models: this compound-Induced Cystitis
The most common and clinically relevant in vivo model is the induction of hemorrhagic cystitis in rodents (rats or mice) by administering CPA.[21][22][23]
Protocol: Induction of Acute Hemorrhagic Cystitis in Rats
-
Causality: This protocol aims to replicate the acute urothelial damage seen in patients. A single high dose of CPA ensures sufficient metabolic conversion to acrolein to induce a rapid and measurable inflammatory response.
-
Self-Validation: The protocol includes both negative (saline) and positive (CPA) controls. The endpoints measured (bladder weight, histology) are well-established, quantifiable indicators of inflammation and edema.
Step-by-Step Methodology:
-
Animal Housing: House female Wistar rats (200-250g) in standard conditions with ad libitum access to food and water. Allow a 7-day acclimatization period.
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Saline Control (intraperitoneal injection of 0.9% saline).
-
Group 2: CPA Treatment (single intraperitoneal injection of 150-200 mg/kg CPA).
-
Group 3: CPA + Test Uroprotectant.
-
-
Induction: Administer the single intraperitoneal (i.p.) injection of CPA or saline.
-
Time Course: Euthanize animals at specific time points post-injection (e.g., 4, 24, and 48 hours) to capture different phases of the inflammatory response.[23] A 24-hour time point is common for assessing peak acute inflammation.[24]
-
Sample Collection: Under anesthesia, collect urine via cystocentesis. Then, excise the bladder, empty it, and blot it dry.
-
Macroscopic Evaluation:
-
Histopathological Analysis:
-
Biochemical Assays:
-
Homogenize the other half of the bladder tissue.
-
Perform assays for markers of oxidative stress (e.g., Malondialdehyde - MDA) and antioxidant status (e.g., GSH levels).
-
Measure inflammatory markers (e.g., Myeloperoxidase - MPO activity for neutrophil infiltration, cytokine levels like IL-1β via ELISA).
-
Data Presentation:
| Parameter | Saline Control | CPA (150 mg/kg) | CPA + Test Agent |
| Bladder Weight (mg) | 105 ± 8 | 250 ± 22 | 145 ± 15# |
| MPO Activity (U/g tissue) | 1.2 ± 0.3 | 8.5 ± 1.1 | 3.1 ± 0.6# |
| MDA Level (nmol/mg protein) | 0.8 ± 0.1 | 3.4 ± 0.5 | 1.5 ± 0.3# |
| Histological Score (0-3) | 0.2 ± 0.1 | 2.8 ± 0.2 | 1.1 ± 0.3# |
| Note: Data are representative examples. *p < 0.05 vs Saline; #p < 0.05 vs CPA. |
In Vitro Models: Urothelial Cell Culture
In vitro models using human or animal urothelial cell lines (e.g., RT4, T24) or primary urothelial cells are essential for dissecting the direct cellular and molecular effects of acrolein, independent of systemic metabolism.[27][28]
Protocol: Assessing Acrolein-Induced Cytotoxicity in Human Urothelial Cells (RT4)
-
Causality: This protocol directly exposes cells to acrolein to isolate its specific cytotoxic effects and to screen for protective compounds at the cellular level.
-
Self-Validation: The use of multiple, complementary assays (viability, ROS, caspase activity) provides a more complete and validated picture of the mode of cell death.
Step-by-Step Methodology:
-
Cell Culture: Culture human RT4 urothelial cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C, 5% CO2.
-
Seeding: Seed cells in 96-well plates for viability assays or larger plates for other assays, and allow them to adhere for 24 hours.
-
Treatment: Treat cells with varying concentrations of acrolein (e.g., 10 µM, 25 µM, 50 µM, 100 µM) for a specified duration (e.g., 24 hours).[27][28] Include vehicle controls and co-treatment groups with potential inhibitors (e.g., N-acetylcysteine - NAC).[28]
-
Cell Viability Assay (MTT or PrestoBlue):
-
After treatment, add MTT or PrestoBlue reagent to each well and incubate per manufacturer's instructions.
-
Read absorbance or fluorescence on a plate reader. Viability is expressed as a percentage of the vehicle control.
-
-
ROS Measurement:
-
Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA).
-
Load cells with DCFDA before or after acrolein treatment.
-
Measure fluorescence intensity, which is proportional to intracellular ROS levels.
-
-
Apoptosis Assay (Caspase-3/7 Activity):
-
Use a luminogenic or fluorogenic substrate for caspase-3 and -7.
-
After treatment, lyse the cells and add the caspase reagent.
-
Measure the signal, which indicates executioner caspase activity.
-
Caption: Comparative experimental workflows for studying acrolein toxicity.
Part 4: Detoxification and Uroprotection - The Role of Mesna
The primary clinical strategy to prevent CPA-induced hemorrhagic cystitis is the co-administration of Mesna (2-mercaptoethane sulfonate sodium).[7][29][30]
-
Mechanism of Action: Mesna is a thiol compound that is administered intravenously.[30] In the bloodstream, it is rapidly oxidized to its inactive disulfide form, dimesna.[30][31] When filtered by the kidneys into the urinary tract, the renal tubular epithelium reduces dimesna back to active Mesna.[30][31] In the bladder, Mesna's free sulfhydryl group reacts directly with the α,β-unsaturated bond of acrolein via a Michael addition reaction.[32] This forms a stable, non-toxic conjugate that is safely excreted in the urine, effectively neutralizing acrolein before it can damage the urothelium.[7][29][32]
This targeted reactivation in the urinary tract makes Mesna a highly effective and regionally specific uroprotectant, without interfering with the systemic cytotoxic effects of phosphoramide mustard.[33]
Conclusion
Acrolein is not merely a side product of this compound metabolism; it is the central mediator of its dose-limiting urotoxicity. Its pathogenic role is driven by its high chemical reactivity, leading to a cascade of oxidative stress, apoptosis, and inflammation within the bladder urothelium. A thorough understanding of these mechanisms, supported by robust in vivo and in vitro experimental models, is crucial for the development of novel uroprotective strategies. While Mesna remains the gold standard, ongoing research into agents that can bolster cellular antioxidant defenses or modulate inflammatory pathways holds promise for further improving the safety and efficacy of this compound therapy, allowing this potent anticancer agent to be used to its fullest potential.
References
- 1. echemi.com [echemi.com]
- 2. Managing a side effect: this compound-induced hemorrhagic cystitis | Semantic Scholar [semanticscholar.org]
- 3. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Acrolein-Induced Oxidative Stress and Cell Death Exhibiting Features of Apoptosis in the Yeast Saccharomyces cerevisiae Deficient in SOD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of glutathione on acrolein-induced cytotoxicity and mutagenicity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione is a potential therapeutic target for acrolein toxicity in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound and acrolein induced oxidative stress leading to deterioration of metaphase II mouse oocyte quality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acrolein-Induced Oxidative Stress and Cell Death Exhibiting Features of Apoptosis in the Yeast Saccharomyces cerevisiae Deficient in SOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acrolein induces a cellular stress response and triggers mitochondrial apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Acrolein-induced inflammatory signaling in vascular smooth muscle cells requires activation of serum response factor (SRF) and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Animal models of overactive bladder: this compound (CYP)-induced cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CYP induced Cystitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 23. Relevance of the this compound-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Induces an Early Wave of Acrolein-Independent Apoptosis in the Urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A model of hemorrhagic cystitis induced with acrolein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Characterization and Validation of a Chronic Model of this compound-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protective Effect of Purinergic P2X7 Receptor Inhibition on Acrolein-Induced Urothelial Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel insights into the mechanism of this compound-induced bladder toxicity: chloroacetaldehyde's contribution to urothelial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. What is the mechanism of Mesna? [synapse.patsnap.com]
- 30. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Mesna - Wikipedia [en.wikipedia.org]
- 33. The development of mesna for the inhibition of urotoxic side effects of this compound, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cyclophosphamide in Murine Models: A Detailed Guide to Experimental Protocols
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the experimental use of cyclophosphamide (CTX) in mouse models. It moves beyond a simple recitation of steps to offer a scientifically grounded rationale for protocol design, ensuring technical accuracy and field-proven insights.
Introduction: The Dual Role of this compound in Research
This compound is a nitrogen mustard alkylating agent with a long history in clinical oncology and as an immunosuppressant.[1][2] In the laboratory, its utility in mouse models is multifaceted. It is widely employed for its potent cytotoxic effects in cancer research to assess tumor response to therapy.[3] Concurrently, its profound immunomodulatory properties make it an invaluable tool for studying the immune system, creating windows for immunotherapy, and inducing immunosuppression for various experimental paradigms.[4][5][6]
This guide will provide a detailed framework for the safe and effective use of this compound in mice, covering its mechanism of action, practical protocols for its preparation and administration, and essential considerations for animal welfare and data interpretation.
Mechanism of Action: From Prodrug to Potent Effector
This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its biological effects.[7][8] This activation process is a critical determinant of its efficacy and toxicity profile.
Upon administration, this compound is rapidly absorbed and transported to the liver, where it undergoes a multi-step enzymatic conversion primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][4][9]
The key steps in its metabolic activation are:
-
Hydroxylation: Hepatic CYP enzymes convert this compound to 4-hydroxythis compound.[1][7]
-
Tautomerization: 4-hydroxythis compound exists in equilibrium with its tautomer, aldophosphamide.[4]
-
Cellular Uptake and Decomposition: Aldophosphamide can diffuse into cells and subsequently decomposes into two key metabolites:
-
Phosphoramide Mustard: This is the primary active alkylating agent responsible for this compound's therapeutic effects.[1][10] It forms irreversible cross-links within and between DNA strands, primarily at the N7 position of guanine.[1][4] This extensive DNA damage disrupts replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][2]
-
Acrolein: This metabolite has no anti-tumor activity but is responsible for some of this compound's toxic side effects, most notably hemorrhagic cystitis.[1][10]
-
The following diagram illustrates the metabolic activation pathway of this compound:
Caption: Metabolic activation of this compound.
Beyond its direct cytotoxic effects, this compound also exerts significant immunomodulatory actions. Notably, it can preferentially deplete regulatory T cells (Tregs), which are key suppressors of anti-tumor immunity.[2][5] This depletion can shift the immune balance towards a more pro-inflammatory and anti-tumor state, a principle often exploited in chemo-immunotherapy combinations.[5]
Safety and Handling of this compound
This compound is a hazardous substance that requires careful handling to minimize exposure to laboratory personnel and the environment.[11][12][13]
Key Safety Precautions:
-
Designated Work Area: All handling of this compound, including weighing, reconstitution, and drawing doses, should be performed in a designated area, such as a chemical fume hood or a Class II Type B biological safety cabinet.[13] The work surface should be covered with absorbent pads.[12]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:
-
Spill Management:
-
Minor Spills: For liquid spills, use absorbent pads to wipe up the liquid. For powder spills, wet-wipe with a dampened cloth.[13] The spill area should then be thoroughly cleaned with a detergent solution followed by water.[12]
-
Major Spills: Evacuate the area and follow institutional procedures for hazardous material spills.
-
-
Waste Disposal: All materials contaminated with this compound, including vials, syringes, needles, PPE, and animal bedding from the first 48 hours post-injection, must be disposed of as hazardous chemical waste according to institutional guidelines.[12][13][14]
-
Animal Handling: this compound and its metabolites can be excreted in the urine and feces of treated animals for up to 48-72 hours post-administration.[12][14] Therefore, cages of treated animals should be handled with appropriate PPE, and bedding should be changed and disposed of as hazardous waste.[12]
Reconstitution and Preparation of this compound for Injection
Proper reconstitution is crucial for accurate dosing and to ensure the stability of the drug.
Materials:
-
This compound powder for injection
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile syringes and needles (Luer-lock syringes are recommended)[12]
-
Sterile vials for aliquoting (if necessary)
Protocol for Reconstitution:
-
Calculate the required amount of this compound and sterile saline based on the desired final concentration and the total dose to be administered. A common stock concentration for mouse studies is 20 mg/mL.
-
In a chemical fume hood, using aseptic technique, draw the calculated volume of sterile saline into a syringe.
-
Slowly inject the saline into the vial containing the this compound powder.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. If the powder does not dissolve immediately, let the vial stand for a few minutes.[15]
-
Visually inspect the solution for any particulate matter or discoloration before administration.[16]
-
The reconstituted solution is chemically and physically stable for 24 hours at room temperature or for up to six days when refrigerated.[15] However, as it does not contain preservatives, it is best to use it immediately after preparation.[16]
Administration of this compound to Mice
The intraperitoneal (IP) route is the most common and convenient method for administering this compound in mice.[6][17][18]
Protocol for Intraperitoneal Injection:
-
Animal Restraint: Properly restrain the mouse by grasping the loose skin over the shoulders and neck. The "three-fingers" restraint method is recommended.[18]
-
Positioning: Turn the restrained mouse so its abdomen is facing upwards, and tilt the head downwards. This helps to move the abdominal organs away from the injection site.[18][19]
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum and urinary bladder.[18][19]
-
Disinfection: Wipe the injection site with an alcohol swab.[18]
-
Injection: Using a new sterile needle (25-30 gauge) for each animal, insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[18]
-
Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[19]
-
Administration: Slowly inject the calculated volume of the this compound solution.
-
Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.
The following diagram outlines the workflow for this compound administration in a mouse model:
Caption: Experimental workflow for this compound administration.
Dosage and Experimental Design Considerations
The optimal dose and schedule of this compound administration are highly dependent on the experimental goals.
| Application | Dosage Range (mg/kg) | Dosing Schedule | Rationale & Key Considerations |
| Immunosuppression | 30-200 | Single or multiple doses | Higher doses lead to more profound immunosuppression. A single high dose (e.g., 200 mg/kg) can be used to create a window for adoptive cell transfer.[3][20] Lower, more frequent doses (e.g., 30 mg/kg daily for several days) can also be effective.[21] |
| Tumor Models (Cytotoxic) | 100-300 | Single or intermittent doses | Aims to directly kill tumor cells. High doses can be curative for some leukemia models.[22] However, high single doses (>300 mg/kg) can lead to significant toxicity and mortality.[23][24] Divided dose schedules can mitigate acute toxicity while maintaining anti-tumor efficacy.[24] |
| Tumor Models (Immunomodulatory) | 20-50 | Single low dose | Aims to deplete regulatory T cells and enhance anti-tumor immunity.[3][5][25] Often administered a few days before immunotherapy (e.g., a vaccine) to create a more favorable tumor microenvironment.[6][26] |
| Metronomic Therapy | 20-30 | Daily or frequent low doses | Aims to inhibit angiogenesis and modulate the tumor microenvironment with minimal toxicity.[27][28] |
Factors Influencing Experimental Outcomes:
-
Mouse Strain: Different mouse strains can exhibit varying sensitivities to this compound's therapeutic and toxic effects.[29]
-
Age and Sex: These factors can influence drug metabolism and response.
-
Tumor Type and Burden: The sensitivity of different tumor types to this compound varies. The timing of administration relative to tumor burden can also impact efficacy.[6]
Monitoring for Toxicity
Close monitoring of animal health is essential following this compound administration.
Key Monitoring Parameters:
-
Body Weight: A significant drop in body weight is a common sign of toxicity.[23]
-
Clinical Signs: Observe for signs of distress, such as lethargy, ruffled fur, and hunched posture.
-
Myelosuppression: this compound can cause a significant decrease in white blood cell counts (leukopenia), particularly neutrophils.[4][23] This increases susceptibility to infections. Blood counts can be monitored via tail vein or retro-orbital sampling.[17]
-
Hemorrhagic Cystitis: This is a painful and potentially severe side effect caused by the metabolite acrolein.[1][10] Signs include hematuria (blood in the urine). Ensuring adequate hydration can help mitigate this toxicity.[30]
-
Hepatotoxicity and Nephrotoxicity: While less common at standard research doses, high doses can cause liver and kidney damage.[31]
Troubleshooting
| Problem | Potential Cause | Solution |
| High Mortality | Dose is too high for the mouse strain or age. | Reduce the dose or use a divided dose schedule.[24] Ensure adequate hydration. |
| Variable Tumor Response | Inconsistent injection technique; variability in drug preparation; inherent tumor heterogeneity. | Ensure consistent IP injection into the peritoneal cavity. Prepare fresh drug solution for each experiment. Increase group sizes to account for variability. |
| Signs of Infection | Myelosuppression leading to immunocompromise. | Maintain a sterile environment. Consider prophylactic antibiotics in severely myelosuppressed animals, if consistent with the experimental design. |
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Administration of this compound changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of this compound Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. media.starship.org.nz [media.starship.org.nz]
- 15. globalrph.com [globalrph.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. This compound Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding [benthamopenarchives.com]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. research.vt.edu [research.vt.edu]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. A this compound-induced immunosuppression Swiss Albino mouse model unveils a potential role for cow urine distillate as a feed additive - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Delayed toxicity of this compound in normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prevention of acute deaths in mice after very high dose this compound by divided dose schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Effect of this compound on the immune response of BALB/c mice bearing an immunoglobulin M plasmacytoma (TEPC-183) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Low Dose this compound Modulates Tumor Microenvironment by TGF-β Signaling Pathway [mdpi.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. Toxic Effects of Different Doses of this compound on Liver and Kidney Tissue in Swiss Albino Mice: A Histopathological Study - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Oral Administration of Cyclophosphamide in Murine Models: An Application and Protocol Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective oral administration of cyclophosphamide (CTX) to mice. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind protocol choices, ensuring experimental reproducibility and integrity.
Introduction: The Rationale for Oral this compound in Preclinical Research
This compound, a potent alkylating agent, is a cornerstone of both clinical oncology and experimental research.[1][2] Its utility in murine models is extensive, ranging from inducing immunosuppression for xenograft studies to investigating metronomic chemotherapy regimens that target tumor angiogenesis.[3][4][5] While intraperitoneal (i.p.) injection has been a common administration route, oral delivery offers several distinct advantages. It more closely mimics the clinical administration route for many indications, can reduce animal stress associated with repeated injections, and is particularly well-suited for chronic, low-dose (metronomic) studies.[3][6]
This document will detail two primary methods for oral administration: voluntary ingestion through drinking water and precision dosing via oral gavage.
Foundational Principles: this compound Activation and Stability
This compound is a prodrug, meaning it is inactive until metabolized by cytochrome P450 enzymes, primarily in the liver, into its active metabolites, phosphoramide mustard and acrolein.[1] This hepatic activation is a critical consideration in experimental design, as factors influencing liver metabolism can affect drug efficacy.
The stability of this compound in solution is another crucial parameter. While stable for extended periods when refrigerated, its shelf-life at room temperature is significantly shorter.[7][8] One study found that this compound in simple syrup or Ora-Plus is stable for at least 56 days when stored at 4°C.[7][8] However, at room temperature, its stability in simple syrup and Ora-Plus decreases to 8 and 3 days, respectively.[7][8] When dissolved in 0.9% sodium chloride, it remains stable for up to 12 hours at room temperature.[9]
Dosage and Administration Route Selection
The optimal dose and route of administration for this compound are highly dependent on the specific research objective. The following table summarizes common scenarios:
| Research Objective | Typical Dosage Range (mg/kg) | Administration Route | Frequency | Key Considerations |
| Immunosuppression | 50 - 150 mg/kg (single high dose) or 2-10 mg/kg (daily) | Oral Gavage or Drinking Water | Single dose or daily | Higher single doses induce rapid and profound immunosuppression.[5] Lower daily doses can maintain a sustained immunosuppressive state.[10] |
| Metronomic Anti-Angiogenic Therapy | 10 - 40 mg/kg | Drinking Water or Oral Gavage | Daily | Aims to inhibit tumor angiogenesis with minimal toxicity.[3] Continuous exposure is key. |
| Enhancement of Vaccine Efficacy | 10 - 50 mg/kg | Oral Gavage | Daily or single dose prior to vaccination | Can deplete regulatory T cells, enhancing the anti-tumor immune response.[11] |
| Chemotherapy Model | Varies widely based on tumor model and combination agents | Oral Gavage | Intermittent high doses | Mimics clinical chemotherapy cycles. |
Experimental Workflow for Oral Administration
The successful oral administration of this compound involves a systematic workflow, from careful preparation to post-administration monitoring.
Caption: Workflow for Oral Administration of this compound.
Detailed Protocol: Oral Gavage of this compound
Oral gavage ensures the precise administration of a predetermined dose. This protocol is adapted from established veterinary procedures.[12]
Materials:
-
This compound monohydrate powder
-
Sterile 0.9% saline or purified water
-
Appropriately sized gavage needles (20-22 gauge for most adult mice, with a ball tip)[12]
-
Syringes (1 mL)
-
Scale for weighing mice
-
70% ethanol for disinfection
Procedure:
-
Dose Calculation and Solution Preparation:
-
Calculate the total amount of this compound needed based on the number of mice and the desired dose (mg/kg).
-
Weigh the this compound powder accurately.
-
Dissolve the powder in the chosen vehicle (e.g., sterile saline) to achieve the desired final concentration. For example, to administer 100 mg/kg in a volume of 10 mL/kg, a 10 mg/mL solution is required.
-
Ensure the solution is well-mixed. Prepare fresh daily or store at 4°C for short periods, being mindful of stability.[7][8]
-
-
Animal Preparation:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The administration volume should not exceed 10 mL/kg body weight.[12]
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The head and body should form a straight line.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this depth on the needle.
-
-
Administration:
-
Attach the syringe containing the calculated volume of this compound solution to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.[12] The mouse should swallow as the tube is advanced.
-
The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw the needle and attempt re-insertion. Forcing can cause esophageal or stomach perforation.
-
Once the needle is inserted to the predetermined depth, slowly depress the syringe plunger to deliver the solution.
-
After administration, gently and slowly withdraw the needle.[12]
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of immediate distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[12]
-
Continue to monitor the animals daily for signs of toxicity, including weight loss, lethargy, ruffled fur, or signs of bladder irritation (hematuria).[2]
-
Protocol: Administration via Drinking Water
For metronomic chemotherapy, administration in drinking water can be a less stressful alternative to daily gavage.[3]
Procedure:
-
Dose Calculation:
-
Estimate the average daily water consumption per mouse (typically 3-5 mL for an adult mouse).
-
Calculate the concentration of this compound needed in the drinking water to achieve the target daily dose in mg/kg. For example, if a 20g mouse drinks 4 mL of water per day and the target dose is 20 mg/kg/day, the required daily dose is 0.4 mg. The concentration in the drinking water should be 0.1 mg/mL.
-
Prepare the this compound solution in the water bottles.
-
-
Administration and Monitoring:
-
Replace the medicated water bottles at least twice a week, ensuring the solution is fresh and accounting for the stability of this compound in water.[13]
-
Measure water consumption regularly to ensure the mice are receiving the intended dose.
-
Monitor the mice for signs of dehydration if they find the taste of the medicated water aversive.
-
Trustworthiness and Self-Validation
To ensure the integrity of your study, incorporate the following self-validating measures:
-
Pilot Studies: For any new model or significant change in protocol, conduct a small pilot study to determine the maximum tolerated dose and to refine your technique.
-
Positive and Negative Controls: Always include appropriate control groups (e.g., vehicle-only administration) to isolate the effects of this compound.
-
Confirmation of Immunosuppression: If the goal is immunosuppression, confirm the effect by analyzing white blood cell counts, lymphocyte populations, or other relevant immune parameters.[4][5]
-
Record Keeping: Maintain detailed records of animal weights, solution preparation dates and concentrations, administered volumes, and all observations.
By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can confidently and effectively administer this compound orally to mice, leading to more robust and reproducible preclinical data.
References
- 1. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oncolink.org [oncolink.org]
- 3. Antitumor effects in mice of low-dose (metronomic) this compound administered continuously through the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 5. Characteristics of the this compound-induced immunosuppression model in Balb/c mice | Laboratory Animals for Science [labanimalsjournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. Stability of this compound in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of this compound in extemporaneous oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical stability of this compound in glass bottle and PVC infusion bags [yxsj.smmu.edu.cn]
- 10. This compound immunosuppression does not permit successful myoblast allotransplantation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-dose this compound administered as daily or single dose enhances the antitumor effects of a therapeutic HPV vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. aacrjournals.org [aacrjournals.org]
Application Note: A Validated Protocol for In Vitro Cytotoxicity Assessment of Cyclophosphamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclophosphamide (CP) is a cornerstone chemotherapeutic and immunosuppressive agent. However, its efficacy is predicated on a complex bioactivation process, rendering it inert in most standard in vitro cell culture systems. This presents a significant challenge for preclinical screening and mechanistic studies. This application note provides a comprehensive, field-proven guide to accurately determine the cytotoxicity of this compound in vitro. We detail the critical requirement for an external metabolic activation system, provide step-by-step protocols for its implementation, and describe robust methods for quantifying the resulting cytotoxicity. This guide is designed to equip researchers with a self-validating system to generate reliable and reproducible data on the cytotoxic potential of this pivotal prodrug.
The Foundational Principle: this compound as a Prodrug
This compound is not directly cytotoxic. It is a prodrug that requires enzymatic conversion into its active, cell-killing metabolites.[1][2] This transformation occurs predominantly in the liver, mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2B6 and CYP2C19.[1][3][4] Most cancer cell lines used in research lack sufficient levels of these specific enzymes, meaning that adding this compound directly to a cell culture will yield no cytotoxic effect.[5][6]
To overcome this limitation, an in vitro assay must incorporate an external metabolic activation system. The most established and widely used method is the inclusion of a liver S9 fraction . This is a post-mitochondrial supernatant from liver homogenate that contains both microsomal (rich in CYP enzymes) and cytosolic enzymes necessary to mimic hepatic drug metabolism.[7][8][9][10] When combined with essential cofactors (an NADPH-generating system), the S9 fraction effectively converts the parent this compound into its active forms.[7]
The bioactivation cascade proceeds as follows:
-
Hydroxylation: CYP enzymes hydroxylate this compound to form 4-hydroxythis compound (OHCP).[11][12]
-
Tautomerization: OHCP exists in equilibrium with its tautomer, aldophosphamide (ALDO).[11]
-
Decomposition: Aldophosphamide diffuses into cells and spontaneously decomposes into two key metabolites:
Diagram 1: Bioactivation pathway of this compound.
Mechanism of Cytotoxicity: DNA Alkylation and Apoptosis
The therapeutic effect of this compound is driven by its ultimate metabolite, phosphoramide mustard. This potent electrophile functions as a DNA alkylating agent. It covalently binds to the N-7 position of guanine bases in the DNA, forming irreversible crosslinks both within the same DNA strand (intrastrand) and between opposite strands (interstrand).[1][11]
These DNA crosslinks physically obstruct the DNA replication and transcription machinery. When a cell attempts to divide, the DNA polymerase cannot proceed past these lesions, leading to replication fork collapse and the initiation of DNA damage response pathways. If the damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis .[2][11] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, which are more likely to be in the process of DNA replication. The induction of apoptosis can be confirmed by measuring the activity of key executioner enzymes like caspase-3 and caspase-7.[13][14][15]
Comprehensive Experimental Workflow
A successful this compound cytotoxicity assay follows a logical and controlled sequence of steps. The inclusion of a comprehensive set of controls is non-negotiable to ensure that the observed cytotoxicity is specifically due to the metabolically activated drug and not an artifact of the experimental system.
Diagram 2: Overall experimental workflow.
Detailed Protocols
Protocol 4.1: Preparation of S9 Metabolic Activation Mix
Rationale: The S9 mix provides the necessary enzymes and cofactors to convert this compound into its active metabolites. It must be prepared fresh immediately before use and kept on ice to preserve enzyme activity. The NADPH-generating system is critical, as CYP450 enzymes are NADPH-dependent.
Materials:
-
Aroclor- or phenobarbital-induced rat liver S9 fraction (commercially available)
-
HEPES buffer (1M, sterile)
-
MgCl₂ (1M, sterile)
-
KCl (1M, sterile)
-
Glucose-6-Phosphate (G6P) solution (1M, sterile)
-
NADP⁺ solution (0.25M, sterile)
-
G6P Dehydrogenase (G6PDH) solution (sterile)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure (to prepare 1 mL of S9 Mix):
-
In a sterile microcentrifuge tube on ice, combine the following components in order:
-
780 µL Nuclease-free water
-
100 µL HEPES buffer (1M) -> Final conc: 100 mM
-
5 µL MgCl₂ (1M) -> Final conc: 5 mM
-
33 µL KCl (1M) -> Final conc: 33 mM
-
5 µL G6P solution (1M) -> Final conc: 5 mM
-
4 µL NADP⁺ solution (0.25M) -> Final conc: 1 mM
-
3 µL G6PDH solution
-
-
Gently mix by pipetting.
-
Add 50-100 µL of S9 fraction (adjust volume of water accordingly). The final protein concentration of the S9 fraction should be optimized but typically ranges from 1-4 mg/mL.
-
Keep the complete S9 Mix on ice and use within 30 minutes.
Protocol 4.2: Cell Seeding and Culture
Rationale: The optimal cell seeding density ensures that cells are in a logarithmic growth phase during the experiment and provides a sufficient signal-to-noise ratio for the chosen endpoint assay. Over-confluent or sparse cultures can lead to unreliable results.
Procedure:
-
Culture the chosen cell line using standard aseptic techniques.
-
Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent).
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
Dispense the cell suspension into a 96-well flat-bottom microplate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
| Plate Format | Seeding Density (Adherent Cells) | Seeding Density (Suspension Cells) | Volume/Well |
| 96-well | 5,000 - 10,000 cells | 20,000 - 50,000 cells | 100 µL |
| 48-well | 20,000 - 40,000 cells | 80,000 - 200,000 cells | 250 µL |
| 24-well | 40,000 - 80,000 cells | 150,000 - 300,000 cells | 500 µL |
| Table 1: Recommended Cell Seeding Densities. These are starting points and should be optimized for each cell line. |
Protocol 4.3: Treatment of Cells
Rationale: A comprehensive set of controls is essential to validate the assay and correctly interpret the results. The "CP Only" control proves the necessity of metabolic activation, while the "S9 Only" control accounts for any inherent toxicity of the liver fraction itself.
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Perform serial dilutions of the this compound stock to create a range of concentrations for generating a dose-response curve (e.g., 0, 10, 25, 50, 100, 200, 250 µg/mL).[16]
-
After the 24-hour cell acclimatization period, carefully remove the old medium from the wells (for adherent cells).
-
Add 100 µL of fresh medium containing the appropriate treatments to each well according to the plate layout described in Table 2. The S9 mix should constitute 10-20% of the final volume.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
| Control/Test Condition | Description | Purpose |
| Untreated Control | Cells + Medium only | Represents 100% cell viability (baseline). |
| Vehicle Control | Cells + Medium + CP Vehicle | Ensures the solvent for CP has no cytotoxic effect. |
| S9 Only Control | Cells + Medium + S9 Mix | Measures any background cytotoxicity from the S9 mix itself. |
| CP Only Control | Cells + Medium + Highest CP conc. | Confirms that CP is not directly toxic without activation. |
| Positive Control | Cells + Medium + Known Toxin (e.g., Doxorubicin) | Verifies that the cells are responsive to cytotoxic agents. |
| Test Wells | Cells + Medium + S9 Mix + CP (various conc.) | Measures the dose-dependent cytotoxicity of activated CP. |
| Table 2: Essential Controls for a Self-Validating Assay. |
Protocol 4.4: Endpoint Cytotoxicity Assays
Principle: Measures the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[17]
Procedure:
-
Following the treatment incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for 4 hours at 37°C, 5% CO₂.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.[16][18]
Principle: Measures the integrity of the plasma membrane. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis or late apoptosis).[19] The amount of LDH in the supernatant is proportional to the number of lysed cells.[20][21]
Procedure (using a commercial kit):
-
Following the treatment incubation, carefully transfer 2-10 µL of the cell culture supernatant from each well to a new, empty 96-well plate.[22]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[21]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[21]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance value of the no-cell control wells from all other readings.
-
Calculate Percent Viability/Cytotoxicity:
-
For MTT Assay (Viability):
-
% Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100
-
-
For LDH Assay (Cytotoxicity):
-
First, determine the maximum LDH release by lysing a set of untreated control wells with a lysis buffer (provided in most kits).
-
% Cytotoxicity = [(Absorbance_Sample - Absorbance_Untreated_Control) / (Absorbance_Max_Release - Absorbance_Untreated_Control)] * 100
-
-
-
Plot Dose-Response Curve: Plot the percent viability (or cytotoxicity) against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell viability or causes 50% cytotoxicity.[16]
Interpreting the Results:
-
A low IC₅₀ value indicates high cytotoxic potency.
-
The "CP Only" control should show viability near 100%, confirming the need for activation.
-
The "S9 Only" control should show minimal cytotoxicity. If it is high, the S9 fraction may be toxic to your cell line, requiring a lower concentration.
-
Comparing results from different assays provides mechanistic insight. For example, early caspase-3/7 activation followed by LDH release at later time points suggests an apoptotic mechanism leading to secondary necrosis.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No cytotoxicity observed even at high CP concentrations. | 1. Inactive S9 fraction. 2. Missing or degraded cofactors (especially NADPH). 3. Cell line is highly resistant. | 1. Use a new lot of S9; ensure proper storage at -80°C. 2. Prepare the S9 mix fresh every time; check the expiration of cofactors. 3. Verify with a potent positive control; increase incubation time. |
| High cytotoxicity in "S9 Only" control wells. | 1. S9 fraction is inherently toxic to the specific cell line. 2. Bacterial contamination in the S9 preparation. | 1. Reduce the concentration of S9 protein in the mix. 2. Use a reputable commercial source for S9; filter the final mix through a 0.22 µm filter. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete dissolution of formazan (MTT assay). | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Do not use the outer wells of the plate; fill them with sterile PBS to maintain humidity. 3. Increase shaking time/intensity after adding the solubilizer. |
| "CP Only" control shows significant cytotoxicity. | 1. The cell line expresses some level of CYP enzymes. 2. The CP stock is contaminated or has degraded. | 1. This is a valid biological result for some cell lines (e.g., primary hepatocytes).[23] 2. Prepare a fresh stock of this compound. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Mechanism of Action of this compound and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation of this compound: the role of polymorphic CYP2C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Microassay for Biological Activity of this compound Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. In vitro immunotoxicological assays for detection of compounds requiring metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activation of this compound for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effectiveness of S9 and microsomal mix on activation of this compound to induce genotoxicity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of this compound for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound induces an early wave of acrolein-independent apoptosis in the urothelium [scirp.org]
- 14. This compound Induces an Early Wave of Acrolein-Independent Apoptosis in the Urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. In Vitro Cytotoxicity Study of this compound, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. researchgate.net [researchgate.net]
- 19. caymanchem.com [caymanchem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclophosphamide-Induced Immunosuppression in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cyclophosphamide (CTX) to induce immunosuppression in animal models. This document integrates established scientific principles with practical, field-proven protocols to ensure reliable and reproducible outcomes in your research endeavors.
Foundational Principles: Understanding this compound's Immunosuppressive Action
This compound is a potent cytotoxic agent widely utilized for its immunosuppressive properties in both clinical and preclinical settings.[1][2] A thorough understanding of its mechanism of action is paramount for its effective and safe use in animal models.
Bioactivation is Key: From Prodrug to Potent Alkylating Agent
This compound is a prodrug, meaning it is biologically inactive until metabolized within the body.[2][3] This metabolic activation primarily occurs in the liver via the cytochrome P450 enzyme system.[3][4][5] The initial hydroxylation step is critical, leading to the formation of 4-hydroxythis compound, which exists in equilibrium with its tautomer, aldophosphamide.[3][6] Aldophosphamide is then transported to cells where it decomposes into two key molecules: phosphoramide mustard and acrolein .[3][4][5]
Phosphoramide mustard is the primary cytotoxic and immunosuppressive metabolite.[3][5] As an alkylating agent, it forms covalent bonds with DNA, specifically at the N-7 position of guanine residues.[2][3][7] This leads to the formation of DNA cross-links, both within the same DNA strand (intrastrand) and between opposite strands (interstrand).[2][3] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2][7]
Rapidly proliferating cells, such as activated lymphocytes, are particularly susceptible to the effects of phosphoramide mustard, which explains this compound's potent immunosuppressive activity.[2]
The Double-Edged Sword: Acrolein and Toxicity
The second metabolite, acrolein , is a highly reactive aldehyde that does not contribute to the immunosuppressive effects but is responsible for many of the toxic side effects associated with this compound.[4][5][8] Acrolein is known to cause hemorrhagic cystitis (bladder toxicity) and can contribute to other organ toxicities through the generation of reactive oxygen species and lipid peroxidation.[4][8][9]
Diagram: Metabolic Activation and Mechanism of Action of this compound
Caption: Metabolic pathway of this compound activation and its effects.
Impact on Lymphocyte Populations
This compound administration leads to a significant reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia.[10] While it affects both B and T lymphocytes, some studies suggest a more profound and prolonged impact on B cells.[11] The depletion of T lymphocytes, particularly regulatory T cells (Tregs), can also contribute to its immunomodulatory effects.[2][12] The extent and duration of lymphocyte depletion are dose-dependent.[10][13]
Experimental Design: Key Considerations for In Vivo Studies
The successful induction of immunosuppression with this compound requires careful planning and consideration of several experimental variables.
Animal Model Selection
Mice and rats are the most commonly used species for creating this compound-induced immunosuppression models. The choice of species and strain can influence the drug's metabolism, efficacy, and toxicity profile. It is crucial to select a model that is relevant to the research question.
Dosing and Administration Route
The dose and route of administration are critical parameters that will determine the degree and duration of immunosuppression.
-
Dose: Doses can range from low, immunomodulatory levels to high, myeloablative concentrations. The selection of the appropriate dose depends on the specific research objective.[12][14][15] For general immunosuppression, a mid-range dose is often employed.
-
Route of Administration: The most common routes are intraperitoneal (IP) injection and oral gavage. IP injection generally leads to more rapid and complete absorption. Oral administration can also be effective.[16][17]
Table 1: Example Dosing Regimens for this compound-Induced Immunosuppression in Rodents
| Animal Model | Route of Administration | Dosage Range | Dosing Schedule | Key Considerations |
| Mouse (e.g., BALB/c, C57BL/6) | Intraperitoneal (IP) | 100-200 mg/kg | Single high dose or multiple lower doses over several days.[18][19] | A single high dose can induce rapid and profound immunosuppression.[18] |
| Oral (gavage) | 50-100 mg/kg | Daily for a specified period.[20] | May be suitable for longer-term studies. | |
| Rat (e.g., Wistar, Sprague-Dawley) | Intraperitoneal (IP) | 20-50 mg/kg | Single dose or repeated injections.[21] | Rats may be more sensitive to the toxic effects of this compound than mice. |
| Oral (gavage) | 10-25 mg/kg | Daily for several weeks.[22] | Lower doses are often used for chronic studies. |
Note: These are general guidelines. It is imperative to perform pilot studies to determine the optimal dose and schedule for your specific animal strain and experimental goals.
Mitigating Toxicity
Given the known toxicity of acrolein, particularly to the bladder, it is essential to take measures to minimize adverse effects.
-
Hydration: Ensuring adequate hydration of the animals can help to dilute the concentration of acrolein in the bladder and reduce the risk of hemorrhagic cystitis.[1]
-
Mesna (2-mercaptoethane sulfonate sodium): In high-dose protocols, the co-administration of Mesna is often recommended.[15][23] Mesna is a uroprotective agent that detoxifies acrolein in the urinary tract.
Step-by-Step Protocols
The following protocols provide a detailed methodology for the preparation and administration of this compound and the subsequent validation of immunosuppression.
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound monohydrate powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile vials or tubes
-
Vortex mixer
-
Sterile syringe and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total amount of this compound needed.
-
Reconstitution: Aseptically add the calculated volume of sterile saline or water to the vial containing the this compound powder. The final concentration should be such that the injection volume is appropriate for the animal (e.g., 5-10 mL/kg for mice).
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. Ensure there are no visible particles.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, consult the manufacturer's instructions, but it is generally recommended to use it within a few hours.
Protocol 2: Administration of this compound (Intraperitoneal Injection in Mice)
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh the animal: Accurately determine the body weight of each mouse.
-
Calculate the injection volume: Based on the animal's weight and the concentration of the this compound solution, calculate the precise volume to be administered.
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle and inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Monitoring: After injection, return the animal to its cage and monitor for any immediate adverse reactions.
Diagram: Experimental Workflow for this compound-Induced Immunosuppression
Caption: A typical workflow for inducing and validating immunosuppression with this compound.
Validation of Immunosuppression: A Self-Validating System
It is crucial to confirm the level of immunosuppression achieved before proceeding with the primary experimental protocol. This validation serves as a quality control step to ensure the reliability of your results.
Hematological Analysis
The most direct and common method to assess immunosuppression is to monitor changes in peripheral blood cell counts.[10][24]
-
Total White Blood Cell (WBC) Count: A significant decrease in the total WBC count is a primary indicator of myelosuppression.[10][25]
-
Lymphocyte Count: A reduction in the absolute lymphocyte count confirms the desired effect on the immune system.[10][11]
Blood samples can be collected via tail vein or retro-orbital sinus at various time points post-cyclophosphamide administration to track the kinetics of immunosuppression and recovery.[24]
Immune Organ Weight and Histology
This compound-induced lymphocytotoxicity leads to a reduction in the size and cellularity of lymphoid organs.
-
Spleen and Thymus Weight: At the end of the study, the spleen and thymus can be harvested and weighed. A significant decrease in the organ-to-body weight ratio compared to control animals is indicative of immunosuppression.[22][26]
-
Histopathology: Histological examination of the spleen and thymus can reveal lymphoid depletion in specific areas, providing a more detailed assessment of the immunosuppressive effects.[22][26]
Functional Assays
For a more in-depth characterization of the immunosuppressive state, functional assays can be employed.
-
T-cell Dependent Antibody Response (TDAR): This assay measures the ability of the immune system to mount an antibody response to a T-cell dependent antigen, such as Keyhole Limpet Hemocyanin (KLH).[25] A suppressed antibody response in this compound-treated animals confirms functional immunosuppression.
-
Lymphocyte Proliferation Assays: In vitro assays can be performed to assess the proliferative capacity of lymphocytes isolated from treated animals in response to mitogens.
Table 2: Key Parameters for Validating this compound-Induced Immunosuppression
| Parameter | Method | Expected Outcome in Immunosuppressed Animals |
| Total White Blood Cell (WBC) Count | Automated hematology analyzer or manual counting | Significant decrease |
| Absolute Lymphocyte Count | Automated hematology analyzer or manual counting | Significant decrease |
| Spleen Weight | Gravimetric measurement | Significant decrease in spleen-to-body weight ratio |
| Thymus Weight | Gravimetric measurement | Significant decrease in thymus-to-body weight ratio |
| Spleen and Thymus Histology | H&E staining and microscopic examination | Lymphoid depletion, reduced cellularity |
| T-cell Dependent Antibody Response | ELISA to measure antigen-specific antibody titers | Suppressed antibody production |
Conclusion: A Powerful Tool for Immunological Research
This compound is a valuable and widely used tool for inducing immunosuppression in animal models. Its potent and relatively well-characterized effects make it suitable for a variety of research applications, including studies on autoimmune diseases, organ transplantation, and the role of the immune system in various pathologies. By understanding its mechanism of action, carefully designing experimental protocols, and diligently validating the resulting immunosuppression, researchers can confidently and effectively utilize this compound to advance their scientific investigations.
References
- 1. This compound (Cytoxan) : Johns Hopkins Vasculitis Center [hopkinsvasculitis.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound and acrolein induced oxidative stress leading to deterioration of metaphase II mouse oocyte quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Causes and possibilities to circumvent this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Metabolism and pulmonary toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the this compound metabolite acrolein in mammalian limb bud cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of this compound on B and T lymphocytes in patients with connective tissue diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of this compound on the immune system: implications for clinical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-lasting effects of this compound on lymphocytes in peripheral blood and spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-dose this compound Without Stem Cell Rescue in Autoimmune Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. rheumatology.org [rheumatology.org]
- 18. Characteristics of the this compound-induced immunosuppression model in Balb/c mice | Laboratory Animals for Science [labanimalsjournal.ru]
- 19. Characterization of a this compound-induced murine model of immunosuppression to study Acinetobacter baumannii pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Variable effects of this compound in rodent models of experimental allergic encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Repeated treatment with high dose this compound for severe autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ar.iiarjournals.org [ar.iiarjournals.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Frontiers | Prevention of this compound-Induced Immunosuppression in Mice With Traditional Chinese Medicine Xuanfei Baidu Decoction [frontiersin.org]
Application Notes and Protocols for the In Vitro Use of Cyclophosphamide
Introduction: Understanding Cyclophosphamide's Dual Nature in Cancer Research
This compound (CP) is a cornerstone of chemotherapy, valued for its potent cytotoxic effects against a wide array of malignancies, including lymphomas, breast, and ovarian cancers.[1] It also possesses significant immunosuppressive properties, making it a valuable tool in studying autoimmune diseases and in organ transplantation research.[1] However, a critical aspect for any researcher to understand is that this compound is a prodrug; it is biologically inert in its parent form.[1] Its therapeutic and cytotoxic effects are entirely dependent on its metabolic activation, a process that, in vivo, occurs predominantly in the liver. This bioactivation is mediated by the cytochrome P450 (CYP450) mixed-function oxidase system.[1]
For researchers conducting cell culture experiments, this presents a unique challenge. Standard in vitro systems using cultured cell lines lack the metabolic machinery necessary to convert CP into its active, cytotoxic metabolites. Therefore, direct application of this compound to most cell cultures will yield no biological effect. To successfully utilize this compound in an in vitro setting, it is imperative to mimic the in vivo metabolic activation process. This is typically achieved by incorporating a liver-derived enzyme fraction, most commonly the S9 fraction, into the experimental design.[2][3] The S9 fraction is a supernatant obtained from a liver homogenate centrifuged at 9000g, containing both microsomal and cytosolic enzymes, which are rich in the necessary phase I and phase II metabolic enzymes, including cytochrome P450s.[2][4]
This application note provides a comprehensive guide for researchers on the proper preparation, bioactivation, and application of this compound in cell culture experiments, ensuring scientifically sound and reproducible results.
Mechanism of Action: From Inert Prodrug to DNA Alkylating Agent
The bioactivation of this compound is a multi-step process that results in the formation of its ultimate cytotoxic metabolite, phosphoramide mustard. The key steps are as follows:
-
Hepatic Oxidation: this compound is first hydroxylated by hepatic CYP450 enzymes to form 4-hydroxythis compound.[1]
-
Tautomeric Equilibrium: 4-hydroxythis compound exists in equilibrium with its tautomer, aldophosphamide.[1]
-
Cellular Uptake and Decomposition: Aldophosphamide can diffuse into cells and spontaneously decompose into two key metabolites: phosphoramide mustard and acrolein.[1]
Phosphoramide mustard is the primary alkylating agent responsible for the antineoplastic effects of this compound. It forms irreversible DNA cross-links, both inter- and intra-strand, primarily at the N7 position of guanine. This extensive DNA damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). Acrolein , while not contributing to the anticancer activity, is responsible for some of the toxic side effects of this compound, such as hemorrhagic cystitis.
The following diagram illustrates the bioactivation pathway of this compound:
Caption: Bioactivation pathway of this compound.
Essential Reagents and Materials
-
This compound monohydrate (CAS No. 6055-19-2)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), sterile
-
Liver S9 fraction (from induced rats or other species)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate (G6P), and G6P dehydrogenase)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes and serological pipettes
-
Personal Protective Equipment (PPE): lab coat, double gloves, safety goggles
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 279.1 g/mol (monohydrate) | [5] |
| Solubility in Water | ~40 mg/mL | |
| Solubility in DMSO | ~5 mg/mL | [5] |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5% (ideally ≤ 0.1%) | [6][7][8] |
| Storage of Powder | -20°C, protected from light and moisture | [5] |
| Storage of Stock Solutions | -20°C (DMSO) or 4°C for short-term (aqueous) | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
The choice of solvent for the stock solution depends on the desired concentration and storage duration.
Option A: Aqueous Stock Solution (for immediate use)
-
Weigh the required amount of this compound monohydrate powder in a sterile microcentrifuge tube.
-
Add sterile, nuclease-free water to achieve the desired concentration (e.g., 20 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Note: Aqueous solutions of this compound are not stable long-term and should be prepared fresh for each experiment or stored at 4°C for no more than a few days.
Option B: DMSO Stock Solution (for long-term storage)
-
In a sterile microcentrifuge tube, dissolve the weighed this compound monohydrate powder in cell culture-grade DMSO to a concentration of, for example, 10 mg/mL.
-
Vortex until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. These are stable for several months.[9]
Caption: Workflow for preparing this compound stock solutions.
Protocol 2: In Vitro Bioactivation of this compound using S9 Fraction
This protocol describes the pre-incubation method, where this compound is activated before being added to the cell culture.
-
Prepare the S9 Mix: On ice, prepare the S9 mix. The final concentrations of components in the activation reaction can be optimized, but a typical starting point is:
-
Liver S9 fraction: 1-2 mg/mL protein
-
NADP+: 1 mM
-
Glucose-6-phosphate (G6P): 5 mM
-
G6P Dehydrogenase: 1 U/mL
-
MgCl₂: 5 mM
-
KCl: 33 mM
-
Phosphate buffer (pH 7.4): 0.1 M
-
-
Activation Reaction:
-
Terminate the Reaction (Optional but Recommended): To stop the enzymatic reaction, the mixture can be placed on ice and used immediately, or the enzymes can be heat-inactivated (e.g., 56°C for 10 minutes), followed by centrifugation to pellet the denatured proteins. The supernatant containing the activated this compound is then used for cell treatment.
Protocol 3: Cell Treatment with Activated this compound
-
Cell Seeding: Seed your cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Prepare Working Solutions: Dilute the activated this compound solution (from Protocol 2) in complete cell culture medium to the desired final concentrations for treating the cells. Remember to account for the final volume in the wells.
-
DMSO Control: It is crucial to include a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.[7]
-
S9 Control: A control with cells treated with the S9 mix that has not been incubated with this compound should also be included to account for any effects of the S9 mix itself on the cells.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of activated this compound and controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[13][14][15] The optimal duration will depend on the cell line and the experimental endpoint.
-
Assay: Following incubation, perform the desired downstream assays (e.g., MTT assay for cell viability, flow cytometry for apoptosis, western blotting for protein expression).
Caption: General workflow for cell treatment with activated this compound.
Determining an Effective Concentration Range: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, this would be the concentration that inhibits cell viability by 50%. The IC50 value is highly dependent on the cell line and the experimental conditions. Below is a table of reported IC50 values for activated this compound in various cell lines to serve as a starting point for designing your experiments.
| Cell Line | Cancer Type | Reported IC50 (after activation) | Treatment Duration | Source(s) |
| RAW 264.7 | Murine Macrophage | 145.44 µg/mL (~521 µM) | 48 hours | [13] |
| U87 | Human Glioblastoma | 15.67 µM | 24 hours | [16] |
| T98 | Human Glioblastoma | 19.92 µM | 24 hours | [16] |
| OVCAR-4 | Ovarian Cancer | Varies by study | Not Specified | [17] |
| PEO1 | Ovarian Cancer | Varies by study | Not Specified | [17] |
| HEp2 | Human Larynx Carcinoma | 11.92 µg/mL (~42.7 µM) | Not Specified | [18] |
| HeLa | Human Cervical Cancer | 23.12 µg/mL (~82.8 µM) | Not Specified | [18] |
Note: It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions.
Safety and Handling of this compound
This compound is a potent cytotoxic and hazardous drug and must be handled with extreme care.[19][20][21][22]
-
Designated Area: All work with this compound, including weighing, solution preparation, and treatment of cells, should be conducted in a designated area within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a disposable gown, double chemotherapy-grade gloves, and safety goggles.
-
Waste Disposal: All materials that come into contact with this compound (e.g., tubes, pipette tips, gloves, gowns) must be disposed of as hazardous cytotoxic waste according to your institution's guidelines.
-
Spill Management: Have a cytotoxic drug spill kit readily available. In the event of a spill, follow your institution's established procedures for cleaning up hazardous drug spills.
-
Training: All personnel handling this compound must receive specific training on the safe handling of cytotoxic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S9 fraction - Wikipedia [en.wikipedia.org]
- 3. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 4. mttlab.eu [mttlab.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Stability of this compound in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 环磷酰胺 一水合物 ISOPAC® | Sigma-Aldrich [sigmaaldrich.com]
- 11. In vitro activation of this compound for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effectiveness of S9 and microsomal mix on activation of this compound to induce genotoxicity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Cytotoxicity Study of this compound, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 20. kingstonhsc.ca [kingstonhsc.ca]
- 21. mdpi.com [mdpi.com]
- 22. ashp.org [ashp.org]
Application Notes and Protocols: Leveraging Cyclophosphamide to Enhance Preclinical Immunotherapy Studies
Introduction: The Dual Functionality of Cyclophosphamide in Immuno-Oncology
This compound (CTX), a long-established alkylating agent, has transcended its traditional role as a cytotoxic chemotherapy.[1][2][3] In the realm of preclinical immuno-oncology research, CTX has emerged as a potent immunomodulatory agent capable of synergistically enhancing the efficacy of various immunotherapies.[1][2] This guide provides an in-depth exploration of the mechanisms underpinning this synergy, alongside detailed protocols for integrating CTX into preclinical immunotherapy studies. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the immunomodulatory properties of CTX.
At high doses, this compound functions as a conventional cytotoxic drug, inducing cell death by cross-linking DNA in rapidly dividing tumor cells.[1][2] However, at lower, "metronomic" doses, it exhibits a range of immunomodulatory effects that can transform an immunosuppressive tumor microenvironment (TME) into one that is permissive to anti-tumor immunity.[1][4][5] These effects are not merely an off-target consequence but a distinct pharmacological activity that can be strategically leveraged. Understanding this dual functionality is paramount for designing effective combination therapies.
Mechanistic Insights: How this compound Reprograms the Tumor Immune Landscape
The synergistic potential of combining this compound with immunotherapy stems from its ability to favorably alter the balance of immune effector and suppressor cells, enhance antigen presentation, and remodel the TME.
Key Immunomodulatory Mechanisms:
-
Selective Depletion of Regulatory T cells (Tregs): One of the most well-characterized immunomodulatory effects of low-dose CTX is the preferential depletion of CD4+FoxP3+ regulatory T cells.[1][6][7][8] Tregs are critical mediators of immune tolerance and their presence within the TME is a major barrier to effective anti-tumor immunity.[7][9] CTX's selective activity against Tregs is attributed to their high proliferation rate and metabolic vulnerabilities, making them more susceptible to the drug's effects than effector T cells.[8][10] This depletion shifts the effector T cell to Treg ratio, a key prognostic indicator, in favor of a robust anti-tumor response.[1][6]
-
Induction of Immunogenic Cell Death (ICD): CTX can induce a form of tumor cell death that is immunologically active.[1][2] By triggering ICD, dying tumor cells release damage-associated molecular patterns (DAMPs), such as high-mobility group box 1 (HMGB1), which act as "danger signals."[1] These signals promote the maturation and activation of dendritic cells (DCs), leading to enhanced antigen presentation and the priming of tumor-specific T cell responses.[1]
-
Modulation of the Cytokine Milieu: Preclinical studies have demonstrated that CTX can alter the cytokine profile within the TME, promoting a shift from an immunosuppressive (Th2) to an inflammatory (Th1) response.[1][2] This includes the release of type I interferons (IFNs) and an increase in Th1-polarizing cytokines like IFN-γ and IL-12, which are crucial for cytotoxic T lymphocyte (CTL) activity.[1][2]
-
Enhancement of Myeloid Cell Function: CTX can influence myeloid cell populations within the TME. It has been shown to modulate macrophage polarization and function, potentially shifting them towards a more pro-inflammatory, anti-tumoral phenotype.[10][11] Furthermore, some studies suggest that CTX can impact myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell type, although the effects can be complex and context-dependent.[12][13]
Signaling and Interaction Pathway
Caption: this compound's immunomodulatory mechanisms.
Preclinical Study Design: Key Considerations
The success of incorporating this compound into preclinical immunotherapy studies hinges on careful experimental design. The dose, timing, and choice of immunotherapy are critical variables that must be optimized for each tumor model.
Dosing Regimens: Metronomic vs. Maximum Tolerated Dose (MTD)
While MTD regimens are designed for maximum cytotoxicity, metronomic dosing involves the administration of lower doses of CTX more frequently.[1][2] This approach minimizes direct cytotoxicity to immune effector cells while maximizing immunomodulatory effects like Treg depletion.[1][4]
| Dosing Regimen | Typical Dose Range (Mice) | Schedule | Primary Goal |
| Metronomic | 10-50 mg/kg | Daily or every 2-3 days | Immunomodulation, Treg depletion |
| Single Low Dose | 50-150 mg/kg | Single dose prior to immunotherapy | Immune priming, Treg depletion |
| MTD | 150-250 mg/kg | Single or intermittent high doses | Cytotoxicity, tumor debulking |
Note: These are representative dose ranges and should be optimized for the specific mouse strain and tumor model.
Timing of Administration: Sequencing Matters
The timing of CTX administration relative to immunotherapy is crucial. Administering CTX before immunotherapy, often referred to as "preconditioning," is a common strategy to create a more favorable immune environment for the subsequent immunotherapy to act upon.[6][14][15]
-
CTX before Checkpoint Inhibitors: Administering CTX prior to anti-PD-1/PD-L1 or anti-CTLA-4 therapy can deplete Tregs and enhance the priming of effector T cells, making the tumor more susceptible to checkpoint blockade.[16][17]
-
CTX before Therapeutic Vaccines: A single dose of CTX before vaccination can reduce the number of Tregs, thereby lowering the threshold for T cell activation and enhancing vaccine-induced anti-tumor immunity.[6][12]
-
CTX before Adoptive T Cell Therapy: CTX-induced lymphodepletion can create "space" for the homeostatic proliferation and engraftment of adoptively transferred T cells.[3][7]
Protocols for Preclinical Combination Studies
The following protocols provide a framework for conducting a preclinical study combining this compound with an immune checkpoint inhibitor in a syngeneic mouse tumor model.
Experimental Workflow
Caption: A typical preclinical experimental workflow.
Protocol 1: Syngeneic Tumor Model Establishment
-
Cell Culture: Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media and conditions.
-
Cell Preparation: On the day of implantation, harvest cells and prepare a single-cell suspension in sterile PBS or serum-free media. Ensure cell viability is >95% using a trypan blue exclusion assay.
-
Animal Model: Use 6-8 week old immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in a volume of 50-100 µL into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
Protocol 2: this compound and Immunotherapy Administration
-
This compound Preparation: Reconstitute this compound powder in sterile saline or PBS to the desired stock concentration. Prepare fresh on the day of use.
-
CTX Administration: Based on the chosen dosing regimen (e.g., single low dose of 100 mg/kg), administer the appropriate volume of CTX solution via intraperitoneal (i.p.) injection.
-
Immunotherapy Administration: Administer the immune checkpoint inhibitor (e.g., anti-PD-1 antibody at 10 mg/kg) via i.p. injection according to the planned schedule (e.g., 1-2 days after CTX administration, and then twice weekly).
-
Control Groups: Include appropriate control groups: vehicle control, CTX alone, and immunotherapy alone.
Protocol 3: Endpoint Analysis
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often a comparison of tumor growth curves between treatment groups.
-
Survival Analysis: Monitor mice for signs of morbidity and euthanize according to IACUC guidelines. A Kaplan-Meier survival analysis is a key secondary endpoint.
-
Immunophenotyping: At the end of the study, or at specified time points, harvest tumors and spleens for immune cell profiling by flow cytometry.
-
Tumor Dissociation: Mechanically and enzymatically digest tumors to create a single-cell suspension.
-
Staining: Stain cells with a panel of fluorescently-conjugated antibodies to identify and quantify immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, MDSCs, macrophages).
-
Analysis: Analyze stained cells using a flow cytometer.
-
Data Interpretation and Troubleshooting
-
Expected Outcomes: A synergistic effect would be demonstrated by significantly greater tumor growth inhibition and improved survival in the combination therapy group compared to the monotherapy and control groups. This should correlate with an increased ratio of CD8+ T cells to Tregs within the TME.
-
Troubleshooting:
-
Toxicity: If significant weight loss or other signs of toxicity are observed, consider reducing the dose of CTX.
-
Lack of Efficacy: If no synergistic effect is observed, consider optimizing the dose and timing of CTX and immunotherapy. The choice of tumor model is also critical, as some models are inherently more responsive to immunotherapy.
-
Conclusion
The strategic use of this compound as an immunomodulatory agent offers a powerful approach to enhance the efficacy of preclinical immunotherapy studies. By understanding its mechanisms of action and carefully designing experimental protocols, researchers can effectively remodel the tumor microenvironment to unlock the full potential of novel immunotherapies. The protocols and insights provided in this guide serve as a comprehensive resource for the scientific community to advance the development of more effective cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. Low Dose this compound Modulates Tumor Microenvironment by TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low Dose this compound Modulates Tumor Microenvironment by TGF-β Signaling Pathway [mdpi.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Human CD4+CD25+ Regulatory T Cells Are Sensitive to Low Dose this compound: Implications for the Immune Response | PLOS One [journals.plos.org]
- 9. JCI Insight - this compound enhances the antitumor potency of GITR engagement by increasing oligoclonal cytotoxic T cell fitness [insight.jci.org]
- 10. This compound Enhances Cancer Antibody Immunotherapy in the Resistant Bone Marrow Niche by Modulating Macrophage FcγR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High doses of 60-plus year-old chemotherapy drug found to spur immune system attack on lymphoma [dana-farber.org]
- 12. Low-dose this compound administered as daily or single dose enhances the antitumor effects of a therapeutic HPV vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration of this compound changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Contrasting effects of this compound on anti‐CTL‐associated protein 4 blockade therapy in two mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxazaphosphorines combined with immune checkpoint blockers: dose-dependent tuning between immune and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Cyclophosphamide in Preclinical Xenograft Models: From Immunosuppression to Antitumor Efficacy
An Application Note and Protocol for Researchers
Abstract
Cyclophosphamide (CTX) is a cornerstone alkylating agent with a dual role in preclinical cancer research, serving as both a potent cytotoxic therapeutic and a critical immunosuppressant for establishing xenograft models. Its efficacy is profoundly dependent on the chosen treatment schedule, which can be tailored to achieve distinct biological outcomes ranging from direct tumor cell killing to subtle immunomodulation and anti-angiogenesis. This guide provides an in-depth analysis of CTX treatment schedules, explaining the mechanistic rationale behind different dosing strategies. We offer detailed, field-proven protocols for drug preparation, administration, and representative treatment regimens, including Maximum Tolerated Dose (MTD), metronomic scheduling, and immunosuppressive protocols. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust and reproducible xenograft studies involving this compound.
Introduction: The Dual Identity of this compound
This compound is a nitrogen mustard derivative developed in the 1950s, and it remains a widely used agent in oncology.[1] It is a prodrug, meaning it is biologically inert upon administration and requires metabolic activation to exert its therapeutic effects.[2][3] This activation occurs primarily in the liver via the cytochrome P450 enzyme system.[3][4]
The resulting active metabolites, principally phosphoramide mustard, are powerful alkylating agents. They function by forming covalent cross-links within and between DNA strands, primarily at the N-7 position of guanine.[2][5] This irreversible DNA damage disrupts replication and transcription, ultimately triggering programmed cell death (apoptosis), particularly in rapidly dividing cells like cancer cells.[2][5] Another major metabolite, acrolein, does not possess antitumor activity but is responsible for toxic side effects, most notably hemorrhagic cystitis.[5]
In the context of xenograft models, CTX's utility extends beyond direct cytotoxicity. Its profound immunosuppressive properties are often leveraged to facilitate the engraftment and growth of human tumor cells in mice, particularly when using immunocompetent or partially immunocompromised strains.[6][7] The choice of dosing schedule is therefore the critical determinant of the experimental outcome.
Mechanism of Action: A Prodrug's Journey
The transformation of this compound from an inactive prodrug to a cytotoxic agent is a multi-step process. Understanding this pathway is crucial for appreciating its therapeutic action and toxicity profile.
Caption: Metabolic activation pathway of this compound (CTX).
Designing a Treatment Schedule: Key Considerations
The optimal CTX treatment schedule is dictated by the primary goal of the study. Researchers must first define whether CTX is being used as a test therapeutic, a benchmark control, or an immunosuppressive agent.
-
Tumor Model: The sensitivity of the specific cancer cell line to CTX.
-
Host Strain: The immune status of the mouse (e.g., athymic nude, SCID, or immunocompetent) influences the need for immunosuppression and the potential for immunomodulatory effects.[8]
-
Experimental Goal:
-
Antitumor Efficacy: High-dose or metronomic schedules are used to directly assess tumor growth inhibition.
-
Immunosuppression: Specific low-dose regimens are used to prevent graft rejection.[6][9]
-
Immunomodulation: Metronomic schedules can be used to deplete regulatory T cells (Tregs) or stimulate innate immunity, potentially synergizing with immunotherapies.[10][11]
-
Common Dosing Strategies & Protocols
Maximum Tolerated Dose (MTD) Regimen
The MTD approach aims to deliver the highest possible dose of a cytotoxic agent that can be tolerated without causing unacceptable levels of toxicity. This schedule is designed to maximize direct tumor cell killing.
-
Causality & Rationale: This traditional chemotherapeutic strategy is based on the principle that higher doses will kill a larger fraction of cancer cells. It is often characterized by single high doses or short courses of high doses followed by extended rest periods to allow for the recovery of normal tissues, such as bone marrow.[1]
-
Common Protocol: Doses typically range from 100 to 200 mg/kg administered as a single intraperitoneal (IP) injection.[12][13] The treatment may be repeated every 7-21 days, depending on the recovery of the animals (monitored by body weight and clinical signs).
Metronomic Dosing Regimens
Metronomic chemotherapy involves the administration of low doses of cytotoxic drugs at frequent, regular intervals with no extended breaks.[8] This strategy shifts the therapeutic focus from direct cytotoxicity to inhibiting tumor angiogenesis and modulating the immune system.[10]
-
Causality & Rationale:
-
Anti-Angiogenesis: Metronomic CTX is thought to preferentially target the proliferating endothelial cells of the tumor vasculature, inhibiting the formation of new blood vessels required for tumor growth.
-
Immunomodulation: Low, frequent dosing can selectively deplete immunosuppressive Treg cells and stimulate innate immune cells like NK cells and macrophages, creating a more favorable microenvironment for an anti-tumor immune response.[10][11][14]
-
-
Intermittent Metronomic (e.g., MEDIC): This schedule involves administering a medium dose at regular, short intervals. A widely studied regimen is the "Medium Dose Intermittent Chemotherapy" (MEDIC) or a 6-day repeating schedule. This has been shown to be particularly effective at inducing immunogenic cell death and activating potent innate and adaptive anti-tumor immune responses.[15][16][17]
-
Continuous Low-Dose Metronomic: This involves daily administration of a very low dose, often conveniently delivered through the drinking water.
-
Common Protocol: Doses of approximately 10-40 mg/kg administered daily via drinking water.[8] This method is less stressful for the animals than frequent injections but requires careful monitoring of water intake to ensure consistent dosing.
-
Immunosuppressive Regimens
When establishing xenografts in mice with a partially or fully competent immune system, a short course of CTX can be used to temporarily suppress lymphocyte populations and prevent rejection of the human tumor cells.
-
Causality & Rationale: CTX's cytotoxic effects on rapidly dividing lymphocytes reduce the host's ability to mount an immune response against the foreign tumor graft. This creates a "window of opportunity" for the tumor to establish itself.[18] CTX is often used in combination with other agents like cyclosporine for a more robust and sustained immunosuppression.[6][7][9]
-
Common Protocol (CTX alone): A single dose of 100-150 mg/kg IP administered 24-72 hours before tumor cell implantation.[12]
-
Common Protocol (Combination): A multi-day regimen can be used, for example, CTX at 60 mg/kg IP on days -3 and -1 relative to tumor cell injection, often alongside daily cyclosporine.[6]
Summary of Dosing Regimens
The following table summarizes representative this compound dosing schedules used in preclinical xenograft research.
| Dosing Strategy | Dose (mg/kg) | Route | Schedule | Xenograft Model/Goal | Reference(s) |
| MTD / High-Dose | 100 - 300 | IP | Single dose or repeated every 1-3 weeks | Oat cell, B-cell lymphoma; Antitumor efficacy | [19][20] |
| Intermittent Metronomic | 140 - 160 | IP | Every 6 days | Glioma models; Immune activation, Antitumor efficacy | [11][15][16] |
| Continuous Metronomic | ~10 - 40 | PO (Drinking Water) | Daily, continuous | Breast, Colon, Prostate; Anti-angiogenesis | [8] |
| Immunosuppression | 100 | IP | Single dose, 24h pre-tumor implant | Ovarian, Glioma; Enhance tumor engraftment | [12] |
| Immunosuppression (Combo) | 60 | IP | Days -3 and -1 pre-tumor implant | Lung, Prostate, Oral; Enhance tumor engraftment | [6][9] |
Note: These are representative doses. The optimal dose and schedule should be determined empirically for each specific cell line and mouse strain through pilot toxicity and efficacy studies.
Standard Operating Protocols
General Xenograft Study Workflow
A well-structured experimental plan is essential for reproducible results. The following workflow outlines the key stages of a typical xenograft study involving this compound treatment.
Caption: A generalized workflow for a preclinical xenograft study.
Protocol: Preparation of this compound for Injection
CAUTION: this compound is a hazardous cytotoxic agent. All preparation steps must be performed in a certified biological safety cabinet (BSC) or fume hood. Appropriate personal protective equipment (PPE), including double gloves, a disposable gown, and eye protection, is mandatory.[21]
Materials:
-
This compound monohydrate powder (e.g., from Sigma-Aldrich)
-
Sterile 0.9% Sodium Chloride for Injection (Saline)
-
Sterile, disposable syringes and needles (Luer-lock syringes are recommended)
-
Sterile 15 mL or 50 mL conical tubes
-
Absorbent pads
Procedure:
-
Calculate Required Amount: Determine the total amount of CTX needed for all animals in a treatment group for a single injection session.
-
Example: For 10 mice weighing ~20g each, requiring a 150 mg/kg dose:
-
Total weight = 10 mice * 0.02 kg/mouse = 0.2 kg
-
Total CTX needed = 150 mg/kg * 0.2 kg = 30 mg
-
-
Weighing: Carefully weigh out the required amount of CTX powder inside the BSC.
-
Reconstitution:
-
Add the weighed CTX powder to a sterile conical tube.
-
Calculate the volume of sterile saline needed to achieve a desired stock concentration (e.g., 20 mg/mL). A concentration of 10-20 mg/mL is common for IP injections in mice.
-
Example: To make a 20 mg/mL stock from 30 mg of CTX: 30 mg / 20 mg/mL = 1.5 mL saline.
-
Using a sterile syringe, add the calculated volume of saline to the conical tube.
-
-
Dissolution: Gently vortex or swirl the tube until the powder is completely dissolved. The solution should be clear.
-
Dose Calculation and Administration:
-
Calculate the injection volume for each mouse based on its individual body weight.
-
Example: For a 21g mouse (0.021 kg) and a 150 mg/kg dose from a 20 mg/mL stock:
-
Dose = 150 mg/kg * 0.021 kg = 3.15 mg
-
Volume = 3.15 mg / 20 mg/mL = 0.1575 mL (or 158 µL)
-
Draw the calculated volume into an appropriately sized syringe (e.g., a 1 mL tuberculin syringe) for administration.
-
-
Administration: Administer the solution to the mouse via the desired route (e.g., intraperitoneal injection).
-
Waste Disposal: Dispose of all contaminated materials (needles, syringes, tubes, pads, gloves) in designated cytotoxic hazardous waste containers.[21]
Note on Stability: CTX solutions should be prepared fresh before each use. Do not store reconstituted solutions for extended periods.
Protocol: Intraperitoneal (IP) Injection in Mice
-
Restraint: Properly restrain the mouse. One common method is to scruff the mouse by pinching the loose skin over the neck and shoulders, and securing the tail. Turn the mouse over to expose its abdomen.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood in syringe hub) or organ (no colored fluid).
-
Injection: If aspiration is clear, slowly depress the plunger to inject the full volume.
-
Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any immediate adverse reactions.
Conclusion and Future Directions
The selection of a this compound treatment schedule is a critical decision in the design of preclinical xenograft studies. While MTD regimens are valuable for assessing direct cytotoxicity, metronomic schedules have unveiled complex anti-angiogenic and immunomodulatory mechanisms that are highly relevant in the modern era of combination therapies and immuno-oncology.[10] Researchers must carefully consider the scientific question, the tumor model, and the host's immune status to select the most appropriate dosing strategy. The protocols provided herein offer a foundation for conducting these experiments with precision and safety, ultimately contributing to the development of more effective cancer therapies.
References
- 1. iwmf.com [iwmf.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Drug-Induced Partial Immunosuppression for Preclinical Human Tumor Xenograft Models [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. VEGF receptor inhibitors block the ability of metronomically dosed this compound to activate innate immunity-induced tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined therapy with this compound and DNA preparation inhibits the tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound promotes chronic inflammation-dependent immunosuppression and prevents antitumor response in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-tumor innate immunity activated by intermittent metronomic this compound treatment of 9L brain tumor xenografts is preserved by anti-angiogenic drugs that spare VEGF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medium Dose Intermittent this compound Induces Immunogenic Cell Death and Cancer Cell Autonomous Type I Interferon Production in Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medium dose intermittent this compound induces immunogenic cell death and cancer cell autonomous type I interferon production in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Administration of this compound changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High dose this compound treatment of human oat cell xenografts in immune deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dose-response relationship in this compound-treated B-cell lymphoma xenografts monitored with [18F]FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. safety.m.tau.ac.il [safety.m.tau.ac.il]
Application Notes and Protocols: A Comparative Guide to Intraperitoneal vs. Oral Cyclophosphamide Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Choice of Administration Route
Cyclophosphamide (CP) is a cornerstone nitrogen mustard alkylating agent, extensively used in clinical oncology and as a potent immunosuppressant in experimental research.[1][2] It is a prodrug, meaning its therapeutic and toxic effects are dependent on metabolic activation.[3] This guide provides an in-depth analysis of the two most common routes of administration in rat models—intraperitoneal (IP) and oral (PO) gavage. The selection of an administration route is not a trivial procedural detail; it is a critical experimental parameter that profoundly influences the pharmacokinetics, bioavailability, efficacy, and toxicity profile of this compound.[4][5] Understanding these differences is paramount for designing robust, reproducible, and clinically relevant preclinical studies.
The Central Role of Hepatic Metabolism
The mechanism of action for this compound begins in the liver.[6] Irrespective of the administration route, CP must first be metabolized by hepatic cytochrome P450 (CYP450) enzymes to become active.[1][7]
-
Activation: The parent drug is oxidized to 4-hydroxythis compound, which exists in equilibrium with its tautomer, aldophosphamide.[2]
-
Bioactive & Toxic Products: Aldophosphamide is then cleaved, yielding two key metabolites:
-
Phosphoramide Mustard: The primary alkylating agent responsible for the antineoplastic effect. It forms irreversible DNA cross-links, particularly at the guanine N-7 position, leading to the inhibition of DNA replication and apoptosis in rapidly dividing cells.[1][6][7]
-
Acrolein: A byproduct with no anti-tumor activity, but it is the principal agent responsible for toxic side effects, most notably hemorrhagic cystitis.[7][8]
-
This reliance on hepatic bioactivation means that any factor influencing liver exposure, such as the route of administration, will directly impact the drug's performance.
References
- 1. This compound: Mechanism of Action, Indications and Side Effects_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Toxic Effects of Different Doses of this compound on Liver and Kidney Tissue in Swiss Albino Mice: A Histopathological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmdc.com [ijmdc.com]
- 6. echemi.com [echemi.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclophosphamide (CTX) Dosage for In Vivo Studies
Welcome to the technical support center for cyclophosphamide (CTX) in vivo applications. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for successful experimental design. Here, we address common challenges in dose optimization, from initial dose selection to toxicity management, ensuring scientific integrity and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions frequently encountered when designing in vivo studies with CTX.
Q1: How do I choose a starting dose for my mouse model?
A: The optimal starting dose for CTX is highly dependent on the therapeutic strategy, the tumor model, and the mouse strain. There are two primary dosing philosophies: Maximum Tolerated Dose (MTD) and low-dose metronomic (LDM).
-
MTD Regimens: Aim to deliver the highest possible dose without causing unacceptable toxicity. A single MTD of CTX in BALB/c mice has been established at 300 mg/kg.[1] However, doses used in fractionated MTD schedules are often lower, for example, 150 mg/kg administered every other day for three doses.[2][3]
-
LDM Regimens: Involve administering low doses of the drug on a frequent, often daily, schedule with no extended breaks.[4] This approach primarily targets tumor angiogenesis and modulates the immune system.[5][6] Typical LDM doses in mice range from 10-40 mg/kg daily, which can be conveniently administered through drinking water or daily injections.[4][7]
Crucial Insight: Immunodeficient strains like SCID mice are more sensitive to DNA-damaging agents and tolerate lower doses than immunocompetent strains like BALB/c or C57BL/6.[3][4][7] Always perform a pilot study or consult literature specific to your chosen strain.
Table 1: Example CTX Dosing Regimens in Mice
| Dosing Strategy | Mouse Strain | Dose | Route & Schedule | Therapeutic Goal | Reference |
| MTD (Single Dose) | BALB/c | 300 mg/kg | IP, single dose | Cytotoxicity | [1] |
| MTD (Fractionated) | NOD-SCID | 150 mg/kg | IP, every other day x3 | Cytotoxicity | [2] |
| LDM (Immune Modulation) | C57BL/6 | 140 mg/kg | IP, every 6 days | Immune Activation | [5] |
| LDM (Anti-angiogenic) | Nude/SCID | ~20 mg/kg/day | PO (drinking water) | Anti-angiogenesis | [2] |
| LDM (Vaccine Combo) | C57BL/6 | 10 mg/kg | IP, daily | Treg Depletion | [8] |
Q2: How should I reconstitute, handle, and store this compound?
A: this compound is a hazardous cytotoxic agent and requires careful handling in a certified containment facility, such as a Class II biological safety cabinet.[9]
-
Reconstitution: CTX is typically supplied as a dry powder. Reconstitute it with 0.9% Sodium Chloride for injection to a stock concentration, commonly 20 mg/mL.[10] Avoid using sterile water if administering by direct injection, as the resulting solution is hypotonic.[10]
-
Stability: Once reconstituted with 0.9% NaCl, CTX is stable for up to 24 hours at room temperature and up to 6 days when refrigerated.[11] However, it is best practice to use freshly prepared solutions for maximum potency.[11] Poor stability of compounded formulations can be an issue, so using freshly reconstituted solutions from powder is recommended.[12][13]
-
Handling: Always work over absorbent pads.[9] Use Luer-lock syringes to prevent accidental needle detachment.[9] All contaminated materials, including animal bedding for 48 hours post-injection, must be disposed of as cytotoxic hazardous waste.[9]
Q3: What is the best route of administration (IP vs. PO vs. IV)?
A: The choice of administration route depends on the dosing schedule, experimental goals, and practical considerations.
-
Intraperitoneal (IP): The most common route in preclinical studies for its ease of administration and rapid systemic absorption. It is suitable for both MTD and intermittent LDM schedules.[5][14]
-
Oral (PO): Ideal for daily low-dose metronomic (LDM) regimens, as CTX can be conveniently added to the drinking water.[4][7] This mimics clinical administration and reduces animal handling stress. However, precise dose administration can be affected by the animal's drinking habits.
-
Intravenous (IV): Ensures 100% bioavailability and provides precise control over plasma concentration.[15] While effective, it is technically more demanding and can be stressful for the animals if performed frequently. IV administration may also alter the toxicity profile; for some CTX derivatives, hepatotoxicity seen with IP injection was eliminated with IV administration.[16]
Q4: What are the primary mechanisms of action for MTD versus LDM dosing?
A: The dosing strategy fundamentally changes the drug's biological effect.
-
MTD: The high dose of CTX leads to widespread DNA alkylation, primarily via its active metabolite phosphoramide mustard.[17] This damage induces apoptosis in rapidly dividing cells, making it directly cytotoxic to both cancer cells and proliferating immune cells.[17]
-
LDM: The lower, more frequent doses have less direct cytotoxicity. Instead, the mechanisms are more nuanced:
-
Anti-angiogenesis: LDM CTX inhibits the proliferation of tumor endothelial cells and suppresses the mobilization of circulating endothelial progenitor cells (CEPs).[2][5][18]
-
Immunomodulation: It can selectively deplete regulatory T cells (Tregs), which suppress anti-tumor immunity, thereby enhancing the efficacy of immunotherapies like vaccines.[5][8]
-
Part 2: In-Depth Experimental Protocols
This section provides step-by-step methodologies for critical experiments in CTX dose optimization.
Protocol 1: Maximum Tolerated Dose (MTD) Determination
The MTD is defined as the highest dose that does not cause dose-limiting toxicity (DLT), typically defined as >20% body weight loss or severe clinical signs of distress.
Objective: To determine the MTD of a specific CTX dosing schedule in a given mouse strain.
Methodology:
-
Animal Selection: Use a cohort of healthy, age-matched mice (n=3-5 per group) of the specific strain used for your efficacy studies.
-
Dose-Escalation Design:
-
Establish at least 4-5 dose groups. Start with a conservative dose based on literature (e.g., 100 mg/kg for a fractionated schedule) and escalate by a factor of 1.5-2.0x (e.g., 100, 150, 225, 340 mg/kg).
-
Include a vehicle control group (0.9% NaCl).
-
-
Drug Administration: Administer CTX according to your planned schedule (e.g., single dose, once daily for 5 days, etc.) and route (e.g., IP).
-
Daily Monitoring (2-3 weeks):
-
Body Weight: Measure and record the weight of each animal daily. This is the most critical parameter.
-
Clinical Signs: Observe animals twice daily for signs of toxicity. Use a scoring system (see Table 2) to quantify observations.
-
Food/Water Intake: Monitor for significant changes.
-
-
Defining the MTD:
-
Calculate the percentage of body weight change from baseline (Day 0) for each animal.
-
The MTD is the dose level immediately below the one that causes >20% mean weight loss or death in any animal.
-
Any dose causing significant, non-resolving clinical signs (e.g., a clinical score of ≥2 in any category) should be considered above the MTD.
-
Protocol 2: Toxicity Monitoring and Scoring
Consistent and objective monitoring is essential for animal welfare and data integrity.
Objective: To systematically assess and score CTX-induced toxicity.
Methodology:
-
Daily Observations: Perform checks at the same time each day.
-
Use a Scoring Sheet: Implement a standardized scoring sheet to ensure consistency between observers.
-
Intervention/Endpoint Criteria: Clearly define humane endpoints. For example, an animal reaching a cumulative clinical score of ≥4 or losing >20-25% of its initial body weight should be euthanized.
Table 2: Sample Clinical Toxicity Scoring Sheet for Mice
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Weight Loss | <5% | 5-10% | 11-20% | >20% |
| Appearance | Normal, well-groomed | Mildly ruffled fur | Ruffled fur, hunched posture | Piloerection, severe hunching |
| Activity | Normal, active, alert | Slightly reduced activity | Reluctant to move, lethargic | Unresponsive, moribund |
| Hydration | Normal skin turgor | Mild skin tenting | Obvious skin tenting, sunken eyes | Severe dehydration |
Part 3: Troubleshooting Guide
This section addresses common problems encountered during CTX studies in a Q&A format.
Q: I'm observing excessive toxicity (e.g., >20% weight loss, high mortality) even at doses reported in the literature. What's wrong?
A: This is a common issue stemming from subtle variations in experimental conditions.
-
Mouse Strain/Sub-strain: Are you using the exact same strain and sub-strain as the reference study? As noted, immunodeficient mice (SCID, NSG) are far more sensitive than immunocompetent mice (C57BL/6, BALB/c).[7]
-
Animal Health Status: Are your animals completely healthy? An underlying subclinical infection can be exacerbated by immunosuppressive CTX treatment.
-
Drug Preparation: Are you preparing the drug freshly for each use? CTX degrades in solution.[11] Ensure accurate reconstitution and dilution calculations.
-
Solution: Immediately reduce the dose by 25-50% in your next cohort. If toxicity persists, perform a full MTD study (Protocol 1) to formally establish the tolerated dose for your specific conditions.
Q: My CTX treatment is not showing the expected anti-tumor effect. How can I optimize for efficacy?
A: Lack of efficacy can be due to insufficient dosage, a suboptimal schedule, or tumor resistance.
-
Is the Dose Too Low? If you are well below the MTD and see no toxicity, you may have room to increase the dose. A dose-response study is warranted.
-
Is the Schedule Optimal? The timing of CTX administration relative to tumor burden is critical.
-
Consider the Mechanism: If you are using an LDM dose, are you combining it with another therapy? The power of LDM CTX is often realized in combination with immunotherapy or other targeted agents.[19][20][21]
Workflow for Dose Adjustment Based on Toxicity and Efficacy
This diagram outlines a logical decision-making process for refining your CTX dose.
References
- 1. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. JCI - Less is more, regularly: metronomic dosing of cytotoxic drugs can target tumor angiogenesis in mice [jci.org]
- 7. Antitumor effects in mice of low-dose (metronomic) this compound administered continuously through the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-dose this compound administered as daily or single dose enhances the antitumor effects of a therapeutic HPV vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 10. publications.ashp.org [publications.ashp.org]
- 11. WO2016005962A2 - Stable liquid formulations of this compound and processes - Google Patents [patents.google.com]
- 12. Potency and stability of compounded this compound: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potency and Stability of Compounded Formulations of Chlorambucil, Melphalan and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration of this compound changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of this compound Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of dose, schedule, and route of administration on the in vivo toxicity and antitumor activity of two activated sulfhydryl derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 19. Low-dose metronomic this compound combined with vascular disrupting therapy induces potent antitumor activity in preclinical human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. This compound allows for in vivo dose reduction of a potent oncolytic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cyclophosphamide-Induced Bladder Toxicity in Mice
Welcome to the technical support resource for researchers utilizing the cyclophosphamide (CYP)-induced cystitis model in mice. This guide is designed to provide in-depth, field-proven insights into preventing and troubleshooting urotoxicity, ensuring the integrity and reproducibility of your experimental results.
Section 1: Understanding the Core Problem: The "How" and "Why" of CYP-Induced Cystitis
Before troubleshooting, it's critical to understand the underlying mechanism of toxicity. This compound is a prodrug, meaning it is inactive until metabolized by the liver.[1][2] The primary issue for bladder health arises from one of these metabolites: acrolein .
Acrolein is not the therapeutically active component of CYP; that role belongs to phosphoramide mustard.[2] Instead, acrolein is a highly reactive, toxic byproduct that is filtered by the kidneys and accumulates in the bladder, where it wreaks havoc on the urothelium (the bladder's inner lining).[3][4][5] This leads to a cascade of damaging events, including direct cell death (apoptosis and necrosis), the generation of reactive oxygen species (ROS), and a potent inflammatory response, culminating in hemorrhagic cystitis.[3][6]
Mechanism of Acrolein-Induced Urotoxicity
The following diagram illustrates the pathway from CYP administration to bladder injury.
Caption: Pathway of CYP metabolism to acrolein-induced bladder toxicity.
Section 2: The First Line of Defense: Mesna (2-mercaptoethane sulfonate sodium)
The standard and most effective method for mitigating CYP-induced bladder toxicity is the co-administration of Mesna.
Q: How does Mesna work?
A: Mesna is a uroprotective agent that functions as an "acrolein scavenger."[7] In the bloodstream, it exists in its inactive form, dimesna. Upon filtration by the kidneys, it is reduced back to active Mesna within the urinary tract.[8] Here, its free thiol group (-SH) directly binds to the reactive aldehyde group of acrolein, forming a stable, non-toxic compound that is safely excreted in the urine.[3] This neutralization prevents acrolein from ever contacting and damaging the bladder urothelium.
Q: What is the standard Mesna administration protocol for mice?
A: The timing of Mesna administration is absolutely critical because its plasma half-life is short.[9] It must be present in the bladder at the same time as acrolein. A widely adopted and effective protocol involves multiple doses.
Standard Experimental Workflow: CYP Induction with Mesna Prophylaxis
Caption: Standard workflow for CYP-induced cystitis with Mesna protection.
Note: The exact Mesna dose is often calculated as a percentage of the CYP dose, typically ranging from 20% to 100% of the CYP dose, administered at multiple time points.[10][11] A common schedule for a single CYP injection is giving Mesna shortly before or with CYP, and then again at 4 and 8 hours post-CYP.[11][12]
Section 3: Troubleshooting Guide
Even with established protocols, unexpected toxicity can occur. This section addresses the most common issues.
Q: I followed the standard protocol, but my mice still show severe hemorrhagic cystitis (high bladder weight, visible hemorrhage). What went wrong?
A: This is a frequent and frustrating problem. Let's break down the potential causes in a systematic way.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Uniformly High Toxicity in Mesna Group | 1. Incorrect Mesna Timing: Mesna was given too early or too late, failing to coincide with peak acrolein concentration in the bladder. | Action: Strictly adhere to the dosing schedule (e.g., -0.5, +4, +8 hours relative to CYP).[12] Rationale: Mesna has a short half-life and must be physically present in the urine to neutralize acrolein. |
| 2. Insufficient Mesna Dose: The dose of Mesna was too low to neutralize the amount of acrolein produced by the CYP dose. | Action: Increase the Mesna dose. A common starting point is 20% of the CYP dose (w/w) per injection. Consider increasing to 40% or higher if toxicity persists. Rationale: The stoichiometry matters; there must be enough Mesna molecules to bind the acrolein molecules. | |
| 3. Dehydration: Dehydrated animals will have more concentrated urine, leading to higher local concentrations of acrolein and longer contact time with the urothelium. | Action: Ensure all mice have ad libitum access to water or hydration gel. For high-dose CYP studies, consider administering subcutaneous saline for hydration. Rationale: Hydration promotes diuresis, which dilutes acrolein and flushes it from the bladder more quickly.[13] | |
| High Variability in Toxicity | 1. Inconsistent Injections: Variable intraperitoneal (i.p.) injection technique can lead to some of the dose being administered subcutaneously or into an organ, altering absorption kinetics. | Action: Ensure all personnel are proficient in i.p. injections in mice. Aim for the lower right quadrant of the abdomen to avoid the cecum and bladder. Rationale: Consistent administration ensures uniform drug bioavailability and metabolism across the cohort. |
| 2. Mouse Strain Differences: Different mouse strains have varied sensitivity to CYP-induced bladder toxicity.[2] | Action: Use a consistent, well-characterized strain for your studies (e.g., C57BL/6 or Swiss-Webster). Be aware that strains like DBA/2 are known to be more susceptible to delayed, chronic cystitis.[14] Rationale: Genetic background influences drug metabolism and inflammatory response, impacting toxicity outcomes.[2] | |
| Unexpected Results (e.g., Low Toxicity in CYP-only group) | 1. Low CYP Dose: The dose of CYP was insufficient to induce a robust cystitis model. | Action: Verify your CYP dose. A single i.p. injection of 150-300 mg/kg is typically used to induce acute hemorrhagic cystitis.[15][16] Rationale: A dose-response relationship exists; below a certain threshold, significant bladder damage will not occur. |
| 2. Inactive CYP: this compound powder can degrade if not stored properly (requires refrigeration). | Action: Use a fresh vial of CYP or one that has been stored correctly. Always dissolve immediately before use. Rationale: Degraded CYP will not be properly metabolized into its active and toxic components. |
Q: How do I properly and quantitatively assess bladder toxicity?
A: A multi-parameter approach is essential for a robust assessment. Relying on a single endpoint can be misleading.
| Parameter | Methodology | Interpretation of "High Toxicity" |
| Bladder Wet Weight | Immediately after euthanasia, carefully excise the bladder, remove surrounding adipose tissue, and blot dry before weighing on an analytical balance. | A significant increase in weight compared to control animals, indicative of edema and inflammation.[9] |
| Macroscopic Score | Visually score the excised bladder based on a 0-4 or 0-5 scale for edema (tissue swelling) and hemorrhage (petechial to confluent bleeding). | High scores (e.g., >2) on both scales indicate severe cystitis. |
| Hemoglobin Content | Homogenize the bladder tissue and use a colorimetric assay (e.g., Drabkin's reagent) to quantify extravasated hemoglobin. | A marked increase in hemoglobin (µg/mg tissue) confirms hemorrhage.[9] |
| Vascular Permeability | Inject Evans blue dye intravenously before sacrifice. The dye binds to albumin and extravasates into inflamed tissue. Quantify the extracted dye from the bladder spectrophotometrically. | Increased dye accumulation in the bladder tissue reflects compromised vascular integrity, a key feature of inflammation.[17] |
| Histopathology | Fix the bladder in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). | A pathologist should score for urothelial ulceration, edema, inflammatory cell infiltration, and hemorrhage.[18] |
Section 4: Frequently Asked Questions (FAQs)
Q: Are there alternatives to Mesna?
A: Yes, while Mesna is the gold standard, other agents have been investigated. Thiol-containing compounds like N-acetylcysteine (NAC) and reduced glutathione have shown protective effects by similarly neutralizing acrolein.[19][20][21][22] However, some studies suggest Mesna provides superior protection compared to NAC.[21] Additionally, various natural products with antioxidant and anti-inflammatory properties, such as curcumin and gallic acid, have demonstrated uroprotective potential in preclinical models.[9][23]
Q: Does Mesna interfere with the anti-tumor activity of this compound?
A: This is a critical consideration for researchers using this model in an oncology context. The available evidence indicates that Mesna does not impair the systemic anti-tumor efficacy of this compound.[19][24] This is because Mesna's activity is largely localized to the renal tubules and bladder, where it neutralizes acrolein. It does not interfere with the therapeutically active metabolite, phosphoramide mustard, in the systemic circulation.[24]
Q: Should I use an acute or chronic model of CYP-induced cystitis?
A: The choice depends entirely on your research question.
-
Acute Model: A single, high dose of CYP (e.g., 150-300 mg/kg i.p.) produces severe hemorrhagic cystitis that peaks within 24-48 hours.[15] This model is excellent for studying the mechanisms of acute bladder injury and inflammation and for testing uroprotective agents.[4][18]
-
Chronic Model: Repeated, lower doses of CYP (e.g., 75 mg/kg every third day for three injections) induce a milder, more persistent inflammation with features that may better mimic chronic conditions like interstitial cystitis/bladder pain syndrome (IC/BPS).[4][25]
Q: Can I use oral Mesna in mice?
A: While oral Mesna formulations are available for clinical use, intraperitoneal (i.p.) injection is standard for rodent research.[10] This is because i.p. administration provides more reliable and rapid absorption, which is crucial given Mesna's short half-life and the need for precise timing relative to CYP administration.
References
- 1. Managing a side effect: this compound-induced hemorrhagic cystitis | Semantic Scholar [semanticscholar.org]
- 2. Murine strain differences in metabolism and bladder toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mouse this compound model of bladder pain syndrome: tissue characterization, immune profiling, and relationship to metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICS 2020 Abstract #403 Repeated low-dose of Acrolein triggers irreversible lamina propria edema in urinary bladder and transient voiding dysfunction [ics.org]
- 6. researchgate.net [researchgate.net]
- 7. "Review of Advances in Uroprotective Agents for this compound- and I" by Ethan L. Matz and Michael H. Hsieh [hsrc.himmelfarb.gwu.edu]
- 8. Prevention of urinary bladder tumors in this compound-treated rats by additional medication with the uroprotectors sodium 2-mercaptoethane sulfonate (mesna) and disodium 2,2'-dithio-bis-ethane sulfonate (dimesna) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mesna [glowm.com]
- 11. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 12. This compound Induces an Early Wave of Acrolein-Independent Apoptosis in the Urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 14. Delayed toxicity of this compound on the bladder of DBA/2 and C57BL/6 female mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-definition ultrasound characterization of acute this compound-induced cystitis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ics.org [ics.org]
- 17. Dimethyl Fumarate Attenuates this compound‐Induced Bladder Damage and Enhances Cytotoxic Activity Against SH‐SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CYP induced Cystitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 19. Prevention of this compound-induced urotoxicity by reduced glutathione and its effect on acute toxicity and antitumor activity of the alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemoprotection against this compound-induced urotoxicity: comparison of nine thiol protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of N-acetylcysteine and mesna as uroprotectors with ifosfamide combination chemotherapy in refractory germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparision of uroprotective activity of reduced glutathione with mesna in ifosfamide induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Uroprotective effects of curcumin in this compound-induced haemorrhagic cystitis paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Combinations of mesna with this compound or adriamycin in the treatment of mice with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Changes in nerve growth factor signaling in female mice with this compound-induced cystitis [frontiersin.org]
common issues with cyclophosphamide stability in aqueous solution
Technical Support Center: Cyclophosphamide Aqueous Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this compound in aqueous environments. As a nitrogen mustard prodrug, this compound's stability in solution is a critical parameter for ensuring experimental reproducibility and therapeutic efficacy. This document provides in-depth, field-proven insights into common stability issues, presented in a practical question-and-answer format, along with troubleshooting protocols and validation workflows.
Section 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the most common foundational questions regarding the behavior of this compound in aqueous solutions.
Q1: What is the primary mechanism of this compound degradation in water, and why is it a concern?
Answer: The primary mechanism of degradation for this compound in aqueous solution is hydrolysis . This compound is a nitrogen mustard, a class of compounds known for their poor stability in water due to rapid degradation.[1] This instability is the main reason commercial injectable formulations are supplied as lyophilized or dry powders that require reconstitution immediately before use.[1][2]
The degradation products of this compound, formed via hydrolysis, have been shown to lack antitumor activity.[3][4] Therefore, uncontrolled degradation leads to a direct loss of potency in your experimental solution, which can compromise the validity of your results and lead to inaccurate dose-response assessments.
Q2: How does pH influence the degradation pathway and rate of this compound?
Answer: The pH of the aqueous solution is arguably the most critical factor governing both the rate and the pathway of this compound hydrolysis. The molecule exhibits its greatest stability in a pH range of approximately 3.4 to 8.6.[4] Outside of this range, degradation accelerates significantly.
There are two distinct, pH-dependent hydrolytic pathways:
-
Acid-Catalyzed Hydrolysis (at very low pH, e.g., pH 1.2): Under strongly acidic conditions, the two P-N bonds of the oxazaphosphorine ring undergo rapid cleavage. This results in the formation of nor-nitrogen mustard (HN(CH2CH2Cl)2) and 3-aminopropyl dihydrogen phosphate.[4]
-
Intramolecular Alkylation (at neutral to alkaline pH, e.g., pH 5.4-8.6): In this pH range, the primary degradation route involves an internal alkylation reaction, which leads to the formation of a bicyclic intermediate. This intermediate is then hydrolyzed to form a single, inactive nine-membered ring compound.[4]
At intermediately acidic pH levels (e.g., pH 2.2 - 3.4), both of these degradation pathways can occur simultaneously.[4] It is also common to observe a drop in the pH of this compound solutions over time as degradation proceeds.[5]
Caption: pH-dependent degradation pathways of this compound.
Q3: How significant is the effect of temperature on the stability of aqueous this compound solutions?
Answer: Temperature is a major accelerator of this compound degradation. Storing solutions at refrigerated temperatures (e.g., 4°C) dramatically enhances stability compared to room temperature (approx. 20-25°C) or physiological temperature (37°C).
For instance, studies on extemporaneously prepared oral suspensions have shown that this compound is stable for at least 56 days when refrigerated at 4°C.[3][6] However, at room temperature, the shelf-life of these same preparations drops to just 3 to 8 days.[3][6] Similarly, reconstituted parenteral solutions are stable for up to six days when refrigerated but only for 24 hours at room temperature.[7] This underscores the critical importance of maintaining cold chain for any prepared stock solutions.
Q4: Are there other factors, besides pH and temperature, that I should be aware of?
Answer: Yes, several other factors can influence the stability of your this compound solution:
-
Solvent and Diluents: While this compound shows comparable stability in common intravenous diluents like 0.9% Sodium Chloride and 5% Dextrose, the presence of water itself is the key driver of hydrolysis.[5][8] Using anhydrous solvents can improve stability, but this is often not feasible for biological experiments.[1]
-
Exposure to Light: this compound is known to be sensitive to light, which can cause photodegradation.[9] It is strongly recommended to use amber or opaque containers (e.g., amber vials or syringes) to protect solutions from light.[3]
-
Moisture Content: For solid forms, the presence of bound water, as in this compound monohydrate, can be a source of instability even before reconstitution.[1] Using anhydrous this compound or ensuring the lyophilized product is properly dried can enhance long-term stability.[1][2]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Problem 1: My experimental results are inconsistent, and I suspect a loss of this compound potency.
Diagnosis: Unexplained variability or a systematic decrease in the expected biological effect often points to the degradation of the active compound. The first step is to validate the concentration and purity of your working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound potency loss.
Solution: Implement a routine stability check for your stock and working solutions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[3][10] This involves analyzing your solution at set time points and comparing the peak area of the parent this compound compound to its initial value.
Protocol: Basic Stability Assessment of this compound in Aqueous Solution using HPLC-UV
Objective: To quantify the concentration of this compound over time to determine its stability under specific storage conditions.
Materials:
-
This compound standard
-
Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-grade acetonitrile and water
-
Sodium phosphate buffer for mobile phase
-
C18 analytical column
-
HPLC system with UV detector (detection at ~200-214 nm[8][10])
-
Amber vials or tubes for sample storage
Methodology:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh and dissolve this compound in your chosen aqueous buffer to a known concentration (e.g., 10 mg/mL).
-
Immediately take an aliquot for T=0 analysis. Dilute this aliquot to fall within the linear range of your calibration curve.
-
Store the remaining stock solution under your test conditions (e.g., 4°C in the dark).
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and sodium phosphate buffer (e.g., 21% acetonitrile in 79% sodium phosphate buffer).[3][6]
-
Calibration Curve: Prepare a series of dilutions from a fresh this compound standard to create a calibration curve (e.g., from 5 to 20 mg/mL, which is then further diluted for injection).[3]
-
Analysis: Inject the T=0 sample and samples from subsequent time points (e.g., Day 1, 3, 7, 14).
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Express the stability as a percentage of the initial (T=0) concentration. A common threshold for stability is retaining ≥90% of the initial concentration.
-
Self-Validation: Your T=0 sample, analyzed immediately after preparation, serves as the baseline (100%). A well-prepared standard curve with a high correlation coefficient (r² > 0.99) ensures the accuracy of your measurements.[3]
Problem 2: I'm observing new, unidentified peaks in my HPLC chromatogram when analyzing older solutions.
Diagnosis: The appearance of new peaks that are not present in a freshly prepared sample is a classic sign of chemical degradation. These peaks represent the hydrolysis products of this compound.
Explanation: As discussed in FAQ Q2, this compound degrades into different products depending on the pH. A stability-indicating HPLC method should be able to resolve the parent this compound peak from these degradation product peaks.[3] If your current method does not achieve this, you may be overestimating the amount of active this compound remaining.
Solution:
-
Optimize Chromatography: If necessary, adjust your HPLC method (e.g., mobile phase composition, gradient) to achieve baseline separation between the this compound peak and the new peaks.
-
Characterize Degradants: For advanced applications, such as formulation development, you may need to identify these degradation products using mass spectrometry (LC-MS).[11]
-
Prevent Degradation: The most practical solution is to prevent significant degradation from occurring. Re-evaluate your solution preparation and storage procedures based on the stability data. Prepare solutions fresh, ideally for same-day use, or store refrigerated for the shortest possible time.
Section 3: Data Summary & Best Practices
To aid in experimental design, the following table summarizes the stability of this compound under various commonly encountered conditions, based on published literature.
Table 1: Summary of this compound Stability in Aqueous Media
| Vehicle/Solvent | Concentration | Storage Temperature | Stability / Shelf-Life | Source |
| Simple Syrup | 10 mg/mL | 4°C | Stable for at least 56 days (>96% remaining) | [3] |
| Simple Syrup | 10 mg/mL | 22°C (Room Temp) | ~8 days (to 90% concentration) | [3] |
| Ora-Plus® | 10 mg/mL | 4°C | Stable for at least 56 days (>98% remaining) | [3] |
| Ora-Plus® | 10 mg/mL | 22°C (Room Temp) | ~3 days (to 90% concentration) | [3] |
| Water for Injection | 20 mg/mL | 4°C | Stable for 7 days | [8] |
| Water for Injection | 20 mg/mL | 37°C | ~50% loss after 7 days | [8] |
| 0.9% NaCl | Reconstituted | 4°C (Refrigerated) | Up to 6 days | [1][7] |
| 0.9% NaCl | Reconstituted | Room Temperature | Up to 24 hours | [1][7] |
| 5% Dextrose | Reconstituted | 4°C (Refrigerated) | Up to 36 hours | [1] |
| 5% Dextrose | Reconstituted | Room Temperature | Up to 24 hours | [1] |
Key Takeaways & Best Practices:
-
Always Prioritize Cold Storage: Refrigeration (2-8°C) is the single most effective way to prolong the chemical stability of reconstituted this compound.
-
Use Freshly Prepared Solutions: Due to its inherent instability in water, the best practice is to reconstitute this compound immediately before use.
-
Protect from Light: Always store both solid and liquid forms of this compound protected from light using amber containers.
-
Mind the pH: For custom buffer systems, aim for a pH between 4 and 8 to minimize the rate of hydrolysis. Be aware that the pH may drift over time.
-
Validate Your System: If this compound is a critical reagent in a long-term experiment, perform a preliminary stability study in your specific vehicle and storage conditions to define a reliable use-by period.
References
- 1. WO2016005962A2 - Stable liquid formulations of this compound and processes - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stability of this compound in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and biological evaluation of hydrolysis products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound in extemporaneous oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. Chemical Stability of Two Sterile, Parenteral Formulations of this compound (Endoxan®) after Reconstitution and Dilution in Commonly used Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 9. This compound | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of this compound during UV/chlorine reaction: Kinetics, byproducts, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Weight Loss in Mice Treated with Cyclophosphamide
Prepared by a Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering weight loss in mice treated with cyclophosphamide (CTX). It is structured as a series of frequently asked questions and troubleshooting protocols to directly address common issues and ensure experimental integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: Why do my mice lose weight after this compound administration?
A: this compound-induced weight loss is a multifactorial issue, not attributable to a single cause. Understanding the underlying mechanisms is key to managing this side effect.
-
Metabolic and Cellular Effects: CTX can directly alter energy metabolism. Some studies suggest that CTX may induce the liver to burn fat rather than accumulate it and can deplete fat cell precursors, leading to reduced fat storage.[1][2] This contributes to a loss of body mass even if caloric intake doesn't decrease.[2]
-
Gastrointestinal and Organ Toxicity: CTX and its metabolites, particularly acrolein, can cause systemic toxicity.[3][4] This includes damage to the liver and kidneys, which is often dose-dependent.[3][5] Such organ stress can lead to generalized malaise, reducing the animal's motivation to eat.
-
Reduced Appetite and Dehydration: A common side effect is a decrease in food and water consumption, which directly leads to weight loss.[1][6] This anorexia can be compounded by other toxic effects of the drug.
-
Taste Disturbance (Dysgeusia): Chemotherapy can disrupt taste, leading to food aversion.[7][8] CTX has been shown to cause a two-phase disturbance in taste behavior in mice: an immediate effect and a delayed effect caused by the disruption of taste cell renewal.[8] This can make standard chow unpalatable.
-
Cachexia: In cancer models, chemotherapy can induce or exacerbate cachexia, a complex metabolic syndrome characterized by a loss of skeletal muscle.[9] This is a wasting syndrome that goes beyond simple caloric deficit.
Diagram: The Multifactorial Nature of CTX-Induced Weight Loss
Caption: Mechanisms contributing to weight loss following this compound treatment.
Q2: How much weight loss is "normal" or expected, and when should I be concerned?
A: Significant weight loss is a very common, almost expected, side effect of CTX treatment in mice.[7][10] However, the acceptable threshold for weight loss is a critical parameter for animal welfare and experimental validity.
-
General Guideline: A weight loss of 15-20% from the baseline (pre-treatment) body weight is widely considered a humane endpoint. At this point, the animal should be euthanized to prevent further suffering, unless specific justification is provided in your IACUC protocol.
-
Acute vs. Delayed Effects: Weight loss can be acute, occurring within days of a high-dose injection.[11] Some protocols, particularly those using a single high dose (e.g., 300 mg/kg), report a delayed "wasting disease," where mice suffer a sharp loss of weight a week before death, which can occur 50-70 days post-injection.[12][13]
-
Monitoring is Key: Daily body weight measurement is crucial, especially during the first 1-2 weeks after CTX administration or after each cycle.[6] A sudden, sharp decrease in weight is a major red flag that requires immediate intervention.
Q3: Does the dose, route, or schedule of this compound administration affect the severity of weight loss?
A: Absolutely. The dose and schedule are critical variables that determine the toxicity profile, including weight loss.
-
Dose-Dependence: Higher doses of CTX generally lead to more severe and rapid weight loss.[3][5][14] Studies using doses from 100 mg/kg to 250 mg/kg consistently report a dose-dependent decrease in body mass.[5][14]
-
Single High Dose vs. Metronomic Dosing: A single high-dose bolus (e.g., 150-300 mg/kg) tends to cause acute toxicity and significant weight loss.[12][15] In contrast, "metronomic" protocols, which use lower doses administered more frequently (e.g., daily via drinking water), are often better tolerated and may cause less severe weight loss while retaining anti-tumor efficacy.[16][17][18]
-
Administration Route: While most preclinical studies use intraperitoneal (i.p.) injection, oral (p.o.) administration via drinking water for metronomic schedules is also common.[16][17] Oral administration can be a safe and convenient method that may lead to better tolerability.[16]
| CTX Dosing Regimen | Mouse Strain | Reported Effect on Body Weight | Reference |
| 100, 200, 250 mg/kg (single i.p.) | Swiss Albino | Pathological changes and toxicity observed, implying weight loss. | [3] |
| 80 mg/kg/day for 3 days (i.p.) | BALB/c | Used to induce immunosuppression, associated with weight loss. | [19] |
| 100, 150, 200, 250 mg/kg (i.p.) | Not specified | Significant decrease in body mass observed in all treated groups. | [5] |
| 300 mg/kg (single i.p.) | DBA/2 | Sharp loss of weight and wasting disease observed before delayed death. | [12][13] |
| 50 mg/kg for 10 days (i.p.) | C57BL/6 | Significant decrease in body weight. | [11] |
| ~10-40 mg/kg/day (p.o. in water) | Nude or SCID | Well-tolerated daily low-dose regimen. | [16][17] |
Q4: What are the best practices for nutritional and fluid support for mice on CTX?
A: Proactive supportive care is the most effective strategy to manage CTX-induced weight loss. Do not wait for significant weight loss to occur before intervening.
-
Palatable, High-Calorie Diet: Standard chow can become unappealing. Supplement the cage with a highly palatable, soft, high-calorie diet. Options include recovery gels or doughs specifically designed for rodents. These are often high in fat and sugar, encouraging consumption.
-
Dietary Interventions: Some studies have explored specific diets. For example, yogurt has been shown to alleviate CTX-induced immunosuppression and restore body weight.[20][21] A rice-rich diet was also reported to improve survival in CTX-treated mice in one study.[22]
-
Hydration: Dehydration is a major contributor to weight loss and morbidity. Ensure easy access to water. If mice appear dehydrated (e.g., skin tenting, sunken eyes), provide supplemental hydration. This can be done via a water-rich gel in the cage or by subcutaneous (Sub-Q) injection of sterile fluids like 0.9% saline or Lactated Ringer's solution (consult your veterinarian or IACUC for approved procedures).
-
Accessibility: Place food and water sources on the cage floor. Sick animals may be too weak to reach the standard wire-bar hopper or sipper tube. Using petri dishes for soft food and hydrogels can make a significant difference.
Troubleshooting Guides & Protocols
Protocol 1: Daily Health Monitoring and Intervention Workflow
This protocol outlines a systematic approach to monitoring and managing mice treated with CTX.
Step 1: Baseline Measurements
-
Before the first CTX injection, record the baseline body weight for each mouse for at least 3 consecutive days to ensure stability.
-
Note the baseline physical appearance and behavior (e.g., bright, alert, well-groomed).
Step 2: Daily Post-Treatment Monitoring (Especially Days 1-14)
-
Weigh each mouse at the same time every day.
-
Calculate the percent weight change from baseline.
-
Perform a clinical assessment:
-
General Appearance: Is the coat groomed or unkempt? Are the eyes bright or squinting/dull?
-
Activity Level: Is the mouse active and moving normally, or is it lethargic and hunched?
-
Hydration Status: Gently pinch the skin over the shoulders. Does it snap back immediately (hydrated) or remain tented (dehydrated)?
-
Food/Water Intake: Visually inspect the cage's food hopper and water source. Note any significant decrease in consumption.
-
Step 3: Intervention Triage
-
This workflow helps standardize the response to observed weight loss.
Diagram: Intervention Workflow for CTX-Treated Mice
Caption: Decision-making workflow for managing weight loss in experimental mice.
Protocol 2: Preparation and Administration of Supportive Nutrition
Materials:
-
Commercially available rodent recovery diet (gel or paste form).
-
Hydration gel packs or sterile 0.9% saline.
-
Small, shallow dishes (e.g., sterile petri dishes).
-
1 mL syringes and appropriate needles for Sub-Q injections (if required).
Procedure:
-
Prepare Palatable Food:
-
Dispense a small amount of the recovery gel or paste into a clean, shallow dish. A typical amount is 3-5 grams per mouse, refreshed daily.
-
If using a powder, reconstitute it with water according to the manufacturer's instructions to form a soft mash.
-
-
Provide Accessible Hydration:
-
Place a hydration gel pack or a dish with hydrogel pieces on the cage floor.
-
Ensure the standard water bottle sipper tube is low enough for a potentially lethargic mouse to reach.
-
-
Administer Subcutaneous Fluids (if necessary and approved):
-
Gently scruff the mouse to lift the skin between the shoulder blades, creating a "tent."
-
Insert a sterile needle (25-gauge or smaller) into the base of the tent, parallel to the spine.
-
Slowly inject the prescribed volume of sterile saline (typically 1-2 mL for an adult mouse, but consult your vet).
-
Withdraw the needle and gently pinch the injection site to prevent leakage. Monitor the mouse to ensure the fluid is absorbed.
-
References
- 1. researchgate.net [researchgate.net]
- 2. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 3. Toxic Effects of Different Doses of this compound on Liver and Kidney Tissue in Swiss Albino Mice: A Histopathological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular mechanisms of this compound-induced taste loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Animal Model of this compound-induced Bone Marrow Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delayed toxicity of this compound in normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delayed toxicity of this compound in normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Improvement of Myelopoiesis in this compound-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor effects in mice of low-dose (metronomic) this compound administered continuously through the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Combination of metronomic this compound and dietary intervention inhibits neuroblastoma growth in a CD1-nu mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevention of this compound-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yogurt Alleviates this compound-Induced Immunosuppression in Mice through D-Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effect of a rice-rich diet on the therapeutic efficacy of this compound with special reference to the enhancement of transplantation immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Cyclophosphamide Efficacy in Mouse Strains
Welcome to the technical support center for researchers utilizing cyclophosphamide (CP) in preclinical mouse models. This guide is designed to address the significant variability in therapeutic efficacy and toxicity observed across different mouse strains. As scientists and drug development professionals, understanding these nuances is critical for designing robust experiments, interpreting results accurately, and ultimately, advancing therapeutic programs. This resource provides in-depth FAQs, troubleshooting guides, and validated protocols to help you navigate these complexities.
Foundational Concepts: Understanding this compound
This section addresses the fundamental questions regarding this compound's mechanism of action and the root causes of its variable effects.
Q1: What is the fundamental mechanism of action for this compound?
A: this compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to become cytotoxic.[1] Its primary anti-neoplastic effect is achieved through its active metabolite, phosphoramide mustard.[1][2] This metabolite is a potent alkylating agent that forms irreversible cross-links within and between DNA strands, primarily at the guanine N-7 position.[2][3] This extensive DNA damage disrupts replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[3][4]
Beyond its direct cytotoxic effects, this compound also possesses significant immunomodulatory properties. Depending on the dose, it can enhance anti-tumor immunity by:
-
Depleting regulatory T cells (Tregs): Low, metronomic doses of CP can selectively reduce the population of immunosuppressive CD4+CD25+FoxP3+ Tregs in the tumor microenvironment.[5][6]
-
Inducing immunogenic cell death: CP-induced tumor cell death can release tumor antigens and danger signals that stimulate an immune response.[5]
-
Promoting a pro-inflammatory environment: It can trigger the release of Type I interferons (IFNs), which enhance the function of dendritic cells and cytotoxic T cells.[6]
Q2: How is this compound metabolized, and which enzymes are critical?
A: The bioactivation of this compound is a multi-step process primarily occurring in the liver, though extrahepatic metabolism can occur.[2][3] The pathway is crucial as it generates both the therapeutic and toxic components of the drug.
-
Activation: The inactive parent drug is first hydroxylated by cytochrome P450 (CYP) enzymes, predominantly CYP2B6 and CYP2C19 in humans, to form 4-hydroxythis compound (4-OH-CP).[7][8] Mouse homologues include Cyp2b10 and Cyp2c29.[9]
-
Equilibrium: 4-OH-CP exists in equilibrium with its tautomer, aldophosphamide. This is the key pharmacologically active metabolite that can diffuse into cells.[10][11]
-
Cytotoxicity & Toxicity Generation: Inside the cell, aldophosphamide is cleaved into two components:
-
Detoxification: Aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH) enzymes, such as ALDH1A1, which convert it into the inactive carboxythis compound.[14][15] High levels of ALDH in cells, including hematopoietic stem cells, confer resistance to CP's toxic effects.[1][15]
This complex pathway highlights multiple points where genetic variation can influence the drug's overall effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of this compound Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ecronicon.net [ecronicon.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Murine strain differences in metabolism and bladder toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Association between gene polymorphisms in the this compound metabolism pathway with complications after haploidentical hematopoietic stem cell transplantation [frontiersin.org]
- 15. Induction of this compound-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Stability and Accurate Dosing of Cyclophosphamide in Cell Culture Applications
Welcome to the technical support center for cyclophosphamide (CP) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in in vitro cell culture systems. The inherent instability of this drug's active metabolites in aqueous environments presents a significant challenge to experimental reproducibility and data interpretation. This document provides in-depth, field-proven insights and protocols to mitigate these issues, ensuring the integrity and reliability of your research.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles governing this compound's behavior in cell culture, which is critical for troubleshooting and proper experimental design.
Q1: I added this compound to my cancer cells, but I'm not seeing any cytotoxic effect. Why?
This is a common and critical observation. This compound is a prodrug, meaning it is biologically inactive in its parent form.[1][2][3] In living organisms, it is converted into its active, cytotoxic form primarily by cytochrome P450 (CYP450) enzymes in the liver.[3][4][5] Most standard cell lines do not express these enzymes, so they cannot perform the necessary bioactivation. Therefore, adding the parent this compound directly to a culture will typically show little or no activity.[2][6]
Q2: What is the difference between this compound (CP) and 4-hydroperoxythis compound (4-HC)? Which one should I use for in vitro work?
This is the key to using this drug effectively in vitro.
-
This compound (CP): The inactive prodrug that requires enzymatic activation.
-
4-hydroperoxythis compound (4-HC): A pre-activated derivative of this compound.[2] In aqueous solutions like cell culture media, 4-HC is designed to spontaneously decompose to 4-hydroxythis compound (4-OHCP), the primary active metabolite.[2][4]
For most in vitro experiments, 4-HC is the recommended choice as it bypasses the need for enzymatic activation, allowing you to study the drug's cytotoxic effects directly.[2] An alternative for more complex studies aiming to mimic metabolism is to use the parent CP in conjunction with a hepatic S9 microsomal fraction, which contains the necessary activating enzymes.[7]
Q3: What causes the active form of this compound to degrade in my cell culture media?
The instability lies with the active metabolite, 4-hydroxythis compound (4-OHCP). In the aqueous, neutral pH environment of cell culture media, 4-OHCP exists in a chemical equilibrium with its open-ring tautomer, aldophosphamide (ALDO).[1][4][8] It is ALDO that is the pharmacologically active metabolite.[1][9]
However, ALDO is chemically unstable in cell culture media. It undergoes a process called β-elimination, breaking down into two molecules:
-
Phosphoramide Mustard (PAM): The potent DNA alkylating agent responsible for the cytotoxic effect.[3][4]
This decomposition reaction is catalyzed by ions present in virtually all cell culture media, particularly secondary phosphate and bicarbonate ions.[1][10]
Q4: How quickly does the active form of this compound (4-OHCP/ALDO) degrade?
The degradation is rapid. The half-life of the 4-OHCP/ALDO equilibrium pair can be as short as 20 minutes in biological fluids like rat serum.[1] In aqueous solutions, the stability is highly dependent on temperature and pH.[11][12] Solutions are significantly more stable when refrigerated (4-5°C) compared to room temperature or 37°C.[11][12] For instance, an aqueous solution at 25°C can lose about 3.5% potency in 24 hours, whereas at 5°C, the loss is only about 0.55% after a full week.[11] This underscores the critical need for proper handling and immediate use after dilution in media.
Q5: What are the consequences of this rapid degradation for my experiments?
The rapid, uncontrolled breakdown of the active drug is a major source of experimental variability and artifacts.
-
Inconsistent Drug Exposure: Cells are exposed to a high, sharp burst of the cytotoxic agent (phosphoramide mustard) immediately after you add the drug, followed by a rapid decline in its concentration. This does not reflect a stable dose over the typical 24, 48, or 72-hour incubation period.
-
Poor Reproducibility: Minor variations in timing, temperature, or media composition can significantly alter the degradation rate, leading to high variability between replicate wells and across different experiments.
-
Inaccurate Potency Measurement (IC50): The calculated IC50 value becomes highly unreliable because the "concentration" is not constant. The value you record is the initial concentration, not the effective concentration cells experience over time.
Section 2: Troubleshooting Guide - Common Problems & Solutions
Problem 1: My results show high variability between replicate wells and experiments.
-
Underlying Cause: This is the classic symptom of uncontrolled drug degradation. Even a few minutes of difference in handling time between plates, or slight temperature variations in your incubator, can alter the concentration profile of the active drug that cells are exposed to.
-
Solution & Best Practice:
-
Strictly Standardize Timing: Prepare the final drug dilution in media immediately before adding it to the cells. Add the drug solution to all wells/plates in a single, uninterrupted workflow.
-
Control Temperature: Pre-warm all media and reagents to 37°C before preparing the final dilution to ensure the degradation process starts consistently. Do not leave drug-containing media on the benchtop.
-
Implement the Media-Refresh Technique: For longer experiments (>4-6 hours), the most robust solution is to periodically replace the media with a freshly prepared drug solution. This is the best way to approximate a constant drug concentration. See Protocol 3 for a detailed methodology.
-
Problem 2: My IC50 values are inconsistent and not comparable to published data.
-
Underlying Cause: As explained in FAQ 5, the IC50 is based on the initial drug concentration, which is not maintained. An experiment with a 24-hour endpoint is effectively measuring the result of a brief, high-dose exposure, not a sustained 24-hour exposure at the target concentration.
-
Solution & Best Practice:
-
Shorten Exposure Time: If experimentally feasible, use shorter endpoints (e.g., 4-8 hours) where the initial concentration is more representative of the total exposure.
-
Adopt the Media-Refresh Technique: This is the gold standard for obtaining reliable dose-response curves. By replacing the media every few hours, you maintain a much more stable concentration of the active drug, leading to more accurate and reproducible IC50 values. See Protocol 3 .
-
Problem 3: My in vitro results don't correlate well with our in vivo animal study data.
-
Underlying Cause: There are two key biochemical differences between the standard in vitro model and the in vivo environment.
-
Different Degradation Byproducts: In cell culture, ALDO degrades to phosphoramide mustard and the toxic byproduct acrolein.[1][8] In vivo, ALDO is primarily decomposed enzymatically by phosphodiesterases to phosphoramide mustard and a different, pro-apoptotic aldehyde called 3-hydroxypropanal (HPA).[1][9] This difference in byproducts can lead to different cellular responses.
-
Pharmacokinetics: In vivo, drug metabolism and clearance create a specific pharmacokinetic (PK) profile (a curve of concentration over time). In a standard in vitro assay, you have a "spike and decline" profile that does not mimic the sustained exposure seen in vivo.
-
-
Solution & Best Practice:
-
Acknowledge the Limitations: Be aware that the in vitro model using 4-HC is a simplification.
-
Mimic PK with Media-Refresh: Use the media-refresh technique (Protocol 3) to better approximate the sustained drug levels seen in vivo.
-
Consider an S9 Activation Model (Advanced): For a more biologically relevant model, consider using parent this compound with an S9 hepatic microsome fraction and an NADPH-generating system. This co-incubation allows for enzymatic activation of the drug in the culture dish, more closely mimicking the metabolic process.[7]
-
Section 3: Protocols for Best Practices
Protocol 1: Preparation and Handling of this compound Stock Solutions
Proper preparation and storage are the first line of defense against degradation.
-
Solvent Selection:
-
For Immediate Use: this compound monohydrate can be dissolved in sterile water.[11][13] However, aqueous solutions should be made fresh and used immediately, as they will degrade even when refrigerated.[11][13]
-
For Long-Term Storage: The preferred solvent is Dimethyl Sulfoxide (DMSO).[13] A high-concentration stock in DMSO can be stored for many months at -20°C.[13] When diluting into aqueous media for experiments, ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[13]
-
-
Storage of Solutions & Powder:
-
Powder: Store this compound monohydrate vials at the recommended temperature, typically 2-8°C, protected from light.[11]
-
Aqueous Solutions: Must be used immediately. Can be kept at 2-8°C for a few hours at most.[11]
-
DMSO Stock Solutions: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C.[13]
-
-
Safety Precautions:
-
This compound is a hazardous cytotoxic and carcinogenic agent. All handling, including weighing and solution preparation, must be performed in a certified chemical fume hood or Class II Type B biological safety cabinet.[14]
-
Always wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety glasses.[14]
-
Dispose of all contaminated materials and waste according to your institution's hazardous chemical waste procedures.[14]
-
Protocol 2: Standard Dosing Workflow Using 4-Hydroperoxythis compound (4-HC)
This protocol is for standard, short-term experiments where a media refresh is not performed.
-
Preparation: Culture cells to the desired density in your assay plates.
-
Calculate Dilutions: Determine the final concentrations needed for your dose-response curve. Calculate the volume of 4-HC stock solution required.
-
Prepare Fresh Drug-Media: Pre-warm the required volume of complete cell culture media to 37°C. Immediately before application , dilute the 4-HC stock solution into the pre-warmed media to achieve the final working concentrations. Mix gently by inverting.
-
Dose Cells: Remove the old media from the cells and immediately add the freshly prepared drug-containing media.
-
Incubate: Place the plates in the incubator for the desired experimental duration. Be aware that the effective drug concentration will decrease significantly over time.
Protocol 3: The Media-Refresh Technique for Stabilizing Drug Exposure
This protocol is highly recommended for experiments longer than 4-6 hours to ensure a more constant drug concentration.
-
Define Refresh Interval: Choose a refresh interval based on your experiment's duration. A 4-hour interval is a robust starting point.
-
Prepare Drug-Media in Batches: For each time point you will perform a refresh, prepare a fresh batch of drug-containing media from your stock solution as described in Protocol 2. Do not prepare all the media at the start of the experiment.
-
Perform Media Exchange:
-
At each interval (e.g., T=0, T=4h, T=8h...), pre-warm the next batch of drug-media.
-
Carefully aspirate the old media from the cell culture wells. To avoid disturbing adherent cells, aspirate from the side of the well.
-
Gently add the fresh, pre-warmed drug-media to each well.
-
-
Continue Incubation: Return the plate to the incubator until the next scheduled refresh or the end of the experiment. This ensures cells are consistently exposed to the intended concentration of active drug.
Section 4: Data Summaries & Visualizations
Data Presentation
Table 1: Summary of this compound Aqueous Solution Stability This table summarizes the degradation rates under different storage conditions, highlighting the critical impact of temperature.
| Solvent/Diluent | Concentration | Storage Temperature | Potency Loss (Approx.) | Time Period | Source(s) |
| Water, diluted with 0.9% NaCl | 4 mg/ml | 25°C (Room Temp) | 3.5% | 24 hours | [11] |
| Water, diluted with 0.9% NaCl | 4 mg/ml | 25°C (Room Temp) | 11.9% | 1 week | [11] |
| Water, diluted with 0.9% NaCl | 4 mg/ml | 5°C (Refrigerated) | 0.55% | 1 week | [11] |
| Water, diluted with 0.9% NaCl | 4 mg/ml | 5°C (Refrigerated) | 1.0% | 4 weeks | [11] |
| Simple Syrup | 10 mg/ml | 4°C (Refrigerated) | ~4% | 56 days | [12] |
| Ora-Plus | 10 mg/ml | 4°C (Refrigerated) | ~2% | 56 days | [12] |
Mandatory Visualization
Caption: In vitro degradation of 4-HC in cell culture media.
Caption: Comparison of dosing workflows for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound and 4-hydroxythis compound pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Microassay for Biological Activity of this compound Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activation of this compound for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. irispublishers.com [irispublishers.com]
- 10. Conversion of 4-hydroperoxythis compound and 4-hydroxythis compound to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stability of this compound in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lsuhsc.edu [lsuhsc.edu]
Technical Support Center: Cyclophosphamide-Induced Myelosuppression in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cyclophosphamide (CTX)-induced myelosuppression models. This guide is designed to provide in-depth, field-proven insights to help you design, execute, and troubleshoot your experiments with scientific rigor.
Introduction: Understanding the Model
This compound is a widely used alkylating agent in cancer chemotherapy, with myelosuppression being its major dose-limiting toxicity.[1] This characteristic makes it an invaluable tool in preclinical research to simulate chemotherapy-induced bone marrow suppression and to evaluate novel myeloprotective or hematopoietic recovery agents.[2][3] The efficacy of this model hinges on a clear understanding of its mechanism, precise protocol execution, and proactive troubleshooting.
CTX is a prodrug that requires metabolic activation by hepatic cytochrome P-450 enzymes.[4] This process generates two key metabolites: phosphoramide mustard, the active alkylating agent responsible for the cytotoxic effects on rapidly dividing hematopoietic progenitor cells, and acrolein, a toxic byproduct that contributes to side effects like hemorrhagic cystitis.[4][5] The damage to hematopoietic stem and progenitor cells leads to a predictable decline in peripheral blood cell counts, including white blood cells (WBCs), red blood cells (RBCs), and platelets.[2][6]
Frequently Asked Questions (FAQs)
Here we address common questions encountered when establishing and running the CTX-induced myelosuppression model.
Q1: Which animal model and strain should I choose?
-
A1: C57BL/6 and Balb/c mice are the most frequently used strains for this model due to their well-characterized immune systems and predictable response to CTX.[2][7] Sprague-Dawley and Wistar rats are also commonly used, particularly for studies requiring larger blood volumes or specific surgical manipulations.[8][9] The choice of strain may depend on the specific research question, such as evaluating immune responses where different T-cell populations are of interest.
Q2: What is the appropriate dose and administration route for CTX?
-
A2: The dose and route are critical variables that determine the severity and kinetics of myelosuppression.
-
Single High-Dose Regimen: A single intraperitoneal (i.p.) injection of 150-200 mg/kg is common in mice to induce acute, severe myelosuppression.[1][10] The nadir (lowest point) for leukocytes is typically observed around 3-7 days post-injection, with recovery beginning around day 10.[1]
-
Multiple Low-Dose Regimen: A regimen of 25-50 mg/kg i.p. daily for several consecutive days (e.g., 4-10 days) can establish a more sustained myelosuppression.[2][9][11] This approach may better mimic some clinical chemotherapy cycles.
-
Route of Administration: Intraperitoneal injection is the most common and reliable route in rodent models.[1][9] Oral administration is also possible but may lead to more variability in absorption.[12][13]
-
Q3: What are the key parameters to monitor and at what time points?
-
A3: A multi-parameter approach is essential for a comprehensive assessment.
-
Hematology: Peripheral blood counts (WBCs with differential, RBCs, hemoglobin, and platelets) are the primary endpoints. Sampling should occur at baseline (before CTX), at the expected nadir (e.g., days 3-7 for a single high dose), and during the recovery phase (e.g., days 10, 14, and 21).[2][14]
-
Bone Marrow Analysis: Bone marrow cellularity from the femur or tibia provides a direct measure of myelosuppression. This is typically an endpoint analysis.
-
Organ Indices: Spleen and thymus weights (relative to body weight) are often reduced due to lymphocyte depletion and can be valuable indicators of immunosuppression.[2][11]
-
Flow Cytometry: Analysis of hematopoietic stem and progenitor cell populations in the bone marrow (e.g., LSK cells - Lin-Sca-1+c-Kit+) can provide mechanistic insights.[1]
-
Q4: My animals are experiencing excessive weight loss and mortality. What should I do?
-
A4: Significant toxicity can be a challenge.
-
Dose Reduction: The most likely cause is that the CTX dose is too high for your specific strain, age, or health status of the animals. Consider reducing the dose by 10-20%.
-
Supportive Care: Ensure easy access to food and water. Using a hydrogel or mash can encourage consumption. In some cases, subcutaneous fluid administration may be necessary to prevent dehydration.[15]
-
Animal Health Monitoring: Increase the frequency of monitoring to twice daily after CTX administration. Look for signs of distress such as hunched posture, ruffled fur, and lethargy. Euthanize animals that reach pre-defined humane endpoints.
-
Acrolein Toxicity: To mitigate bladder toxicity from acrolein, ensure animals are well-hydrated. Some protocols co-administer MESNA (2-mercaptoethane sulfonate sodium) as a protective agent, though this is more common with very high-dose regimens.[12]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood counts between animals | Inconsistent CTX preparation or injection volume; Variable drug absorption; Pre-existing subclinical infections in the colony. | Ensure CTX is fully dissolved and vortexed before each injection. Use precise injection techniques (e.g., consistent i.p. location). Source animals from a reliable vendor and allow for proper acclimatization. |
| Failure to achieve significant myelosuppression | Incorrect CTX dose calculation; Degraded CTX solution; Incorrect administration route (e.g., subcutaneous instead of intraperitoneal). | Double-check all calculations for dose and concentration. Prepare CTX solution fresh for each experiment as it is unstable in solution. Refine and standardize your i.p. injection technique. |
| Unexpected platelet increase | This can be a reactive thrombocytosis following an initial dip. | This phenomenon has been reported in some studies with multi-day CTX administration.[2][11] Continue monitoring to see if it normalizes during the recovery phase. It is a known, though not universal, response. |
| Hemorrhagic cystitis observed at necropsy | Toxicity from the CTX metabolite acrolein.[4] | Encourage urination by ensuring adequate hydration.[12] Consider co-administration of a diuretic like furosemide or a uroprotectant like MESNA if using high-dose or prolonged CTX regimens. |
Experimental Protocols & Data
Protocol: Induction of Acute Myelosuppression in Mice
This protocol is a standard method for inducing a robust and reproducible myelosuppressive state.
Materials:
-
This compound monohydrate (CTX)
-
Sterile 0.9% saline
-
C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles (27G)
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment under controlled environmental conditions.[1]
-
Baseline Sampling: On Day 0, collect a small volume of blood from the tail vein or saphenous vein for a baseline complete blood count (CBC).
-
CTX Preparation: Immediately before use, dissolve CTX in sterile 0.9% saline to a final concentration of 15 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
CTX Administration: Administer a single intraperitoneal (i.p.) injection of CTX at a dose of 150 mg/kg.[1] For a 25g mouse, this would be a volume of 250 µL. A control group should receive an equivalent volume of saline.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur).
-
Post-CTX Sampling: Collect blood samples at selected time points to track the progression and recovery of myelosuppression. Recommended time points are Day 3 (nadir), Day 7, and Day 10.[1]
-
Endpoint Analysis: At the final time point, euthanize animals and harvest femurs/tibias for bone marrow cellularity analysis and spleens/thymuses for organ weight indices.
Typical Hematological Response in Mice
The following table summarizes the expected changes in key hematological parameters in C57BL/6 mice following a single 150 mg/kg i.p. dose of CTX. Values are illustrative and can vary based on specific laboratory conditions.
| Parameter | Baseline (Day 0) | Nadir (Day 3-4) | Recovery (Day 10) |
| WBC Count (x10³/µL) | 8.0 - 12.0 | < 1.0 | 4.0 - 7.0 |
| Neutrophils (x10³/µL) | 1.0 - 3.0 | < 0.2 | 1.5 - 4.0 |
| Lymphocytes (x10³/µL) | 6.0 - 9.0 | < 0.8 | 2.5 - 5.0 |
| Platelets (x10³/µL) | 800 - 1200 | 300 - 500 | 700 - 1100 |
| RBC Count (x10⁶/µL) | 9.0 - 10.5 | 7.5 - 9.0 | 8.5 - 10.0 |
Data synthesized from multiple sources indicating a significant drop in WBCs and platelets post-CTX administration.[1][2][16]
Mechanisms & Workflows
Mechanism of this compound Action
The following diagram illustrates the metabolic activation of this compound and the subsequent mechanism of action leading to myelosuppression.
Caption: Metabolic activation of this compound and its downstream effects.
Experimental Workflow Diagram
This diagram outlines a typical workflow for evaluating a potential myeloprotective agent using the CTX-induced myelosuppression model.
Caption: Standard experimental workflow for a myeloprotection study.
References
- 1. Improvement of Myelopoiesis in this compound-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Animal Model of this compound-induced Bone Marrow Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. This compound induced myelosuppression: Significance and symbolism [wisdomlib.org]
- 7. Characteristics of the this compound-induced immunosuppression model in Balb/c mice | Laboratory Animals for Science [labanimalsjournal.ru]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. This compound | VCA Animal Hospitals [vcahospitals.com]
- 13. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. iwmf.com [iwmf.com]
- 15. aaha.org [aaha.org]
- 16. Prevention of this compound-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Unexpected Side Effects of Cyclophosphamide in Laboratory Animals
Welcome to the technical support center for researchers utilizing cyclophosphamide (CP) in preclinical studies. This resource is designed to provide in-depth, field-proven insights into the unexpected side effects of this widely used alkylating agent in laboratory animals. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these effects, ensuring the integrity of your research and the welfare of your animal subjects.
Introduction: Beyond the Expected Myelosuppression
This compound is a prodrug, activated by hepatic cytochrome P450 enzymes into its active metabolites, primarily phosphoramide mustard and a toxic byproduct, acrolein.[1][2] While its myelosuppressive and antineoplastic properties are well-documented, researchers often encounter a spectrum of unexpected toxicities that can confound experimental results and impact animal health. This guide provides a structured approach to understanding and addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: My animals are showing signs of bladder irritation (e.g., hematuria, frequent urination). What is happening and how can I mitigate this?
A1: You are likely observing this compound-induced hemorrhagic cystitis, a common and significant side effect.[3][4]
-
Causality: This condition is primarily caused by the accumulation of acrolein in the bladder.[5] Acrolein is a highly reactive metabolite that irritates the urothelium, leading to edema, ulceration, hemorrhage, and necrosis.[4]
-
Troubleshooting & Mitigation:
-
Hydration: Ensure animals have free access to water to promote diuresis and dilute the concentration of acrolein in the urine.
-
Mesna Co-administration: Mesna (2-mercaptoethane sulfonate sodium) is a uroprotective agent that detoxifies acrolein in the urinary tract.[6] A common regimen is to administer Mesna shortly before or concurrently with this compound, and again at 4 and 8 hours post-injection.
-
Diuretics: In some protocols, a diuretic like furosemide can be used to increase urine output, but this should be carefully considered to avoid dehydration.
-
Monitoring: Regularly monitor urine for the presence of blood (visually or with urinalysis strips).[7] Observe for signs of urinary distress, such as frequent urination or straining.[8]
-
Q2: I've noticed unexpected neurological symptoms in my rodents, such as lethargy, motor incoordination, or cognitive deficits in behavioral tests. Is this related to this compound?
A2: Yes, this compound-induced neurotoxicity is an increasingly recognized side effect.[9]
-
Causality: The mechanisms are multifactorial and include oxidative brain damage, neuroinflammation, apoptotic neuronal cell death, and disruption of neurotransmitter balance.[1][10] Unlike many chemotherapeutics, this compound and its metabolites can cross the blood-brain barrier.[11]
-
Troubleshooting & Mitigation:
-
Behavioral Phenotyping: If your research involves behavioral outcomes, be aware that this compound can be a confounding factor. It is crucial to include appropriate control groups to differentiate between disease-related and drug-induced behavioral changes.
-
Antioxidant Co-administration: Preclinical studies have explored the neuroprotective effects of antioxidants like gallic acid and curcumin, which have shown promise in mitigating oxidative stress in the brain.[1]
-
Dose and Schedule Optimization: Consider if the dose or administration schedule can be modified to reduce peak drug concentrations that may exacerbate neurotoxicity.
-
Monitoring: Observe animals for changes in gait, activity levels, and performance in behavioral paradigms such as the Morris water maze or Y-maze.[1]
-
Q3: My animals are experiencing significant weight loss and reduced organ weights, particularly in the reproductive organs. What is the underlying cause?
A3: this compound can induce significant systemic toxicity, leading to weight loss and specific effects on reproductive organs.[12][13]
-
Causality:
-
General Toxicity: Weight loss can be a result of gastrointestinal distress, decreased appetite, and the overall catabolic state induced by the drug.[14][15]
-
Reproductive Toxicity: this compound is a potent gonadotoxin. In males, it can lead to testicular atrophy, decreased sperm count and motility, and reduced testosterone levels.[14][16] This is primarily due to oxidative stress and DNA damage in spermatocytes.[16]
-
-
Troubleshooting & Mitigation:
-
Nutritional Support: Provide palatable, high-calorie food to counteract weight loss.
-
Dose Consideration: Be aware that higher doses of this compound are associated with more severe weight loss and reproductive toxicity.[13]
-
Study Design: If reproductive parameters are not a primary endpoint, be aware of these effects as potential confounders. For studies focusing on reproduction, lower, fractionated doses may be considered.
-
Monitoring: Regularly record body weights.[17] For reproductive studies, monitor testicular and epididymal weights, sperm parameters, and hormone levels.[12][14]
-
Q4: I have observed unexpected cardiac abnormalities in my animals. Is cardiotoxicity a known side effect of this compound?
A4: Yes, high-dose this compound can induce cardiotoxicity.[18][19]
-
Causality: The mechanism is thought to involve direct endothelial damage by this compound metabolites, leading to increased permeability, microthromboses, and myocyte damage.[20][21] Oxidative stress also plays a significant role.[21]
-
Troubleshooting & Mitigation:
-
Dose-dependency: Cardiotoxicity is more common with high-dose regimens.[21]
-
Antioxidant Supplementation: Studies in rats have shown that curcumin and other antioxidants may offer protection against this compound-induced cardiotoxicity by restoring the oxidant/antioxidant balance.[20]
-
Monitoring: In high-risk protocols, consider monitoring cardiac biomarkers like creatine kinase-MB (CK-MB) or troponins.[18][22] Histopathological examination of the heart can confirm myocyte damage.[20]
-
Troubleshooting Guides
Guide 1: Managing Gastrointestinal Toxicity
-
Issue: Animals exhibit diarrhea, vomiting, and decreased food and water intake.[23][24]
-
Mechanism: this compound can cause direct damage to the rapidly dividing cells of the intestinal epithelium, leading to inflammation and impaired barrier function.[23][25]
-
Step-by-Step Protocol:
-
Monitor: Closely observe animals for signs of GI distress. Record food and water consumption daily.
-
Supportive Care: Provide wet mash or a highly palatable diet to encourage eating. Subcutaneous fluids may be necessary for dehydration.
-
Anti-emetics and Anti-diarrheals: The use of supportive medications should be discussed with a veterinarian to ensure they do not interfere with the experimental aims.
-
Gut Microbiome Considerations: Emerging research suggests that this compound can disrupt the gut microbiota, which may contribute to toxicity.[23] Probiotic or prebiotic supplementation could be explored in specific contexts.
-
Guide 2: Investigating Unexpected Immunomodulatory Effects
-
Issue: this compound is known as an immunosuppressant, but at lower doses, it can have immunostimulatory effects.[26][27]
-
Mechanism: Low-dose or "metronomic" this compound can selectively deplete regulatory T cells (Tregs), enhance the function of effector T cells and dendritic cells, and promote a pro-inflammatory tumor microenvironment.[26]
-
Experimental Workflow:
-
Define Dosing Regimen: High-dose, lymphoablative regimens will differ significantly in their immunological impact compared to low-dose, frequent administration.
-
Immune Cell Profiling: Use flow cytometry to analyze immune cell populations in the blood, spleen, and tumor microenvironment. Pay close attention to the ratio of CD8+ effector T cells to FoxP3+ regulatory T cells.
-
Cytokine Analysis: Measure serum or tissue levels of key cytokines (e.g., IFN-γ, IL-6, TNF-α) to assess the inflammatory milieu.
-
Functional Assays: Perform ex vivo assays to assess the function of isolated immune cells, such as T cell proliferation or cytotoxicity assays.
-
Data & Protocols
Table 1: Summary of this compound-Induced Toxicities and Monitoring Parameters
| Toxicity | Animal Model | Key Clinical Signs/Observations | Recommended Monitoring Parameters |
| Urotoxicity | Rats, Mice | Hematuria, frequent urination, bladder distension | Urinalysis, bladder weight, histopathology of the bladder |
| Neurotoxicity | Rats, Mice | Lethargy, ataxia, cognitive deficits | Behavioral testing (e.g., Y-maze, water maze), histopathology of the brain, oxidative stress markers |
| Reproductive Toxicity | Mice | Decreased testicular/epididymal weight, reduced fertility | Sperm count and motility, serum testosterone levels, histopathology of testes |
| Cardiotoxicity | Rats, Mice | Edema, congestion, inflammation of cardiac tissue | Serum CK-MB and troponin levels, ECG, histopathology of the heart |
| Gastrointestinal Toxicity | Mice | Diarrhea, vomiting, weight loss | Daily body weight, food/water intake, stool consistency, histopathology of the intestine |
Protocol 1: Histopathological Assessment of this compound-Induced Cystitis
-
Tissue Collection: At the experimental endpoint, euthanize the animal and carefully dissect the urinary bladder.
-
Fixation: Gently flush the bladder with saline and then fix in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm sections and mount on glass slides.
-
Staining: Stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Evaluate the urothelium for edema, hemorrhage, inflammatory cell infiltration, and necrosis.
Visualizations
Diagram 1: Mechanism of this compound Activation and Toxicity
Caption: this compound activation pathway and generation of therapeutic and toxic metabolites.
Diagram 2: Troubleshooting Workflow for Suspected Neurotoxicity
Caption: A logical workflow for investigating and confirming this compound-induced neurotoxicity.
References
- 1. Molecular mechanisms underlying this compound-induced cognitive impairment and strategies for neuroprotection in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. ijmdc.com [ijmdc.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | VCA Animal Hospitals [vcahospitals.com]
- 8. vmc.vet.osu.edu [vmc.vet.osu.edu]
- 9. Molecular mechanisms underlying this compound-induced cognitive impairment and strategies for neuroprotection in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effect of Edaravone on this compound Induced Oxidative Stress and Neurotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. This compound treatment causes impairment of sperm and its fertilizing ability in mice [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The mechanisms of this compound-induced testicular toxicity and the protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low-Dose this compound Induces Nerve Injury and Functional Overactivity in the Urinary Bladder of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutathione S-transferase P protects against this compound-induced cardiotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Post-transplant this compound-induced cardiotoxicity: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 21. The Role of Antioxidants in Ameliorating this compound-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. Systemic treatment-induced gastrointestinal toxicity: incidence, clinical presentation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Immunomodulatory effects of this compound and implementations for vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Beyond DNA Damage: Exploring the Immunomodulatory Effects of this compound in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Cyclophosphamide Efficacy in Patient-Derived Xenograft (PDX) Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of methodologies for validating the efficacy of cyclophosphamide (CPA) in patient-derived xenograft (PDX) models. We will delve into the critical scientific principles, detailed experimental protocols, and data interpretation frameworks necessary for robust preclinical assessment.
Part 1: The Foundation - Understanding the Core Components
A robust experimental design is predicated on a thorough understanding of its principal components: the therapeutic agent and the model system.
Section 1.1: this compound (CPA): Mechanism of Action and Clinical Relevance
This compound is a cornerstone chemotherapeutic agent, but its efficacy is not inherent. It is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[1][2] This activation occurs primarily in the liver via cytochrome P450 enzymes, which convert CPA into 4-hydroxythis compound.[3] This intermediate is then transported to tumor cells where it decomposes into two key metabolites: phosphoramide mustard and acrolein.
-
Phosphoramide Mustard is the primary alkylating agent responsible for CPA's anticancer activity. It forms irreversible DNA cross-links, both between and within DNA strands, primarily at the N-7 position of guanine.[1][2] This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[3]
-
Acrolein does not possess significant antitumor properties but is responsible for some of CPA's toxic side effects, notably hemorrhagic cystitis.[1]
Beyond direct cytotoxicity, CPA also exhibits immunomodulatory effects, including the depletion of regulatory T cells (Tregs), which can enhance antitumor immune responses.[2][3]
Diagram: this compound Activation and Mechanism of Action
Caption: Metabolic activation of this compound.
Section 1.2: Patient-Derived Xenograft (PDX) Models: A Primer
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[4][5] This approach bypasses the artificial selection pressures of in vitro cell culture, offering several distinct advantages over traditional cell line-derived xenograft (CDX) models.
Advantages:
-
Preservation of Heterogeneity: PDX models better maintain the genetic and phenotypic diversity of the original patient tumor.[4][6]
-
Clinical Relevance: They more faithfully recapitulate the histopathology, molecular signatures, and, crucially, the therapeutic responses observed in patients.[6][7]
-
Predictive Power: Multiple studies have demonstrated a strong correlation between drug efficacy in PDX models and clinical outcomes in the corresponding patients.[7][8]
Limitations:
-
Immunodeficiency: The requirement for an immunodeficient host mouse precludes the study of therapies that rely on a fully functional immune system.[5][9] This can be partially overcome by using "humanized" mice co-engrafted with human immune cells.[5][6]
-
Stroma Replacement: Over time and passages, the original human tumor stroma may be replaced by mouse stroma, which can affect the tumor microenvironment.[10]
-
Time and Cost: Establishing and maintaining a large cohort of PDX models is significantly more time-consuming and expensive than working with cell lines.[11]
Part 2: Experimental Design for a Robust Efficacy Study
A well-designed study is paramount for generating reliable and translatable data. The following sections outline a comprehensive workflow.
Section 2.1: The Core Protocol: A Step-by-Step Guide
This protocol outlines a generalized workflow for a comparative efficacy study of this compound in established PDX models.
Diagram: Standard PDX Efficacy Study Workflow
Caption: Workflow for a PDX in vivo efficacy study.
Experimental Protocol: In Vivo Efficacy Assessment
-
PDX Model Expansion: Once a patient's tumor is successfully engrafted and grown to a volume of 1000-1500 mm³, it is harvested and fragmented for serial passaging into a cohort of immunodeficient mice (e.g., NOD-SCID).[12][13]
-
Cohort Formation: When tumors in the expansion cohort reach a mean volume of approximately 150-250 mm³, the mice are randomized into treatment groups (typically n=6-10 mice per group).[14][15] This randomization is critical to ensure an even distribution of initial tumor sizes across all groups.
-
Treatment Groups: A typical comparative study should include:
-
Group 1: Vehicle Control: Administered with the same solvent used to dissolve the drugs.
-
Group 2: this compound (CPA): Administered at a clinically relevant dose and schedule.
-
Group 3: Standard-of-Care (SoC) Comparator: A relevant alternative chemotherapy agent for the tumor type being studied.
-
Group 4 (Optional): Combination Therapy: CPA plus the SoC agent or another investigational drug.
-
-
Drug Administration & Dosing: this compound is typically administered via intraperitoneal (i.p.) injection. Dosing schedules can vary significantly, from single high doses to lower, more frequent "metronomic" dosing.[16][17][18] A common starting point for efficacy studies is a dose of 100-150 mg/kg, which can be given as a single dose or in a fractionated schedule (e.g., 50 mg/kg on alternating days for three doses).[19][20] It is crucial to select a dose and schedule that balances efficacy with manageable toxicity.
-
Monitoring: Tumor dimensions should be measured with calipers 2-3 times per week, and tumor volume calculated using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[12][13] Animal body weight and overall health must also be monitored as key indicators of treatment-related toxicity.[13]
-
Endpoint Determination: The study is typically concluded when tumors in the vehicle control group reach a predetermined maximum volume (e.g., 2000 mm³) or after a fixed duration.[13]
-
Sample Collection: At the study endpoint, tumors are excised for terminal analysis. Blood and other organs may also be collected for pharmacokinetic and toxicological assessment.
Part 3: Data Acquisition and Analysis - Measuring Success
Quantifying the antitumor effect of a therapeutic is the primary goal of an efficacy study. This requires standardized metrics for objective comparison.
Section 3.1: Primary Endpoint: Tumor Growth Inhibition (TGI)
The most common metric for evaluating efficacy in xenograft studies is Tumor Growth Inhibition (TGI).[21] It quantifies the reduction in tumor growth in a treated group relative to the control group at the end of the study.
TGI Calculation:
| Parameter | Description |
| RTV (Relative Tumor Volume) | RTV = (Tumor volume on a given day) / (Tumor volume at Day 0)[14] |
| TGI (%) | TGI (%) = [1 – (Mean RTV of Treated Group / Mean RTV of Control Group)] x 100[14] |
An alternative approach is to calculate the T/C ratio (Treated/Control), which expresses the relative size of treated tumors compared to control tumors.[21][22]
Section 3.2: Translating Preclinical Data: The Modified RECIST Framework
While TGI is a continuous variable, clinical trial outcomes are often categorized using the Response Evaluation Criteria in Solid Tumors (RECIST).[23][24] A modified version of RECIST can be applied to preclinical data to better align with clinical endpoints.[25][26]
Preclinical Response Categories (Example)
| Response Category | Definition (Change in Tumor Volume from Baseline) |
| Complete Response (CR) | Disappearance of the tumor. |
| Partial Response (PR) | >30% decrease in tumor volume.[27] |
| Stable Disease (SD) | Between a 30% decrease and a 20% increase in volume. |
| Progressive Disease (PD) | >20% increase in tumor volume.[27] |
Note: These thresholds are examples and should be defined in the study protocol.
Section 3.3: Comparative Efficacy Data
The ultimate goal is to benchmark the performance of this compound against a vehicle control and other relevant therapies.
Table: Hypothetical Comparative Efficacy in a Lung Cancer PDX Model
| Treatment Group | Mean TGI (%) | Best Response (mRECIST) | Statistically Significant vs. Vehicle? |
| Vehicle Control | 0% | PD | - |
| This compound (100 mg/kg) | 65% | SD | Yes (p < 0.05) |
| Cisplatin (SoC) | 75% | PR | Yes (p < 0.01) |
| CPA + Cisplatin | 95% | PR | Yes (p < 0.001) |
This table represents illustrative data. Actual results will vary based on the PDX model and specific experimental conditions.
Part 4: Alternative and Complementary Approaches
While PDX models are a powerful tool, they are part of a broader ecosystem of preclinical models.
| Model Type | Key Advantages | Key Disadvantages | Best Use Case |
| Patient-Derived Xenografts (PDX) | High clinical relevance, preserves heterogeneity.[4] | Immunodeficient host, high cost/time.[9][11] | Late-stage preclinical efficacy testing, biomarker discovery.[6] |
| Patient-Derived Organoids (PDO) | 3D culture, preserves some heterogeneity, higher throughput than PDX.[11] | Lacks systemic effects and vascularization, can be difficult to establish. | High-throughput drug screening, mechanistic studies.[28] |
| Humanized Mouse Models | Allows for the study of immunotherapies in a PDX context.[6] | Complex to create, potential for graft-versus-host disease. | Testing immunomodulatory agents and combination therapies.[5] |
| Cell Line-Derived Xenografts (CDX) | Low cost, high reproducibility, easy to establish. | Poor clinical predictivity, genetic drift from original tumor.[8] | Early-stage screening, target validation.[6] |
Conclusion
Validating the efficacy of this compound in patient-derived xenograft models requires a multi-faceted approach grounded in a strong understanding of the drug's mechanism and the model's characteristics. By employing standardized, robust protocols for in vivo studies and utilizing clear, clinically relevant metrics like TGI and modified RECIST, researchers can generate high-quality, translatable data. Comparing CPA's performance against both vehicle controls and established standards-of-care within these highly predictive models provides critical insights that can guide clinical trial design and ultimately improve patient outcomes.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. championsoncology.com [championsoncology.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Patient-derived Human Xenografts: Their Pros and Cons as Cancer Models - Tempo Bioscience [tempobioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. youtube.com [youtube.com]
- 16. Prevention of acute deaths in mice after very high dose this compound by divided dose schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low-dose this compound administered as daily or single dose enhances the antitumor effects of a therapeutic HPV vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. This compound enhances the antitumor potency of GITR engagement by increasing oligoclonal cytotoxic T cell fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RECIST Criteria - Friends of Cancer Research [friendsofcancerresearch.org]
- 24. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimized scaling of translational factors in oncology: from xenografts to RECIST - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors [mdpi.com]
- 27. Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PDX: Moving Beyond Drug Screening to Versatile Models for Research Discovery - PMC [pmc.ncbi.nlm.nih.gov]
comparing cyclophosphamide and methotrexate immunosuppressive effects
An In-Depth Guide to the Immunosuppressive Effects of Cyclophosphamide and Methotrexate for Researchers and Drug Development Professionals
As Senior Application Scientists in the field of immunology and pharmacology, we recognize the critical need for objective, data-driven comparisons of cornerstone immunosuppressive agents. This guide provides an in-depth analysis of this compound (CPA) and methotrexate (MTX), moving beyond surface-level descriptions to explore their fundamental mechanisms, comparative efficacy, and the experimental methodologies required for their evaluation. This document is structured to provide both foundational knowledge and actionable protocols for researchers actively engaged in immunology, autoimmune disease modeling, and drug development.
Part I: Mechanisms of Action - A Tale of Two Pathways
While both this compound and methotrexate achieve immunosuppression by targeting proliferating lymphocytes, their molecular approaches are fundamentally distinct. Understanding these differences is crucial for experimental design and interpretation of results.
This compound: An Alkylating Pro-Drug
This compound is a pro-drug, meaning it is biologically inert until metabolically activated.[1] This activation is a critical first step in its mechanism.
-
Hepatic Bioactivation: Administered CPA is transported to the liver, where cytochrome P450 enzymes, primarily CYP2B6, hydroxylate it to form 4-hydroxythis compound (4-HC).[2][3][4] This active metabolite exists in equilibrium with its tautomer, aldophosphamide.[3]
-
Cellular Entry & Action: 4-HC and aldophosphamide are transported via the bloodstream to target cells.[3] Inside the cell, aldophosphamide spontaneously decomposes into two key molecules: phosphoramide mustard and acrolein.[1][3][5]
-
DNA Alkylation: Phosphoramide mustard is the principal cytotoxic agent. It is a powerful alkylating agent that covalently attaches alkyl groups primarily to the N7 position of guanine bases in DNA.[1] This action forms both intra- and inter-strand DNA cross-links, which physically obstruct DNA replication and transcription.[1][6][7]
-
Induction of Apoptosis: The extensive DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to the programmed cell death of rapidly dividing cells, most notably activated T and B lymphocytes.[1][6]
This direct, cytotoxic assault on proliferating lymphocytes underpins CPA's potent immunosuppressive effects. It is particularly effective at depleting B-cell populations and can also impact regulatory T-cell (Treg) homeostasis.[1]
Caption: Bioactivation and Mechanism of this compound.
Methotrexate: An Anti-folate Metabolite
In contrast to CPA's direct DNA damage, methotrexate functions as an antimetabolite, interfering with the metabolic pathways essential for DNA synthesis. Its mechanism is particularly nuanced at the low doses typically used for immunosuppression.
-
DHFR Inhibition: MTX is a folic acid analogue that competitively and potently inhibits dihydrofolate reductase (DHFR) .[8][9] This enzyme is critical for converting dihydrofolate to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate—the building blocks of DNA and RNA.[8][9] By starving rapidly dividing cells of these precursors, MTX halts proliferation.
-
Adenosine Release (Anti-Inflammatory Action): A key mechanism for low-dose MTX is its anti-inflammatory effect, which is distinct from its anti-proliferative action.[10][11] MTX leads to the intracellular accumulation of aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits enzymes like adenosine deaminase.[12][13] This results in an increased intracellular and subsequent extracellular concentration of adenosine .[13][14]
-
Immune Modulation: Extracellular adenosine then acts on specific cell surface receptors (e.g., A2a) on immune cells.[14][15] Activation of these receptors suppresses T-cell activation, downregulates B-cell function, and inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6, exerting a potent anti-inflammatory effect.[12][15]
This dual mechanism—inhibiting proliferation while actively suppressing inflammation via adenosine signaling—makes MTX a powerful disease-modifying agent in autoimmune conditions.
Caption: Anti-proliferative and Anti-inflammatory Mechanisms of Methotrexate.
Part II: Experimental Evaluation of Immunosuppressive Effects
Objective comparison requires robust and reproducible experimental systems. Below are validated, step-by-step protocols for key in vitro and in vivo assays to quantify and compare the effects of CPA and MTX.
In Vitro Assays
For in vitro studies, it is essential to use the active metabolite of this compound, 4-hydroxythis compound (4-HC) , as peripheral cells lack the necessary CYP enzymes for bioactivation.[16]
This assay quantifies the ability of a drug to inhibit T-cell division upon stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally partitioned between daughter cells, allowing for the tracking of cell division generations by flow cytometry.
Step-by-Step Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood (e.g., human or rodent) using Ficoll-Paque density gradient centrifugation.[17]
-
CFSE Labeling: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE stock solution to a final concentration of 1-5 µM. Incubate for 10-20 minutes at 37°C, protected from light.[7][17]
-
Quenching: Quench the staining reaction by adding 5-10 volumes of complete RPMI medium containing at least 5% Fetal Bovine Serum (FBS). Incubate for 5 minutes.
-
Plating & Treatment: Wash the cells twice and resuspend in complete RPMI. Plate 0.5 x 10⁶ cells/well in a 24-well plate pre-coated with a T-cell stimulus (e.g., 0.5 µg/mL anti-CD3 antibody).[7] Add serial dilutions of 4-HC or MTX to triplicate wells. Include "unstimulated" (no anti-CD3) and "stimulated vehicle control" wells.
-
Incubation: Culture cells for 4-6 days at 37°C, 5% CO₂.[7]
-
Flow Cytometry: Harvest cells, stain with antibodies for T-cell markers (e.g., CD4, CD8), and analyze on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell populations.
-
Data Analysis: Calculate the percentage of divided cells or proliferation index for each drug concentration. Plot a dose-response curve and determine the IC₅₀ (the concentration of drug that inhibits 50% of the proliferative response).
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Culture lymphocytes (e.g., 1 x 10⁶ cells/mL) and treat with varying concentrations of 4-HC or MTX for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect cells by centrifugation. For adherent cells, collect the supernatant (containing floating apoptotic cells) and combine with trypsinized cells.[1]
-
Washing: Wash cells once with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) staining solution.[3]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[3][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This assay measures the production of key inflammatory or regulatory cytokines in culture supernatants.
Step-by-Step Protocol:
-
Cell Culture & Stimulation: Plate PBMCs and stimulate with an appropriate agent (e.g., anti-CD3/CD28 for T-cells, or LPS for monocytes). Concurrently, treat cells with 4-HC or MTX.
-
Supernatant Collection: After 24-72 hours (timing is cytokine-dependent), centrifuge the plates and carefully collect the culture supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for target cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-10) according to the manufacturer's protocol.[7]
-
Coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash, then add a biotinylated detection antibody.
-
Wash, then add an enzyme-linked streptavidin (e.g., Streptavidin-HRP).
-
Wash, then add a chromogenic substrate and stop the reaction.
-
-
Data Acquisition: Read the absorbance on a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.
In Vivo Models
Caption: General Experimental Workflow for Preclinical Immunosuppressant Testing.
The DTH model is a classic in vivo assay for cell-mediated (Th1) immunity, manifesting as localized swelling at the site of an antigen challenge in a pre-sensitized animal.
Step-by-Step Protocol:
-
Sensitization (Day 0): Sensitize mice (e.g., C57BL/6 strain) by subcutaneous injection at the base of the tail or on the shaved abdomen with an antigen emulsified in Complete Freund's Adjuvant (CFA). A common antigen is Keyhole Limpet Hemocyanin (KLH).[1][2]
-
Drug Treatment: Begin daily treatment with CPA, MTX, or a vehicle control, typically starting on the day of sensitization or a few days before the challenge.
-
Challenge (Day 5-7): Measure the baseline thickness of both ears using a digital caliper. Inject a solution of the antigen (e.g., KLH in PBS) into the pinna of one ear. Inject PBS alone into the contralateral ear as an internal control.[1][6]
-
Measurement (Day 6-8): At 24 and 48 hours post-challenge, measure the thickness of both ears again.
-
Data Analysis: The DTH response is the change in ear thickness of the antigen-challenged ear minus the change in the PBS-challenged ear. Compare the responses between drug-treated and vehicle-treated groups to determine the degree of immunosuppression.
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.[4]
Step-by-Step Protocol:
-
Primary Immunization (Day 0): Emulsify bovine or chicken Type II Collagen (CII) in CFA. Induce arthritis in susceptible mouse strains (e.g., DBA/1J) via an intradermal injection at the base of the tail.[8]
-
Booster Immunization (Day 21): Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) to synchronize and enhance the arthritic response.[8][12]
-
Drug Treatment: Begin prophylactic (from Day 0) or therapeutic (after onset of symptoms, ~Day 25-28) treatment with CPA, MTX, or vehicle control via oral gavage or intraperitoneal injection.
-
Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Terminal Analysis: At the end of the study (e.g., Day 42-56), collect paws for histology (to assess synovitis, cartilage damage, and bone erosion), and collect blood for analysis of anti-CII antibodies and inflammatory cytokines. Compare clinical scores and histological damage between groups.
Part III: Comparative Analysis of Performance Data
Direct comparison of CPA and MTX reveals significant differences in potency, cellular selectivity, and clinical application.
Potency and Efficacy
Table 1: Summary of In Vitro Anti-Proliferative and Functional Data
| Drug | Cell Type / Assay | Effective Concentration / IC₅₀ | Source(s) |
| 4-Hydroxythis compound (4-HC) | Human T-Cell Proliferation (Mitogen) | Partial inhibition at >6-12 µg/mL (~21-42 µM) | [5] |
| Human B-Cell Function (IgG Synthesis) | Inhibited at <3 µg/mL (<10.5 µM) | [5] | |
| Human T-Suppressor Cell Induction | Abrogated at 10-20 nmol/mL (0.01-0.02 µM) | [9] | |
| Antigen-Specific Lymphocyte Response | >75% inhibition at 20 µM | [18] | |
| Methotrexate (MTX) | Saos-2 Osteosarcoma Proliferation | IC₅₀ ≈ 0.035 µM | [10] |
| Daoy Medulloblastoma Proliferation | IC₅₀ ≈ 0.095 µM | [10] | |
| HCT-116 Colon Cancer Proliferation | IC₅₀ ≈ 0.15 µM (48h) | [19] | |
| L1210 Murine Leukemia Proliferation | IC₅₀ ≈ 220 µM (MTX-resistant line) | [13] |
Interpretation:
-
Differential Sensitivity: The data strongly suggest that different immune cell subsets have varied sensitivity to 4-HC. B-cell function and the induction of suppressor T-cells are inhibited at much lower concentrations than bulk T-cell proliferation.[5][9] This highlights CPA's potent effect on the humoral immune system and specific regulatory cells.
-
Potency: MTX demonstrates potent anti-proliferative effects in the sub-micromolar range on various cell lines.[10][19] While the 4-HC data is less precise, it appears to inhibit bulk T-cell proliferation in the higher micromolar range, though its effects on specific subsets are seen at much lower, even nanomolar, concentrations.[5][9]
In vivo and clinical data provide a clearer picture of their relative performance. In a randomized trial for ANCA-associated vasculitis, CPA and MTX showed comparable remission rates at 6 months (93.5% vs 89.8%, respectively). However, the MTX group experienced significantly more relapses after treatment cessation (69.5% vs 46.5% for CPA), suggesting CPA induces a more durable remission for this condition.[20]
Selectivity and Cellular Targets
-
This compound: As an alkylating agent, CPA's cytotoxicity is broadly directed at any rapidly dividing cell. However, studies show a particular sensitivity in lymphocytes, especially B-cells. In a study of RA patients, both CPA and MTX significantly decreased the percentage of CD19+ B-cells, but only CPA treatment led to a significant decrease in the CD4+ helper T-cell population.[21]
-
Methotrexate: MTX's effects are more pleiotropic. It inhibits the proliferation of activated T-cells but also has profound anti-inflammatory effects through adenosine signaling that modulate the function of both T-cells and macrophages.[10][14] Its efficacy in RA is thought to be driven more by these anti-inflammatory properties than by pure immunosuppression.[10]
Safety and Toxicity
The distinct mechanisms of CPA and MTX lead to different adverse effect profiles, a critical consideration in both research and clinical settings.
Table 2: Comparative Toxicity Profiles
| Feature | This compound | Methotrexate | Source(s) |
| Primary Toxicity | Myelosuppression (Leukopenia) | Hepatotoxicity, Mucositis | [20] |
| Organ-Specific Toxicity | Hemorrhagic cystitis (due to acrolein) | Pulmonary fibrosis, Renal toxicity (high dose) | [1] |
| Common Side Effects | Nausea, vomiting, hair loss | Nausea, fatigue, mouth sores | |
| Clinical Trial Finding | Higher frequency of leukopenia | Higher frequency of liver dysfunction | [20] |
Conclusion & Future Directions
This compound and methotrexate represent two distinct paradigms of immunosuppressive therapy.
This compound acts as a potent, cytotoxic agent that induces a rapid and profound depletion of proliferating lymphocytes, particularly B-cells. Its strength lies in its ability to induce durable remission in severe autoimmune diseases, but this comes at the cost of significant myelosuppression and a specific risk of bladder toxicity.[20]
Methotrexate , conversely, functions as both an anti-proliferative and a true anti-inflammatory agent. Its unique adenosine-mediated pathway allows it to control inflammation at doses lower than those required for profound cytotoxicity, making it a cornerstone for the chronic management of diseases like rheumatoid arthritis.[11]
For the research scientist, the choice between these agents depends on the experimental question. CPA is the tool of choice for studies requiring profound lymphocyte depletion. MTX is more suitable for modeling the chronic, inflammation-driven pathology of many autoimmune diseases.
Future research should focus on head-to-head comparisons in a wider range of preclinical models and the use of multi-omics approaches to dissect their differential impacts on the immune cell transcriptome and metabolome. Understanding how these foundational drugs reshape the immune landscape will continue to provide invaluable insights for the development of next-generation, targeted immunomodulatory therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Elisa kit inflammatory cytokines | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dose-response effects of 4-hydroperoxythis compound on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. kumc.edu [kumc.edu]
- 9. In vitro effects of 4-hydroperoxythis compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. Early Effects of this compound, Methotrexate, and 5-Fluorouracil on Neuronal Morphology and Hippocampal-Dependent Behavior in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Hydroperoxythis compound inhibits proliferation by human granulocyte-macrophage colony-forming cells (GM-CFC) but spares more primitive progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ymerdigital.com [ymerdigital.com]
- 17. Immunomodulating influence of active metabolite of this compound on human lymphocyte immunoglobulin biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence that X-irradiation and 4-hydroperoxythis compound affects different lymphocytes that respond to specific antigen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Randomized trial of this compound versus methotrexate for induction of remission in early systemic antineutrophil cytoplasmic antibody-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methotrexate versus this compound for remission maintenance in ANCA-associated vasculitis: A randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cyclophosphamide in Combination with Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of combining the conventional alkylating agent, cyclophosphamide, with novel kinase inhibitors for cancer therapy. It explores the mechanistic rationale, presents experimental frameworks for evaluating synergy, and summarizes key findings from preclinical and clinical studies.
Introduction: The Rationale for Combination Therapy
The landscape of cancer treatment is continually evolving, moving from broad-spectrum cytotoxic agents to more targeted therapies. This compound, a nitrogen mustard pro-drug, has been a cornerstone of chemotherapy for decades.[1][2] Its mechanism involves metabolic activation in the liver to form phosphoramide mustard, which then creates inter- and intra-strand DNA crosslinks, ultimately triggering programmed cell death (apoptosis).[1][2][3][4][5] While effective, its use is often limited by toxicity and the development of resistance.
Novel kinase inhibitors represent a paradigm shift, targeting specific protein kinases that are critical components of signaling pathways driving tumor growth, proliferation, and survival.[6][7] However, single-agent kinase inhibitor therapy can also be hampered by innate or acquired resistance, often due to the activation of alternative survival pathways.[7][8]
The combination of this compound with kinase inhibitors is predicated on the principle of synergistic interaction. The primary goals of this approach are to enhance therapeutic efficacy, overcome or delay the onset of drug resistance, and potentially reduce doses to mitigate toxicity.[9] This guide will delve into the scientific underpinnings and practical evaluation of such combinations.
Mechanisms of Action and Synergistic Potential
This compound: A DNA Damaging Agent
This compound is a pro-drug activated by cytochrome P450 enzymes in the liver.[1][4] Its active metabolite, phosphoramide mustard, is a potent alkylating agent that covalently binds to DNA, primarily at the N-7 position of guanine.[1][2][4] This action forms cross-links within and between DNA strands, physically obstructing DNA replication and transcription, which leads to cell cycle arrest and apoptosis.[2][4][5] Beyond its direct cytotoxic effects, this compound also possesses immunomodulatory properties, including the depletion of regulatory T cells (Tregs), which can enhance anti-tumor immune responses.[10][11]
Novel Kinase Inhibitors: Precision Pathway Blockade
Kinase inhibitors are small molecules designed to block the action of specific kinases, which are enzymes that play a central role in cellular signaling.[6] Dysregulation of kinase signaling pathways is a hallmark of many cancers.[12] By inhibiting these kinases, these drugs can halt the uncontrolled growth and survival signals that fuel malignancy. Key classes of kinase inhibitors explored in combination with this compound include:
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: Crucial for B-cell receptor (BCR) signaling, BTK inhibitors like ibrutinib have revolutionized the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[13][14]
-
PI3K/Akt/mTOR Pathway Inhibitors: This pathway is one of the most frequently hyperactivated signaling cascades in human cancer, regulating cell growth, survival, and metabolism.[15][16] Inhibitors targeting different nodes of this pathway (e.g., PI3K, mTOR, or dual inhibitors) are in various stages of development.[15]
-
Aurora Kinase Inhibitors: Aurora kinases are essential for cell division (mitosis). Inhibitors like MLN8237 (alisertib) can induce mitotic catastrophe in rapidly dividing cancer cells.[17]
The Basis for Synergy
The synergistic potential of combining this compound with kinase inhibitors stems from attacking the cancer cell on multiple, complementary fronts:
-
Enhanced Apoptosis: this compound-induced DNA damage activates the DNA Damage Response (DDR). Many kinase pathways, such as PI3K/Akt, promote cell survival and can counteract these pro-apoptotic signals. By inhibiting these survival pathways, kinase inhibitors can lower the threshold for apoptosis, making the cell more susceptible to the DNA damage inflicted by this compound.
-
Inhibition of DNA Repair: Some kinase signaling pathways are directly involved in repairing the DNA damage caused by alkylating agents. Inhibiting these pathways can prevent the cancer cell from repairing this compound-induced lesions, leading to synthetic lethality.
-
Overcoming Chemoresistance: Resistance to this compound can arise from enhanced DNA repair capabilities or upregulation of anti-apoptotic proteins. Kinase inhibitors can target these resistance mechanisms directly. For instance, combining this compound with an inhibitor of the SMYD3 enzyme has been shown to block a specific repair process, preventing resistance in mouse models of small cell lung cancer.[18]
Experimental Validation of Synergy: A Methodological Guide
Objectively quantifying the interaction between two drugs is critical. The goal is to determine if the combined effect is greater than what would be expected from the individual agents alone (synergy), equal to the expected effect (additivity), or less than the expected effect (antagonism).[9][19]
The Chou-Talalay Method for Synergy Quantification
The Chou-Talalay method is a widely accepted quantitative approach for analyzing drug combinations.[9][19][20] It is based on the median-effect equation and provides a Combination Index (CI) that defines the nature of the drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
This method is powerful because it accounts for the potency and shape of the dose-effect curve for each drug and allows for the automated simulation of synergy at various effect levels.[9][21][22]
Experimental Workflow for In Vitro Synergy Assessment
A robust in vitro assessment is the foundation for preclinical drug combination studies. The following workflow outlines the key steps, emphasizing the rationale behind each choice.
Detailed Protocols:
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is the primary readout for generating dose-response curves.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Addition: Add drugs (this compound, kinase inhibitor, and combinations) according to the dose-response matrix. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Self-Validation: Ensure the untreated control wells show robust growth and that positive control wells (e.g., treated with a known cytotoxic agent) show maximal inhibition.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Causality: This assay confirms that the observed loss of viability is due to programmed cell death. Annexin V binds to phosphatidylserine, an early marker of apoptosis, while Propidium Iodide (PI) stains necrotic or late-stage apoptotic cells with compromised membranes.
-
Methodology:
-
Treatment: Treat cells in a 6-well plate with single agents and a synergistic combination concentration identified from the viability assay.
-
Cell Harvesting: After 24-48 hours, harvest both adherent and floating cells.
-
Staining: Wash cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Self-Validation: A clear shift from the live cell population to the apoptotic populations in treated samples compared to the untreated control validates the result.
-
Comparative Efficacy: A Summary of Key Combinations
The following table summarizes findings from studies investigating the combination of this compound with various kinase inhibitors across different cancer types.
| Kinase Inhibitor Class | Specific Inhibitor(s) | Cancer Type | Model | Key Findings & Synergy Mechanism |
| Aurora Kinase A | MLN8237 (Alisertib) | Myc-overexpressing Lymphoma | In vitro, Mouse Xenograft | Synergistic effects observed in chemoresistant lymphoma cells. The combination induced complete tumor regression in all mice in a xenograft model, significantly improving survival compared to this compound alone.[17] |
| BTK | Ibrutinib | Mantle Cell Lymphoma (MCL) | Cell Lines | Ibrutinib and the BCL2 inhibitor venetoclax show strong synergistic effects, causing enhanced dephosphorylation of survival signals like AKT.[23] This provides a rationale for combining this compound-based chemo with dual BTK/BCL2 inhibition. |
| mTORC1/2 | AZD2014 | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Lines, Mouse Xenograft | The combination of the BTK inhibitor ibrutinib and the mTOR inhibitor AZD2014 was highly synergistic in killing ABC-subtype DLBCL cells, causing apoptosis and tumor regression in vivo.[24] |
| SMYD3 Methyltransferase | SMYD3 inhibitor | Small Cell Lung Cancer (SCLC) | Mouse Xenograft | Combining a SMYD3 inhibitor with this compound halted tumor growth and prevented the development of drug resistance in mouse models.[18] |
Signaling Pathways and Points of Intervention
The interaction between this compound-induced DNA damage and kinase inhibitor-mediated signal blockade is complex. The diagram below illustrates a simplified representation of how these therapies intersect at the pathway level.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; CPA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage\n(Crosslinks)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled];
// Inhibitors PI3Ki [label="PI3K Inhibitor", shape=invhouse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; BTKi [label="BTK Inhibitor", shape=invhouse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
// Edges RTK -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Survival; AKT -> Apoptosis [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; BTK -> NFkB; NFkB -> Survival;
CPA -> DNA_Damage; DNA_Damage -> Apoptosis [label="Induces"];
// Inhibitor Actions PI3Ki -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; BTKi -> BTK [arrowhead=tee, color="#EA4335", style=bold]; } .enddot Caption: Intersection of Signaling Pathways and Drug Action.
This diagram shows that survival pathways (like PI3K/Akt/mTOR and BTK/NF-κB) promote cell survival and inhibit apoptosis. Kinase inhibitors block these pathways. Concurrently, this compound induces DNA damage, which pushes the cell towards apoptosis. By inhibiting the pro-survival signals, kinase inhibitors make the cell more sensitive to the damage induced by this compound, leading to a synergistic anti-cancer effect.
Challenges and Future Directions
While promising, the clinical translation of these combination therapies faces several challenges:
-
Toxicity: Combining multiple agents can lead to overlapping or new toxicities that may not be present with single-agent therapy. Careful dose-finding and patient monitoring are crucial.
-
Biomarkers: Identifying which patients are most likely to benefit from a specific combination is a key goal. Predictive biomarkers, such as the mutation status of genes within the targeted pathway (e.g., PIK3CA mutations), are needed to guide patient selection.[15]
-
Resistance: Even with combination therapy, tumors can develop resistance through secondary mutations or the activation of additional bypass signaling pathways.[7][8]
Future research will focus on rational trial design informed by a deep understanding of tumor biology, the development of more selective and less toxic inhibitors, and the discovery of robust biomarkers to personalize treatment strategies.
Conclusion
The combination of this compound with novel kinase inhibitors represents a powerful strategy to enhance anti-cancer efficacy and combat drug resistance. By targeting both the DNA integrity and the aberrant signaling pathways of cancer cells, these combinations can induce synergistic cell death. The success of this approach relies on a strong mechanistic rationale, validated by rigorous preclinical evaluation using standardized methods like the Chou-Talalay analysis, and intelligent clinical trial design. As our understanding of the complex signaling networks within tumors grows, so too will our ability to design more effective and durable combination therapies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. echemi.com [echemi.com]
- 6. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Different mechanisms for anti-tumor effects of low- and high-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 13. BTK inhibitors in the treatment of hematological malignancies and inflammatory diseases: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug combo therapy in mice blocks drug resistance and halts tumour growth - ecancer [ecancer.org]
- 19. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. (Open Access) Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method (2010) | Ting-Chao Chou | 5101 Citations [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncotarget.com [oncotarget.com]
A Senior Application Scientist's Guide to Cyclophosphamide as a Positive Control in Immunotherapy Experiments
In the dynamic landscape of cancer immunotherapy, the validation of novel therapeutic agents hinges on rigorous preclinical evaluation. A critical, yet often overlooked, component of this process is the selection of an appropriate positive control. An ideal positive control should elicit a robust, reproducible, and well-characterized anti-tumor immune response, thereby providing a reliable benchmark against which the efficacy of an experimental therapy can be measured. Cyclophosphamide (CTX), a conventional alkylating agent, has emerged as a gold standard positive control in this context, owing to its potent and multifaceted immunomodulatory properties that extend far beyond its cytotoxic effects.
This guide provides an in-depth comparison of this compound's performance and utility as a positive control. We will explore its mechanisms of action, compare dosing strategies, provide detailed experimental protocols, and present supporting data to empower researchers in designing robust and informative immunotherapy studies.
The Duality of this compound: Cytotoxicity Meets Immunomodulation
This compound is a prodrug that, once activated in the liver by cytochrome P450 enzymes, is converted to its active metabolites, primarily phosphoramide mustard.[1][2][3] This metabolite functions as a DNA alkylating agent, forming cross-links within and between DNA strands, which ultimately triggers apoptosis in rapidly dividing cells, including cancer cells.[1][2]
However, its utility in immunotherapy stems from a paradoxical, dose-dependent immunostimulatory effect.[4] While high doses are profoundly lymphoablative, lower, immunomodulatory doses can reshape the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. This makes CTX an invaluable tool for establishing a performance baseline for novel immunotherapies.
Key Immunomodulatory Mechanisms of this compound
The efficacy of CTX as an immunomodulatory agent is not due to a single action but a cascade of synergistic effects on the immune system.
-
Selective Depletion of Regulatory T Cells (Tregs): One of the most well-documented effects of low-dose CTX is the selective depletion of CD4+CD25+FoxP3+ regulatory T cells.[1][5][6][7] Tregs are a major barrier to effective anti-tumor immunity, and their reduction by CTX alleviates immunosuppression within the TME, "unleashing" effector T cells.[2][5] This selectivity is attributed to Tregs having lower intracellular levels of aldehyde dehydrogenase (ALDH), the enzyme that detoxifies CTX metabolites, making them more susceptible to the drug's cytotoxic effects.[2]
-
Induction of Immunogenic Cell Death (ICD): CTX is a potent inducer of ICD.[1][8] By killing tumor cells in an immunologically "loud" manner, it triggers the release of damage-associated molecular patterns (DAMPs). These DAMPs act as danger signals that promote the maturation and activation of dendritic cells (DCs), the most potent antigen-presenting cells, leading to enhanced priming of tumor-specific T cell responses.[1]
-
Stimulation of Type I Interferon (IFN) Release: CTX treatment has been shown to induce a sterile inflammatory response characterized by the production of Type I IFNs.[1][4] Type I IFNs play a critical role in linking the innate and adaptive immune systems, promoting DC function, enhancing the cytotoxic activity of CD8+ T cells, and directly inhibiting tumor cell proliferation.[4]
-
Modulation of Myeloid Cells: CTX can repolarize myeloid cells within the TME. For instance, it can augment the phagocytic activity of macrophages and modulate the expression of Fcγ receptors, enhancing the efficacy of antibody-based therapies.[1][9]
Diagram 1: Key Immunomodulatory Mechanisms of this compound
Caption: this compound's activation and dual impact on tumor cells and immune subsets.
Dosing Strategy: The Decisive Factor
The choice of dosing regimen is paramount to successfully using CTX as an immunomodulatory positive control. A regimen that is too high will cause broad immunosuppression, while one that is too low may be ineffective.[10] The two most common approaches are Maximum Tolerated Dose (MTD) and Metronomic dosing.
| Feature | High-Dose / MTD Regimen | Low-Dose / Metronomic Regimen |
| Typical Dose (Mice) | >150 mg/kg, single or infrequent dose | 20-50 mg/kg, single dose or frequent (daily/every few days) administration[11][12][13] |
| Schedule | Single high dose, often for lymphodepletion prior to adoptive cell therapy.[14] | Frequent (e.g., daily or every 6 days) administration of a lower dose.[10][15] |
| Primary Mechanism | Cytotoxicity, lymphoablation. | Immunomodulation, anti-angiogenesis.[10] |
| Effect on Tregs | Broad depletion of all lymphocytes, including Tregs. | Selective depletion of Tregs.[5][16] |
| Effect on Effector Cells | Depletion followed by homeostatic proliferation, creating "space" for new T cells.[2][17] | Can enhance the function and proliferation of existing effector T cells.[11][18] |
| Primary Use Case | Pre-conditioning for adoptive T cell transfer. | Positive control for immunotherapies (e.g., vaccines, checkpoint inhibitors).[19] |
For most immunotherapy studies where the goal is to enhance a de novo or existing anti-tumor immune response, a low-dose regimen is the appropriate choice for a positive control. It specifically targets immunosuppressive mechanisms without globally ablating the immune system required to mount a response.
Experimental Protocol: In Vivo Murine Tumor Model
This protocol outlines the use of low-dose CTX as a positive control in a syngeneic mouse model to evaluate a novel immunotherapy agent (Test Article).
Objective: To compare the anti-tumor efficacy of a Test Article against a vehicle control and a CTX positive control.
Materials:
-
Animals: C57BL/6 mice, 6-8 weeks old.
-
Tumor Cells: B16-F10 melanoma cells.
-
Reagents: this compound monohydrate (for injection), Sterile Saline, Test Article, Vehicle for Test Article.
-
Equipment: Calipers, syringes, cell culture equipment, flow cytometer.
Diagram 2: Standard In Vivo Experimental Workflow
Caption: Timeline for an in vivo study using CTX as a positive control.
Step-by-Step Methodology:
-
Tumor Implantation:
-
Culture B16-F10 cells to ~80% confluency.
-
Harvest, wash, and resuspend cells in sterile PBS at a concentration of 1x10^6 cells/mL.
-
Subcutaneously inject 100 µL (1x10^5 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth and Randomization:
-
Begin monitoring for tumor growth around day 3 post-implantation.
-
When tumors reach an average volume of 50-100 mm³ (typically days 5-7), randomize mice into treatment groups (n=8-10 mice/group). Tumor volume is calculated as (Length x Width²)/2.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used for the Test Article according to the planned schedule.
-
Group 2 (Positive Control): Prepare CTX fresh by dissolving in sterile saline. Administer a single intraperitoneal (i.p.) injection of CTX at 50 mg/kg.[12][20] This dose is known to transiently reduce Tregs.[12]
-
Group 3 (Test Article): Administer the experimental immunotherapy according to its optimized dose and schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes with calipers 2-3 times per week. Record body weights at the same time to monitor toxicity.
-
The primary endpoint is typically tumor growth delay or regression. A pre-defined humane endpoint (e.g., tumor volume >2000 mm³ or >15% body weight loss) must be in place.
-
At the end of the study, collect tumors, spleens, and tumor-draining lymph nodes for analysis.
-
-
Pharmacodynamic Analysis (Flow Cytometry):
-
Process tissues into single-cell suspensions.
-
Perform surface and intracellular staining to quantify key immune populations. A recommended panel includes:
-
Tregs: CD3, CD4, CD25, FoxP3
-
Cytotoxic T Lymphocytes (CTLs): CD3, CD8, Granzyme B, IFN-γ
-
Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr1
-
-
Expected Outcome: The CTX-treated group should show a significant reduction in the percentage of Tregs and a potential increase in the ratio of CD8+ T cells to Tregs within the TME compared to the vehicle control group.[17] The Test Article's performance can be directly compared to this benchmark.
-
Limitations and Alternatives
While CTX is a robust positive control, it is not without limitations. Its effects can be pleiotropic, and the precise immunological outcome can vary between tumor models and mouse strains.[21][22] Furthermore, CTX can also increase the number of MDSCs, another immunosuppressive cell type, which can confound results.[5]
Alternative Positive Controls:
-
Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): In tumor models known to be responsive to checkpoint blockade, these antibodies serve as excellent, clinically relevant positive controls.[19]
-
Other Chemotherapies: Agents like gemcitabine (known to target MDSCs) or doxorubicin (another ICD inducer) can be used, depending on the specific immune mechanism being investigated.[23][24]
Conclusion
This compound's well-characterized ability to selectively deplete regulatory T cells, induce immunogenic cell death, and stimulate a pro-inflammatory Type I IFN response makes it an exemplary positive control for a wide range of immunotherapy experiments. By establishing a clear and reproducible benchmark of immune-mediated tumor control, the use of low-dose CTX enhances the rigor of preclinical studies and provides a solid foundation for evaluating the true potential of novel therapeutic agents. Proper selection of dose and schedule is critical to harnessing its immunomodulatory effects and ensuring the generation of reliable, translatable data.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The Janus face of this compound: A sterile inflammatory response that potentiates cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound on the immune system: implications for clinical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human CD4+CD25+ Regulatory T Cells Are Sensitive to Low Dose this compound: Implications for the Immune Response | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Alkylating Agent this compound in Potentiating Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Enhances Cancer Antibody Immunotherapy in the Resistant Bone Marrow Niche by Modulating Macrophage FcγR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Low-dose this compound administered as daily or single dose enhances the antitumor effects of a therapeutic HPV vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of this compound as a positive control in dominant lethal and micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of non-myeloablative lymphodepleting preconditioning regimens in patients undergoing adoptive T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Metronomic this compound treatment in metastasized breast cancer patients: immunological effects and clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Low-Dose this compound Induces Antitumor T-Cell Responses, which Associate with Survival in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound enhances immunity by modulating the balance of dendritic cell subsets in lymphoid organs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An evaluation of this compound as an immunomodulator in multiple septic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Suppressive Effects of this compound and Gemcitabine on Regulatory T-Cell Induction In Vitro | Anticancer Research [ar.iiarjournals.org]
- 24. dspace.mit.edu [dspace.mit.edu]
Validating the Anti-Angiogenic Effects of Low-Dose Cyclophosphamide: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of low-dose metronomic cyclophosphamide's anti-angiogenic effects against other therapeutic strategies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for validation, and present a comparative analysis of its performance against maximum tolerated dose chemotherapy and other established anti-angiogenic agents.
Introduction: The Rationale for Metronomic Chemotherapy
Tumor growth and metastasis are intrinsically dependent on angiogenesis, the formation of new blood vessels.[1] Traditional chemotherapy regimens, administered at the maximum tolerated dose (MTD), primarily target rapidly dividing tumor cells. However, this approach is often associated with significant toxicity and the development of drug resistance.[2]
Metronomic chemotherapy offers a paradigm shift, involving the frequent administration of low doses of cytotoxic drugs with no extended breaks.[3][4] This strategy preferentially targets the activated endothelial cells of the tumor vasculature, inhibiting angiogenesis and creating a less favorable microenvironment for tumor growth.[1][4] Low-dose this compound (CTX) is one of the most extensively studied agents in this context, demonstrating potent anti-angiogenic properties with a favorable toxicity profile.[2][5]
Mechanistic Pillars of Low-Dose this compound's Anti-Angiogenic Activity
The anti-angiogenic effects of low-dose this compound are multi-faceted, primarily revolving around the modulation of key pro- and anti-angiogenic factors.
Upregulation of Thrombospondin-1 (TSP-1)
A primary mechanism of action is the induction of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[6][7] Low-dose metronomic this compound has been shown to increase the expression of TSP-1 in tumor and perivascular cells. TSP-1 exerts its anti-angiogenic effects by binding to the CD36 receptor on endothelial cells, inducing apoptosis, and by sequestering vascular endothelial growth factor (VEGF), preventing its interaction with its receptor.[6][7]
Downregulation of Pro-Angiogenic Factors
Low-dose this compound has been demonstrated to decrease the expression of key pro-angiogenic factors, including:
-
Vascular Endothelial Growth Factor (VEGF): Studies have shown that low-dose CTX treatment can lead to a reduction in VEGF levels, a critical signaling protein that stimulates the formation of blood vessels.
-
Hypoxia-Inducible Factor-1α (HIF-1α): By down-regulating HIF-1α, a key transcription factor that is activated under hypoxic conditions in tumors and drives the expression of many pro-angiogenic genes including VEGF, low-dose this compound can further suppress the angiogenic switch.
The interplay between these mechanisms creates a powerful anti-angiogenic milieu within the tumor microenvironment.
Diagram of the Anti-Angiogenic Mechanism of Low-Dose this compound
Caption: Mechanism of low-dose this compound's anti-angiogenic effects.
Experimental Validation: Step-by-Step Protocols
Validating the anti-angiogenic effects of low-dose this compound requires a combination of in vitro and in vivo assays. The following are detailed protocols for key experiments.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
24-well tissue culture plates
-
Low-dose this compound (or its active metabolite, 4-hydroperoxythis compound)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with fluorescence capabilities
Protocol:
-
Plate Coating: Thaw BME on ice overnight. Pipette 150 µL of cold BME into each well of a pre-chilled 24-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for solidification.[2][4]
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of low-dose this compound or a vehicle control.
-
Incubation: Seed 1.5 x 10^4 cells onto the solidified BME in each well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[8]
-
Visualization and Quantification:
-
For qualitative analysis, observe tube formation under a phase-contrast microscope.
-
For quantitative analysis, stain the cells with Calcein AM and visualize using a fluorescence microscope.[2] Capture images and analyze the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Ex Vivo Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it utilizes intact aortic tissue.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium (EBM)
-
Collagen type I solution
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors, scalpel)
-
Low-dose this compound
-
Inverted microscope
Protocol:
-
Aorta Dissection: Euthanize the animal and aseptically dissect the thoracic aorta.[3] Place the aorta in a petri dish containing cold, serum-free EBM.
-
Ring Preparation: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings.[3][5]
-
Embedding: Prepare a collagen gel solution on ice. Add a 100 µL layer of the collagen solution to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well and cover it with another 50 µL of the collagen solution. Incubate for another 30 minutes at 37°C.[3]
-
Treatment and Incubation: Add 100 µL of EBM containing the desired concentrations of low-dose this compound or vehicle control to each well.[3] Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Quantify the angiogenic response by measuring the length and number of sprouts.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs (day 3 of incubation)
-
Sterile filter paper discs or gelatin sponges
-
Low-dose this compound solution
-
Incubator with humidity control (37.5°C, 85% humidity)
-
Stereomicroscope
-
Methanol/acetone mixture (1:1) for fixation
Protocol:
-
Egg Preparation: On day 3 of incubation, create a small window in the eggshell to expose the CAM.[9][10]
-
Treatment Application: Prepare sterile filter paper discs or gelatin sponges soaked in the desired concentration of low-dose this compound or a vehicle control. Carefully place the disc/sponge on the CAM.[9]
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Analysis: After incubation, fix the CAM by adding a methanol/acetone mixture.[9] Excise the CAM, place it on a glass slide, and examine the blood vessels under a stereomicroscope. Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disc/sponge.[9]
Experimental Workflow for Validating Anti-Angiogenic Effects
Caption: A tiered approach to validating anti-angiogenic drug effects.
Comparative Analysis: Low-Dose this compound vs. Alternatives
A critical aspect of validating any therapeutic agent is to compare its efficacy against existing standards.
Low-Dose Metronomic vs. Maximum Tolerated Dose (MTD) this compound
While both low-dose metronomic and MTD this compound can inhibit angiogenesis, their mechanisms and overall effects differ significantly. Studies have shown that low-dose metronomic this compound can achieve a comparable level of angiogenesis inhibition to MTD regimens but with significantly less toxicity.[2][5] This includes reduced hematologic and intestinal toxicity, making it more suitable for long-term administration.[2]
| Parameter | Low-Dose Metronomic this compound | Maximum Tolerated Dose (MTD) this compound |
| Primary Target | Activated Endothelial Cells | Rapidly Dividing Tumor Cells |
| Mechanism | Anti-angiogenic, Immune modulation | Cytotoxic |
| Toxicity Profile | Low to moderate | High |
| Dosing Schedule | Frequent, low dose | Infrequent, high dose |
| Resistance | Less prone to acquired resistance | Higher risk of resistance |
Low-Dose this compound vs. Other Anti-Angiogenic Agents
Several other anti-angiogenic agents are used in preclinical and clinical settings. Here's a comparison of low-dose this compound with some of these alternatives.
| Agent | Mechanism of Action | Key Experimental Findings |
| Low-Dose this compound | Upregulates TSP-1, downregulates VEGF and HIF-1α.[6][7] | Inhibits endothelial cell proliferation and tube formation; reduces microvessel density in vivo. |
| Bevacizumab (Avastin®) | Monoclonal antibody that binds to and neutralizes VEGF.[8][11] | Reduces vessel density and vascular permeability; can "normalize" tumor vasculature.[8][11] |
| Sorafenib (Nexavar®) | Multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[10][12][13][14] | Inhibits tumor cell proliferation and angiogenesis.[10][13] |
| Endostar (recombinant human endostatin) | Inhibits endothelial cell proliferation, migration, and induces apoptosis.[15][16][17] | Potently inhibits HUVEC migration and tube formation in response to tumor-conditioned media.[15] |
Conclusion and Future Directions
Low-dose metronomic this compound presents a compelling anti-angiogenic strategy with a favorable safety profile compared to traditional MTD chemotherapy. Its multi-targeted mechanism, primarily through the upregulation of TSP-1 and downregulation of key pro-angiogenic factors, offers a robust approach to inhibiting tumor neovascularization. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical validation of its anti-angiogenic effects.
Comparative analysis reveals that while other targeted anti-angiogenic agents like bevacizumab and sorafenib have more specific molecular targets, low-dose this compound's broader mechanism of action may offer advantages in overcoming resistance. Furthermore, its low cost and oral bioavailability make it an attractive candidate for combination therapies.
Future research should focus on optimizing combination strategies, integrating low-dose this compound with other anti-angiogenic agents, immunotherapy, and conventional chemotherapy to maximize therapeutic efficacy. The development of predictive biomarkers to identify patient populations most likely to respond to metronomic this compound will be crucial for its successful clinical translation.
References
- 1. Metronomic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative analysis of low-dose metronomic this compound reveals absent or low-grade toxicity on tissues highly sensitive to the toxic effects of maximum tolerated dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Metronomic Chemotherapy: Anti-Tumor Pathways and Combination with Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Upregulation of endogenous angiogenesis inhibitors: a mechanism of action of metronomic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGFR2 heterogeneity and response to anti-angiogenic low dose metronomic this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct evidence that the VEGF-specific antibody bevacizumab has antivascular effects in human rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On metronomic chemotherapy: modulation of angiogenesis mediated by VEGE-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bevacizumab attenuates VEGF-induced angiogenesis and vascular malformations in the adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of anti-angiogenesis therapy in the management of hepatocellular carcinoma: The jury is still out - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Inhibitory Effect of Endostar on Specific Angiogenesis Induced by Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endostatin’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imrpress.com [imrpress.com]
A Comparative Guide to the Toxicity Profiles of Cyclophosphamide and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the toxicity profiles of the alkylating agent cyclophosphamide and its principal analogs. We will move beyond a simple cataloging of side effects to explore the underlying biochemical mechanisms, metabolic pathways, and structural nuances that dictate the unique toxicological fingerprint of each compound. The included experimental protocols are designed to serve as a practical starting point for preclinical comparative assessment.
Introduction: The Rationale for Oxazaphosphorine Analogs
This compound (CP) is one of the most effective and widely used anticancer and immunosuppressive agents. As a prodrug, it requires metabolic activation by hepatic cytochrome P450 (CYP450) enzymes to generate its therapeutically active metabolite, phosphoramide mustard, which exerts its cytotoxic effect by cross-linking DNA. However, this same activation pathway produces toxic byproducts, most notably acrolein, which are responsible for the drug's significant side effects, such as hemorrhagic cystitis.
The development of this compound analogs has been driven by the goal of improving the therapeutic index—either by enhancing antitumor activity, reducing toxicity, or altering the spectrum of activity. Analogs like ifosfamide (IFO) and trofosfamide differ from CP in the location of their chloroethyl groups, which significantly impacts their rate of metabolism and the nature of the toxic metabolites produced. This guide will dissect these differences to provide a clear framework for understanding and predicting their toxicity profiles.
Section 1: Metabolic Activation - The Common Pathway to Efficacy and Toxicity
The biological activity and toxicity of oxazaphosphorine drugs are entirely dependent on their metabolic transformation. Understanding this pathway is critical to comprehending the differences between the analogs.
The process begins with hydroxylation of the oxazaphosphorine ring by hepatic CYP450 enzymes (primarily CYP2B6 and CYP3A4) to form 4-hydroxythis compound (or 4-hydroxyifosfamide, etc.). This intermediate exists in equilibrium with its tautomer, aldo-phosphamide. Aldophosphamide is then transported into cells where it spontaneously decomposes into two key molecules:
-
Phosphoramide Mustard: The active alkylating agent responsible for the desired anticancer effect.
-
Acrolein: A highly reactive and toxic aldehyde responsible for urothelial damage and hemorrhagic cystitis.
A competing metabolic pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide, representing a detoxification route. The balance between these activation and detoxification pathways determines the ultimate therapeutic and toxic outcomes.
Caption: Metabolic activation pathway of oxazaphosphorines.
Section 2: Comparative Analysis of Toxicity Profiles
While sharing a common mechanism, this compound and its analogs exhibit distinct toxicity profiles primarily due to differences in their metabolism rates and the generation of unique toxic byproducts.
| Toxicity | This compound (CP) | Ifosfamide (IFO) | Key Mechanistic Difference |
| Urotoxicity | High | High | Both produce acrolein. IFO's slower activation may lead to prolonged acrolein exposure. |
| Myelosuppression | High (Dose-limiting) | High (Dose-limiting) | Both cause myelosuppression via alkylation of hematopoietic stem cells. |
| Neurotoxicity | Rare | Common (10-30%) | IFO metabolism generates chloroacetaldehyde (CAA), a neurotoxic metabolite. |
| Nephrotoxicity | Low | Moderate to High | Primarily seen with IFO, linked to both direct tubular damage and Fanconi syndrome. |
| Cardiotoxicity | Rare (High-dose only) | Rare (High-dose only) | Endothelial damage from active metabolites at very high dose regimens. |
Urotoxicity (Acrolein-Mediated)
Both CP and IFO produce acrolein, which accumulates in the bladder and causes severe inflammation and hemorrhage. The incidence and severity are dose-dependent for both drugs. The uroprotectant agent Mesna (2-mercaptoethane sulfonate Na) is now standard co-therapy; it concentrates in the urine and neutralizes acrolein, significantly reducing the risk of hemorrhagic cystitis.
Neurotoxicity (Chloroacetaldehyde-Mediated)
This is the most significant differentiating toxicity. Ifosfamide's metabolic activation involves the dechloroethylation of its side chains, a process that releases chloroacetaldehyde (CAA) . CAA can cross the blood-brain barrier and is believed to cause encephalopathy by depleting mitochondrial glutathione and interfering with cellular respiration. This compound metabolism does not produce significant amounts of CAA, hence its much lower incidence of neurotoxicity.
Myelosuppression
Bone marrow suppression is a dose-limiting toxicity for all oxazaphosphorines. It is a direct consequence of the systemic exposure to the active alkylating agent, phosphoramide mustard, which damages proliferating hematopoietic progenitor cells. While both drugs are highly myelosuppressive, the kinetics may differ slightly due to their distinct pharmacokinetic profiles.
Section 3: Experimental Protocols for Preclinical Toxicity Assessment
The following protocols provide standardized methods for comparing the toxicity of oxazaphosphorine analogs in a preclinical setting.
Protocol 3.1: In Vitro Cytotoxicity Assessment via MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, providing a quantitative measure of cytotoxicity (IC50).
Methodology:
-
Cell Culture: Plate a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and its analogs in sterile DMSO. A separate set of drug solutions must be prepared with a metabolic activation system (e.g., rat liver S9 fraction + NADPH-regenerating system) to convert the prodrugs into their active forms.
-
Treatment: Serially dilute the activated drug solutions in culture medium and add them to the cells. Include a vehicle control (medium with S9 fraction and DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration (log scale) to determine the IC50 value (the concentration at which 50% of cells are non-viable).
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Protocol 3.2: Assessment of Urotoxicity in a Rodent Model
This in vivo model is essential for evaluating acrolein-mediated bladder damage and the efficacy of uroprotectants.
Methodology:
-
Animal Model: Use male Wistar rats (200-250g). Acclimate animals for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
This compound (e.g., 200 mg/kg, single IP injection)
-
Ifosfamide (e.g., 200 mg/kg, single IP injection)
-
Drug + Mesna (Administer Mesna at timed intervals before and after drug injection)
-
-
Drug Administration: Administer the compounds via intraperitoneal (IP) injection.
-
Observation: Monitor animals for 24 hours for signs of distress.
-
Sample Collection: At 24 hours post-injection, euthanize the animals. Collect urine samples and harvest the bladders.
-
Endpoint Analysis:
-
Macroscopic Evaluation: Score bladders for edema and hemorrhage.
-
Bladder Wet Weight: Weigh the bladders as an indicator of edema.
-
Histopathology: Fix bladders in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for urothelial ulceration, edema, hemorrhage, and inflammatory cell infiltration.
-
Urinalysis: Analyze urine for the presence of red blood cells and protein.
-
Conclusion
The toxicity profiles of this compound and its analogs are intrinsically linked to their metabolic pathways. While myelosuppression and urotoxicity are class-wide effects driven by phosphoramide mustard and acrolein, respectively, the clinically crucial difference is the ifosfamide-associated neurotoxicity , which is a direct result of the formation of chloroacetaldehyde. Preclinical assessment using a combination of in vitro cytotoxicity assays with metabolic activation and targeted in vivo models for organ-specific toxicities is essential for characterizing novel analogs and developing safer therapeutic strategies.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclophosphamide in a Laboratory Setting
Cyclophosphamide is a potent, cytotoxic chemotherapy agent that is also widely used in research settings for its immunosuppressive properties. As a hazardous substance, its proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound waste, grounded in established safety standards and scientific principles.
The Imperative for Specialized Disposal: Understanding the Risks
This compound is classified as an antineoplastic agent, meaning it inhibits or prevents the growth and spread of tumors. However, this cytotoxic activity is not selective for cancer cells. The drug is a known human carcinogen and teratogen, capable of causing genetic mutations and fetal abnormalities. Improper disposal can lead to environmental contamination and pose a significant health risk to personnel through dermal contact, inhalation, or ingestion. Therefore, a comprehensive disposal plan is essential to mitigate these risks.
Core Principles of this compound Waste Management
The foundation of a safe disposal protocol rests on three pillars: segregation, containment, and deactivation.
-
Segregation: All waste contaminated with this compound must be segregated from regular laboratory trash at the point of generation. This includes unused drug, empty vials, contaminated personal protective equipment (PPE), and materials used for cleaning spills.
-
Containment: this compound waste must be placed in clearly labeled, leak-proof containers to prevent accidental exposure.
-
Deactivation: Whenever possible, chemical deactivation should be employed to render the this compound inactive before final disposal.
Step-by-Step Disposal Procedures
The following protocols provide detailed instructions for the disposal of various types of this compound waste.
Unused or Expired this compound
Unused or expired this compound is considered bulk chemotherapeutic waste and must be disposed of as hazardous chemical waste.
Protocol:
-
Consult the Safety Data Sheet (SDS): Before handling, always review the SDS for this compound for specific handling and disposal information.
-
Segregate: Place the original vial or container of unused this compound into a designated, leak-proof hazardous waste container. This container should be clearly labeled with the words "Hazardous Waste," "Chemotherapy Waste," and the name "this compound."
-
Container Selection: The container must be rigid, puncture-resistant, and have a secure lid. A common choice is a yellow container specifically designated for chemotherapy waste.
-
Storage: Store the waste container in a secure, designated area away from general lab traffic until it is collected by a licensed hazardous waste disposal service.
Empty this compound Vials and Containers
Even "empty" vials and containers can retain residual amounts of the drug and must be treated as hazardous waste.
Protocol:
-
Do Not Rinse: Do not rinse the vials or containers. Rinsing can aerosolize the drug and contaminate the water supply.
-
Segregate: Place the empty vials and containers into a designated chemotherapy sharps container if they are glass or a designated chemotherapy waste container if they are plastic.
-
Labeling: The container must be clearly labeled as "Chemotherapy Waste" and "Incinerate Only."
Contaminated Personal Protective Equipment (PPE) and Labware
Gloves, gowns, masks, and disposable labware (e.g., pipette tips, tubes) contaminated with this compound must be disposed of as chemotherapy waste.
Protocol:
-
Careful Removal: Remove PPE carefully to avoid self-contamination.
-
Immediate Disposal: Place all contaminated items directly into a designated chemotherapy waste container. This is typically a yellow bag or bin lined with a yellow bag.
-
Secure Closure: Once the bag is three-quarters full, securely seal it.
-
Secondary Containment: Place the sealed bag into a rigid secondary container for transport and storage.
Spills and Decontamination
In the event of a this compound spill, immediate and proper cleanup is crucial.
Protocol:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, this includes double gloving with chemotherapy-rated gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. Work from the outside of the spill inward.
-
Decontaminate the Area: After absorbing the spill, decontaminate the area with a suitable agent. A common and effective method is a two-step process using a sodium hypochlorite solution followed by a sodium thiosulfate solution to neutralize the hypochlorite.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as chemotherapy waste in a designated container.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Summary of Waste Containers
| Waste Type | Container | Labeling |
| Unused/Expired this compound | Leak-proof, rigid container | "Hazardous Waste," "Chemotherapy Waste," "this compound" |
| Empty Glass Vials | Chemotherapy sharps container | "Chemotherapy Waste," "Incinerate Only" |
| Empty Plastic Containers | Chemotherapy waste bin | "Chemotherapy Waste," "Incinerate Only" |
| Contaminated PPE and Labware | Chemotherapy waste bag/bin | "Chemotherapy Waste" |
| Spill Cleanup Materials | Chemotherapy waste bin | "Chemotherapy Waste" |
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of laboratory safety. By adhering to these protocols, research facilities can ensure the protection of their personnel, the environment, and the wider community. This guide serves as a foundational document that should be integrated into a comprehensive laboratory safety program, including regular training and review of procedures.
Navigating the Risks: A Guide to Personal Protective Equipment for Handling Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Cyclophosphamide is a potent, life-saving chemotherapeutic agent, but its inherent cytotoxicity demands meticulous handling to protect laboratory personnel from occupational exposure.[1][2][3] This guide provides essential, step-by-step safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) when working with this compound. Our goal is to empower you with the knowledge to create a safe and compliant laboratory environment.
The Imperative of Protection: Understanding the Hazards
This compound is classified as a hazardous drug due to its carcinogenicity, teratogenicity, and reproductive toxicity.[2][3][4] Exposure can occur through inhalation of aerosols or dust, dermal absorption, or ingestion.[1][5][6] Studies have shown that even minute amounts of contamination on work surfaces, vials, and PPE can lead to uptake of the drug by personnel.[7][8][9][10] Therefore, a comprehensive safety strategy, with PPE as a critical component, is not merely a recommendation but a necessity. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established guidelines to minimize occupational exposure to hazardous drugs like this compound.[4][7][11][12][13]
Core Principles of this compound Handling
All handling of this compound should be conducted within a designated controlled area to prevent cross-contamination.[5] Engineering controls, such as a Class II Biological Safety Cabinet (BSC) or a fume hood, are the first line of defense and are mandatory for any procedure that may generate aerosols or dust, including weighing, reconstituting, and drawing doses.[1][5]
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is dictated by the specific task being performed. The following table summarizes the recommended PPE for various activities involving this compound, based on guidelines from USP <800>, OSHA, and NIOSH.[7][14][15]
| Activity | Recommended Personal Protective Equipment |
| Unpacking and Storage | Two pairs of chemotherapy-tested gloves (ASTM D6978).[16][17] A disposable gown is also recommended.[17] |
| Compounding (Weighing, Reconstituting, etc.) | Gloves: Two pairs of powder-free, chemotherapy-tested nitrile gloves (ASTM D6978).[1][16] The outer glove should be sterile if compounding sterile preparations. Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[1][16][18] Gowns should be changed every 2-3 hours or immediately if contaminated.[14] Eye and Face Protection: A full-face shield or safety goggles in combination with a face mask to protect against splashes and aerosols.[14][17][18] Respiratory Protection: An N95 or higher-rated respirator should be worn when handling the powder form of this compound or when there is a risk of aerosol generation.[1][4][14] Fit-testing of respirators is required.[14] |
| Administration | Gloves: Two pairs of chemotherapy-tested gloves.[4][18] Gown: A disposable, low-permeability gown.[4][18] Eye and Face Protection: A face shield or safety goggles if there is a risk of splashing.[18] |
| Handling Patient-derived Samples (within 48-72 hours of administration) | Gloves: Double chemotherapy-approved gloves.[18] Gown: A disposable chemotherapy gown.[18] Eye and Face Protection: Use if splashing is anticipated.[18] |
| Spill Cleanup | Gloves: Two pairs of chemotherapy-tested gloves.[4] Gown: A disposable, low-permeability gown.[4] Eye and Face Protection: Safety goggles and a face shield.[4] Respiratory Protection: An N95 respirator for small spills of powder or liquid. For larger spills or volatile agents, a chemical cartridge-type respirator may be necessary.[4] Shoe Covers: Two pairs of shoe covers.[14] |
| Waste Disposal | Gloves: Two pairs of chemotherapy-tested gloves. Gown: A disposable, low-permeability gown. |
A Step-by-Step Guide to Donning and Doffing PPE
The order of donning and doffing PPE is crucial to prevent contamination.
Donning (Putting On) PPE
Caption: Sequential process for correctly donning PPE before handling this compound.
Doffing (Taking Off) PPE
Doffing should be performed in a designated area to contain contamination.
Caption: Step-by-step procedure for the safe removal and disposal of contaminated PPE.
Disposal of Contaminated Materials
All disposable PPE and materials used in the handling of this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[5][19] Needles and other sharps should be placed in a designated chemotherapy sharps container.[1] All waste should be placed in clearly labeled, sealed, and puncture-resistant containers.[1]
Emergency Procedures: Spills and Exposure
In the event of a spill, immediately restrict access to the area.[18] Only trained personnel with appropriate PPE, including respiratory protection, should clean up spills.[4][18] A spill kit containing all necessary materials should be readily accessible.[15]
If accidental skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][20] Contaminated clothing should be removed immediately.[6]
Conclusion: A Culture of Safety
The safe handling of this compound is a shared responsibility. By adhering to these guidelines and fostering a culture of safety within your laboratory, you can minimize the risks associated with this powerful therapeutic agent and ensure the well-being of all personnel. Continuous training and adherence to established protocols are paramount to maintaining a safe research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. longgrovepharma.com [longgrovepharma.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 9. oncnursingnews.com [oncnursingnews.com]
- 10. ashp.org [ashp.org]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. mtpinnacle.com [mtpinnacle.com]
- 13. cdc.gov [cdc.gov]
- 14. halyardhealth.com [halyardhealth.com]
- 15. uspnf.com [uspnf.com]
- 16. oncodaily.com [oncodaily.com]
- 17. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arinursing.org [arinursing.org]
- 19. chemos.de [chemos.de]
- 20. bccancer.bc.ca [bccancer.bc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
